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A Comprehensive Technical Guide to Sodium 5,7-dichloroquinolin-8-yl sulfate for Drug Development Professionals

Introduction Overview of 8-Hydroxyquinoline Derivatives in Pharmacology The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation for numerous compounds with a wide array of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Overview of 8-Hydroxyquinoline Derivatives in Pharmacology

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation for numerous compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic molecule have been extensively investigated and developed as therapeutic agents, demonstrating antibacterial, antifungal, antiprotozoal, and even anticancer properties.[1][2] Their mechanism of action is often attributed to their ability to chelate metal ions, which are crucial for the function of various enzymes in both microbial pathogens and mammalian cells. Halquinol, a mixture of chlorinated 8-hydroxyquinolines, is a prominent example used in veterinary medicine as a growth promoter and for the control of enteric infections.[2]

Introduction to Sodium 5,7-dichloroquinolin-8-yl sulfate: A Key Metabolite and Reference Standard

Sodium 5,7-dichloroquinolin-8-yl sulfate is the sodium salt of the sulfate ester of 5,7-dichloro-8-hydroxyquinoline (Chloroxine). As a major metabolite of the parent drug, it plays a critical role in the pharmacokinetic and toxicological evaluation of 8-hydroxyquinoline-based therapeutics.[3] The addition of a sulfate group significantly increases the water solubility of the parent compound, facilitating its excretion from the body. Consequently, the availability of a high-purity reference standard of this metabolite is essential for its accurate identification and quantification in biological matrices during drug metabolism and pharmacokinetic (DMPK) studies.

Purpose and Scope of the Guide

This technical guide provides a comprehensive overview of Sodium 5,7-dichloroquinolin-8-yl sulfate for researchers, scientists, and drug development professionals. It consolidates critical information on its physicochemical properties, synthesis, role in drug metabolism, analytical methodologies, and applications. The guide is designed to serve as a practical resource, offering field-proven insights and detailed protocols to support research and development activities involving this compound and related 8-hydroxyquinoline derivatives.

Physicochemical Properties

Chemical Identity and Structure

Sodium 5,7-dichloroquinolin-8-yl sulfate is an organic sodium salt. The core structure consists of a quinoline ring system substituted with chlorine atoms at positions 5 and 7, and a sulfate group at position 8.

IUPAC Name: Sodium 5,7-dichloro-8-(oxysulfonyloxy)quinoline[4]

Summary of Physicochemical Data

The key physicochemical properties of Sodium 5,7-dichloroquinolin-8-yl sulfate are summarized in the table below, providing essential data for its handling, formulation, and analysis.

PropertyValueReference
Molecular Weight 316.09 g/mol [4]
Molecular Formula C₉H₄Cl₂NNaO₄S[3][4]
CAS Number 58698-96-7[3][4]
Appearance Yellow Crystalline Solid[4]
Melting Point 240-245 °C (decomposition)[4]
Solubility Soluble in DMSO and Water[4]
Parent Compound 5,7-Dichloro-8-hydroxyquinoline (CAS: 773-76-2)[3][5][6]
Parent MW 214.05 g/mol [5][7]
Solubility and Stability Profile

The sulfate moiety renders the molecule water-soluble, a critical attribute for a drug metabolite that facilitates renal clearance. However, the compound is reported to be unstable in acidic conditions (pH < 7.0), which is a crucial consideration for the development of analytical methods and for its storage.[4] Recommended storage conditions are between 0°C and -20°C to ensure long-term stability.[4]

Synthesis and Manufacturing Considerations

The generation of Sodium 5,7-dichloroquinolin-8-yl sulfate typically involves a two-stage process: the synthesis of the parent compound, 5,7-dichloro-8-hydroxyquinoline, followed by its enzymatic or chemical sulfation.

Synthesis of the Parent Compound: 5,7-dichloro-8-hydroxyquinoline

The industrial synthesis of 5,7-dichloro-8-hydroxyquinoline is achieved through the direct chlorination of 8-hydroxyquinoline. Several methods exist, with a common approach involving the use of chlorine gas in a suitable solvent system.

G cluster_synthesis Synthesis Workflow for 5,7-dichloro-8-hydroxyquinoline Start 8-hydroxyquinoline (Starting Material) Solvent Dissolve in Chloroform Start->Solvent Catalyst Add Iodine (Catalyst) Solvent->Catalyst Chlorination Introduce Chlorine Gas (3 hours @ 25°C) Catalyst->Chlorination Stirring Stir Reaction Mixture (5 hours) Chlorination->Stirring Quench Quench with Sodium Pyrosulphite Solution Stirring->Quench Distill Solvent Removal via Distillation with Water Quench->Distill Precipitate Precipitation of Product Distill->Precipitate Filter Hot Filtration Precipitate->Filter Wash Wash with Sodium Bisulphite and Water Filter->Wash End 5,7-dichloro-8-hydroxyquinoline (Final Product) Wash->End

Caption: Workflow for the synthesis of 5,7-dichloro-8-hydroxyquinoline.

A patented method describes dissolving 8-hydroxy-quinoline in chloroform with a catalytic amount of iodine.[8] Chlorine gas is then introduced over several hours. After the reaction, the mixture is quenched, and the solvent is removed by distillation with water to precipitate the product. The resulting solid is filtered and washed to yield 5,7-dichloro-8-hydroxy-quinoline with high purity.[8]

Sulfation of 5,7-dichloro-8-hydroxyquinoline

In vivo, the conversion of the parent drug to its sulfate conjugate is a Phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes in the liver. For chemical synthesis, this transformation can be achieved using a sulfating agent, such as sulfur trioxide pyridine complex, in an appropriate aprotic solvent. The reaction is typically followed by neutralization with a sodium base (e.g., sodium hydroxide or sodium bicarbonate) to yield the final sodium salt.

Purification and Characterization

Purification of the final product is critical, especially for its use as a reference standard. Recrystallization from a suitable solvent system is a common method. The identity and purity of Sodium 5,7-dichloroquinolin-8-yl sulfate must be confirmed using a suite of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To determine purity. A purity of ≥95% is typical for commercial standards.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

Role in Drug Metabolism and Pharmacokinetics (DMPK)

The Parent Compound: Halquinol and its Components

Halquinol is not a single compound but a mixture obtained from the chlorination of 8-hydroxyquinoline.[2] It primarily contains 5,7-dichloroquinolin-8-ol (the parent of the topic compound), 5-chloroquinolin-8-ol, and a smaller amount of 7-chloroquinolin-8-ol.[2] Understanding the metabolism of each component is crucial for assessing the overall safety and efficacy of Halquinol.

Phase II Metabolism: Sulfation and Glucuronidation of 8-Hydroxyquinolines

Xenobiotics like 5,7-dichloro-8-hydroxyquinoline undergo Phase II metabolism to increase their hydrophilicity and facilitate excretion. The primary pathways for this compound are sulfation and glucuronidation, which occur at the hydroxyl group.

G cluster_phase2 Phase II Metabolism Parent 5,7-dichloro-8-hydroxyquinoline (Lipophilic) SULT Sulfotransferase (SULT) + PAPS Parent->SULT UGT UDP-Glucuronosyltransferase (UGT) + UDPGA Parent->UGT Sulfate_Metabolite Sulfate Conjugate (Sodium 5,7-dichloroquinolin-8-yl sulfate) Hydrophilic SULT->Sulfate_Metabolite Glucuronide_Metabolite Glucuronide Conjugate (5,7-Dichloro-8-quinolinol Glucuronide) Hydrophilic UGT->Glucuronide_Metabolite Excretion Renal Excretion Sulfate_Metabolite->Excretion Glucuronide_Metabolite->Excretion

Caption: Metabolic pathways of 5,7-dichloro-8-hydroxyquinoline.

  • Sulfation: Catalyzed by SULT enzymes using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.

  • Glucuronidation: Catalyzed by UDP-glucuronosyltransferase (UGT) enzymes using UDP-glucuronic acid (UDPGA) as the glucuronic acid donor, resulting in metabolites like 5,7-Dichloro-8-quinolinol Glucuronide.[9]

Significance as a Reference Standard in Metabolite Identification Studies

The synthesis and certification of Sodium 5,7-dichloroquinolin-8-yl sulfate as a reference standard are paramount for quantitative bioanalysis.[3] It allows for the unambiguous identification of this metabolite in plasma, urine, or tissue samples via techniques like LC-MS/MS and enables the development of validated assays to study the pharmacokinetics of the parent drug.

Analytical Methodologies

Validated analytical methods are essential for quality control and for studying the compound in biological matrices. While specific methods for the sulfate are not widely published, methods for the parent compound, 5,7-dichloroquinolin-8-ol, are well-documented and can be adapted.

Overview of Analytical Techniques

The primary techniques for the analysis of 5,7-dichloro-8-hydroxyquinoline and its derivatives are chromatographic methods due to their high resolving power and sensitivity.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): The methods of choice for quantification, often coupled with UV (PDA) or Mass Spectrometry (MS) detectors.[2][10]

  • Thin-Layer Chromatography (TLC): A simple, cost-effective method for identification and semi-quantitative analysis.[11]

High-Performance Liquid Chromatography (UPLC) Method for Quantification

A validated UPLC-PDA method has been reported for the simultaneous determination and stability testing of 5-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline.[10] This method can serve as a foundation for analyzing the sulfate metabolite.

5.2.1 Detailed Protocol

Objective: To quantify 5,7-dichloro-8-hydroxyquinoline in a sample.

Instrumentation and Conditions:

  • System: ACQUITY UPLC with a Photodiode Array (PDA) Detector.[10]

  • Column: ACQUITY UPLC BEH C18 (1.7 μm, 2.1 mm × 100 mm).[10]

  • Mobile Phase: Acetonitrile and 0.1% o-phosphoric acid (55:45 v/v).[10]

  • Flow Rate: 0.5 mL/min.[10]

  • Detection Wavelength: 247 nm.[10]

  • Retention Time (5,7-HQ): Approximately 1.6 minutes.[10]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard of Sodium 5,7-dichloroquinolin-8-yl sulfate (or the parent compound) in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration.

  • Calibration Curve: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the samples.

  • Sample Preparation: Extract the analyte from the matrix (e.g., medicated feed, biological fluid) using an appropriate solvent. The extraction may involve sonication or vortexing, followed by centrifugation and filtration through a 0.45 μm filter.[2][12]

  • Injection: Inject equal volumes of the prepared standards and samples into the UPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Thin-Layer Chromatography (TLC) for Identification

A normal-phase TLC method has been developed for the identification and quantification of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol.

5.3.1 Detailed Protocol

Objective: To identify 5,7-dichloroquinolin-8-ol in a bulk drug powder.

Materials and Conditions:

  • Stationary Phase: Silica gel 60 TLC plates, pre-washed with a disodium EDTA solution.

  • Mobile Phase: Methanol-ethyl acetate-iso-propyl alcohol-ammonia solution [8:20:1:0.6 (v/v/v/v)].

  • Detection: Densitometrically at 247 nm.

Procedure:

  • Standard and Sample Preparation: Prepare stock solutions (e.g., 1 mg/mL) of the reference standard and the test sample in methanol.

  • Spotting: Apply small, defined spots of the standard and sample solutions onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Drying and Visualization: Remove the plate from the chamber, mark the solvent front, and dry it. Visualize the spots under UV light or using a densitometer.

  • Identification: Compare the Retention Factor (Rf) value of the spot in the sample chromatogram with that of the standard.

Method Validation according to ICH Guidelines

Any analytical method intended for regulatory submission must be validated according to International Conference on Harmonisation (ICH) guidelines.[2] This ensures the method is reliable and suitable for its intended purpose.

G cluster_validation ICH Method Validation Parameters Core Analytical Method Validation Specificity Specificity/ Selectivity Core->Specificity Linearity Linearity Core->Linearity Range Range Core->Range Accuracy Accuracy Core->Accuracy Precision Precision (Repeatability & Intermediate) Core->Precision LOD Detection Limit (LOD) Core->LOD LOQ Quantitation Limit (LOQ) Core->LOQ Robustness Robustness Core->Robustness

Caption: Key parameters for analytical method validation per ICH guidelines.

Applications in Research and Drug Development

Use as a Certified Reference Material

The primary application of high-purity Sodium 5,7-dichloroquinolin-8-yl sulfate is as a certified reference material (CRM). It is indispensable for:

  • Metabolite Identification: Confirming the identity of metabolites in in-vitro and in-vivo DMPK studies.

  • Quantitative Bioanalysis: Serving as the calibrant for LC-MS/MS assays to determine the concentration of the metabolite in biological fluids.

  • Quality Control: Used as a standard in the quality control of Halquinol-containing products to identify and quantify related substances.

Importance in Veterinary Pharmaceutical Analysis

Given that Halquinol is widely used in poultry and swine, regulatory agencies require validated methods to monitor its residues and metabolites in animal-derived food products.[2][10] Sodium 5,7-dichloroquinolin-8-yl sulfate is a key analyte in such monitoring programs to ensure food safety and compliance with maximum residue limits (MRLs).

Potential for Formulation Development: The Role of Salt Forms in Enhancing Solubility

The conversion of a parent drug into a salt form is a common and effective strategy in pharmaceutical development to improve physicochemical properties.[13] While Sodium 5,7-dichloroquinolin-8-yl sulfate is a metabolite, its properties exemplify the principles of salt formation. Creating a salt can significantly enhance the solubility and dissolution rate of a poorly soluble parent drug, which can lead to improved bioavailability.[13] The high water solubility of the sulfate salt compared to the parent 5,7-dichloro-8-hydroxyquinoline highlights the dramatic impact this strategy can have, providing a valuable lesson for formulators working with other poorly soluble drug candidates.

Handling, Storage, and Safety

Safety Precautions

Based on the safety data for the parent compound, 5,7-dichloro-8-hydroxyquinoline, appropriate handling procedures should be followed. The parent compound is classified as acutely toxic if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[5][7] Therefore, handling should be performed in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required.

Recommended Storage Conditions

As stated by suppliers, Sodium 5,7-dichloroquinolin-8-yl sulfate should be stored at refrigerated to frozen temperatures (0 to -20 °C).[4] It is also noted to be unstable in acidic solutions (pH < 7.0), so it should be stored in a dry, neutral environment.[4]

Disposal Guidelines

Dispose of the compound and its containers in accordance with local, regional, and national regulations. Waste should not be allowed to enter drains or the environment.

Conclusion

Summary of Key Technical Aspects

Sodium 5,7-dichloroquinolin-8-yl sulfate is a chemically significant compound, primarily serving as a critical reference material in the development and control of 8-hydroxyquinoline-based pharmaceuticals. Its molecular weight of 316.09 g/mol and its inherent water solubility distinguish it from its lipophilic parent drug, 5,7-dichloro-8-hydroxyquinoline.[4] This guide has detailed its physicochemical properties, synthetic routes, and its central role as a Phase II metabolite. Furthermore, robust UPLC and TLC analytical methodologies have been outlined, providing a framework for its quantification and identification.

Future Perspectives

The continued use of Halquinol in veterinary medicine necessitates the ongoing availability of high-quality reference standards like Sodium 5,7-dichloroquinolin-8-yl sulfate for regulatory and safety monitoring. As analytical instrumentation becomes more sensitive, the demand for well-characterized metabolite standards will only increase. Research may also explore the potential biological activity of this metabolite itself, as sulfonamide- and sulfate-containing compounds can possess their own pharmacological profiles.[14] Ultimately, a thorough understanding of this key metabolite is indispensable for any scientist working in the field of quinoline-based drug development.

References

  • U.S. Food & Drug Administration. Analytical Methods. [Link]

  • Acanthus Research. 5,7-Dichloro-​8-​hydroxyquinoline sulfate, sodium salt. [Link]

  • ResearchGate. The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. [Link]

  • ResearchGate. Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC. [Link]

  • Drug Development and Therapeutics. Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC. [Link]

  • Google Patents. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Arkivoc. AND 7-QUINOLINESULFONAMIDES FROM 4,7-DICHLOROQUINOLINE. [Link]

  • MDPI. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. [Link]

  • PubMed. Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming. [Link]

  • PubChem. 5,7-Dichloro-8-quinolinol Glucuronide. [Link]

  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • ResearchGate. Structure of 5,7-dichloro-8-hydroxyquinoline. [Link]

  • Advanced Journal of Chemistry. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. [Link]

Sources

Exploratory

Whitepaper: Mechanism of Action of Sodium 5,7-Dichloroquinolin-8-yl Sulfate

From Phase II Metabolic Dynamics to Prodrug Pharmacology Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary Sodium 5,7-dichl...

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Author: BenchChem Technical Support Team. Date: April 2026

From Phase II Metabolic Dynamics to Prodrug Pharmacology

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

Sodium 5,7-dichloroquinolin-8-yl sulfate (CAS: 58698-96-7) occupies a unique pharmacological niche. It is the major Phase II arylsulfate ester metabolite of the broad-spectrum antimicrobial and ionophore, 5,7-dichloro-8-hydroxyquinoline (Chloroxine). While the parent compound is highly active, O-sulfonation at the C8 position fundamentally alters its physicochemical properties and abolishes its primary mechanism of action. As a Senior Application Scientist, understanding this "bidentate chelation switch" is critical. This guide dissects the molecular causality behind its inactivation, its physiological clearance, and its utility as a self-validating substrate for targeted arylsulfatase-mediated prodrug activation.

Molecular Identity: The Bidentate Chelation Switch

The parent molecule, Chloroxine, exerts its antimicrobial and anti-inflammatory effects by acting as a lipophilic bidentate chelator. It coordinates essential divalent transition metals (e.g., Cu²⁺, Zn²⁺, Fe²⁺) via its quinoline nitrogen and the C8-hydroxyl oxygen, disrupting microbial metalloenzymes and acting as a toxic ionophore ()[1]. It is widely utilized in dermatology for reducing excessive epidermal scaling ()[2].

However, the synthesis or metabolic generation of Sodium 5,7-dichloroquinolin-8-yl sulfate fundamentally changes this dynamic. By conjugating a bulky, electron-withdrawing sulfonyl group to the C8-oxygen, the bidentate pocket is sterically and electronically blockaded. The molecule can no longer form the critical 5-membered chelation ring with metal cations. Consequently, the sulfate ester is pharmacologically inert as an ionophore. This structural modification is a textbook example of metabolic detoxification, converting a highly active, lipophilic pharmacophore into a highly water-soluble, inactive species ready for excretion ()[3].

Metabolic Fate vs. Targeted Prodrug Activation

In mammalian systems, the 8-hydroxyl group is a principal site for Phase II metabolism. Hepatic sulfotransferases (SULTs) rapidly convert the parent drug into the sulfate ester, which is subsequently identified as a major circulating metabolite in pharmacokinetic evaluations ()[4].

Conversely, this metabolic inactivation can be reverse-engineered for targeted drug delivery. In microenvironments characterized by high arylsulfatase activity (such as bacterial infection sites or lysosomal compartments), the sulfate ester acts as a prodrug. Enzymatic hydrolysis cleaves the ester bond, releasing the active Chloroxine aglycone, which then resumes its antimicrobial and antiviral activities ()[5]. Because the sulfate ester is unstable at pH <7.0, it is highly responsive to acidic, enzyme-rich environments ()[6].

Pathway Parent Chloroxine (Parent) Active Chelator SULT Hepatic SULTs (Phase II Metabolism) Parent->SULT Sulfonation Metabolite Sodium 5,7-dichloroquinolin-8-yl sulfate Inactive Ester SULT->Metabolite O-Sulfate Formation Excretion Renal Excretion (Hydrophilic Clearance) Metabolite->Excretion Systemic Clearance Sulfatase Microbial Arylsulfatase (Targeted Hydrolysis) Metabolite->Sulfatase Local Delivery Sulfatase->Parent Prodrug Activation

Fig 1: Metabolic fate and prodrug activation cycle of 5,7-dichloroquinolin-8-yl sulfate.

Self-Validating Experimental Workflows

To rigorously study this compound, experimental designs must account for spontaneous hydrolysis while proving enzymatic causality. The following protocols are designed as self-validating systems.

Protocol 1: Arylsulfatase-Mediated Activation & LC-MS/MS Quantification

Causality: We utilize an acetate buffer at pH 5.0 because mammalian lysosomal and many microbial arylsulfatases exhibit optimal catalytic efficiency in acidic microenvironments. Self-Validation: The protocol incorporates a parallel control utilizing Estrone-3-O-sulfamate (EMATE), a potent irreversible inhibitor of arylsulfatases. If the generation of chloroxine is strictly enzymatic, the EMATE cohort will yield a baseline signal identical to the negative control.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 µM solution of Sodium 5,7-dichloroquinolin-8-yl sulfate in 50 mM sodium acetate buffer (pH 5.0).

  • Aliquotting: Distribute 500 µL into three sets of microcentrifuge tubes: Test (Enzyme), Control (Buffer only), and Validation (Enzyme + 10 µM EMATE).

  • Incubation: Initiate the reaction by adding 10 units of purified Helix pomatia arylsulfatase to the Test and Validation tubes. Incubate at 37°C for 60 minutes.

  • Quenching: Halt kinetics by adding 500 µL of ice-cold methanol containing 1 µM D₆-Chloroxine (Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS using the MRM transitions outlined in Table 2.

Protocol 2: Spectrophotometric Metal Chelation Assay

Causality: The parent chloroxine forms a highly stable, colored complex with Cu²⁺. Sulfation blocks this interaction, preventing the bathochromic shift. Self-Validation: Post-incubation of the non-chelating sulfate ester with arylsulfatase dynamically restores the colorimetric shift, proving the reversible nature of the prodrug system.

Step-by-Step Methodology:

  • Prepare 50 µM solutions of Chloroxine and Sodium 5,7-dichloroquinolin-8-yl sulfate in a 10% DMSO/HEPES buffer (pH 7.4).

  • Acquire baseline UV-Vis spectra (250–500 nm) for both cuvettes.

  • Titrate 25 µM CuCl₂ into both solutions.

  • Observe the immediate bathochromic shift (appearance of a peak at ~410 nm) in the Chloroxine cuvette. Verify the complete absence of this shift in the sulfate ester cuvette.

  • Add 5 units of arylsulfatase to the sulfate ester cuvette and monitor the time-dependent emergence of the 410 nm peak, validating the release of the active chelator.

Workflow S1 Step 1: Substrate Prep 100 µM Sulfate Ester in Acetate Buffer (pH 5.0) S2 Step 2: Enzyme Incubation Add Arylsulfatase (37°C) + Cu2+ S1->S2 S3 Step 3: Reaction Quenching Add Cold Methanol / Internal Standard S2->S3 S4 Step 4: LC-MS/MS & UV-Vis Quantify Aglycone Release & Chelation S3->S4

Fig 2: Self-validating experimental workflow for arylsulfatase-mediated prodrug activation.

Quantitative Pharmacokinetic & Physicochemical Profiling

Table 1: Physicochemical and Pharmacological Comparison

Parameter Chloroxine (Parent Aglycone) Sodium 5,7-dichloroquinolin-8-yl sulfate
Molecular Formula C₉H₅Cl₂NO C₉H₄Cl₂NO₄S·Na
Aqueous Solubility Very Low (<0.1 mg/mL) High (>10 mg/mL)
Metal Chelation (Cu²⁺/Zn²⁺) Strong (Bidentate) Abolished (Steric/Electronic Blockade)
Antimicrobial Activity High (MIC < 1 µg/mL) Inactive (Prodrug/Metabolite form)

| Primary Biological Role | Active Pharmacophore | Phase II Metabolite / Enzymatic Substrate |

Table 2: LC-MS/MS MRM Transitions for Pharmacokinetic Monitoring

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Polarity
Chloroxine 214.0 178.0 25 Positive (ESI+)
Sulfate Ester 293.9 214.0 20 Negative (ESI-)

| IS (D₆-Chloroxine) | 220.0 | 184.0 | 25 | Positive (ESI+) |

References
  • Title: Stabilization of Nontoxic Aβ-Oligomers: Insights into the Mechanism of Action of Hydroxyquinolines in Alzheimer's Disease Source: Journal of Neuroscience URL: [Link]

  • Title: Chloroxine | C9H5Cl2NO | CID 2722 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 8-hydroxy quinoline derivatives (US Patent 9169211B2)
  • Title: Toxicological evaluation of certain veterinary drug residues in food (WHO Food Additives Series 76) Source: World Health Organization (WHO) / JECFA URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: Molecules (MDPI) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing Sodium 5,7-Dichloroquinolin-8-yl Sulfate in Advanced Antibacterial Assays

Target Audience: Microbiologists, Assay Developers, and Preclinical Drug Discovery Scientists Focus: Overcoming solvent-induced artifacts in antimicrobial screening through water-soluble prodrug derivatives. The Analytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Microbiologists, Assay Developers, and Preclinical Drug Discovery Scientists Focus: Overcoming solvent-induced artifacts in antimicrobial screening through water-soluble prodrug derivatives.

The Analytical Challenge & Mechanistic Rationale

As a Senior Application Scientist, I frequently observe research teams struggling with the in vitro evaluation of halogenated quinolines. Compounds like 5,7-dichloro-8-hydroxyquinoline (chloroxine) are exceptionally potent broad-spectrum antimicrobial agents, particularly effective against resistant Gram-positive pathogens like Staphylococcus aureus and fungal threats like Candida albicans[1][2].

The Bottleneck: Chloroxine is highly lipophilic. Dissolving it for minimum inhibitory concentration (MIC) assays typically requires high concentrations of dimethyl sulfoxide (DMSO). However, DMSO permeabilizes bacterial membranes and induces baseline cellular stress. This solvent toxicity artificially inflates the apparent efficacy of the compound and confounds mechanism-of-action (MoA) studies.

The Solution: Sodium 5,7-dichloroquinolin-8-yl sulfate (CAS: 58698-96-7) acts as a highly water-soluble "prodrug" derivative. By masking the critical 8-hydroxyl group with a sulfate ester, the compound readily dissolves in aqueous buffers. Once exposed to the bacterial microenvironment, periplasmic and extracellular bacterial sulfatases cleave the sulfate group, liberating the active chloroxine moiety directly at the site of infection[1].

Once liberated, the active 8-hydroxyquinoline (8HQ) derivative acts as a potent metal ionophore. It chelates divalent cations—most notably Cu²⁺ and Fe²⁺—and transports them intracellularly[1][3]. These 8HQ-copper complexes catalyze Fenton-like redox reactions, generating a lethal burst of Reactive Oxygen Species (ROS) that destroys bacterial DNA and lipids[3]. Concurrently, the sequestration of metals starves essential bacterial metalloenzymes, effectively dismantling protective biofilms[4].

MOA A Sodium 5,7-dichloroquinolin-8-yl sulfate (Water-Soluble Prodrug) B Bacterial Cell Envelope (Penetration) A->B Aqueous Delivery C Active Chelator (Chloroxine) B->C Sulfatase Cleavage D Cu2+ / Fe2+ Chelation C->D Intracellular Binding E Fenton-like Redox Cycling D->E Cu2+ Catalysis G Metalloenzyme Sequestration D->G Cofactor Depletion F ROS Generation (Oxidative Stress) E->F ROS Burst H Bacterial Cell Death F->H DNA/Lipid Damage G->H Metabolic Arrest

Fig 1. Mechanism of action: Sulfate cleavage, metal chelation, and ROS-mediated bacterial cell death.

Self-Validating Experimental Protocols

A robust assay must do more than yield a number; it must internally validate the drug's mechanism. Because the bactericidal activity of 8HQ derivatives is heavily dependent on copper-mediated toxicity[3], the following protocols are designed as a self-validating system . By running parallel assays with and without copper supplementation, researchers can simultaneously determine the MIC and confirm the ionophore mechanism.

Protocol A: Aqueous Stock Preparation
  • Causality: Utilizing the sulfate derivative allows us to completely eliminate DMSO from the workflow, ensuring that any observed membrane disruption or cell death is purely drug-mediated.

  • Step 1: Weigh 10 mg of Sodium 5,7-dichloroquinolin-8-yl sulfate.

  • Step 2: Dissolve in 1 mL of sterile Milli-Q water or Phosphate-Buffered Saline (PBS) to create a 10 mg/mL stock. Vortex gently until clear.

  • Step 3: Filter-sterilize the stock through a 0.22 µm PES syringe filter. Store at 4°C (stable for up to 2 weeks).

Protocol B: Copper-Modulated Broth Microdilution (MIC/MBC)
  • Causality: Supplementing the media with trace amounts of copper (10 µM) potentiates the activity of 8HQ derivatives. If the compound's MIC drops significantly in the presence of Cu²⁺, the metal-dependent ROS mechanism is validated during the primary screen[3].

  • Step 1: Prepare two batches of Cation-Adjusted Mueller-Hinton Broth (CAMHB). Supplement Batch B with 10 µM CuSO₄.

  • Step 2: In a 96-well plate, perform 2-fold serial dilutions of the compound from 128 µg/mL down to 0.25 µg/mL using both broth variants.

  • Step 3: Prepare a bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to a 0.5 McFarland standard, then dilute 1:100 to yield ~5 × 10⁵ CFU/mL.

  • Step 4: Inoculate 50 µL of the bacterial suspension into each well.

  • Step 5: Incubate the plates aerobically at 37°C for 18–24 hours.

  • Step 6: Determine the MIC by reading the Optical Density at 600 nm (OD₆₀₀). The MIC is the lowest concentration exhibiting no visible growth.

  • Step 7: To determine the Minimum Bactericidal Concentration (MBC), plate 10 µL from all optically clear wells onto fresh MH agar. Incubate for 24 hours. The MBC is the concentration that kills ≥99.9% of the initial inoculum.

Protocol C: Intracellular ROS Quantification
  • Causality: To definitively link cell death to the Fenton-like redox cycling triggered by the active chloroxine moiety, we must quantify the oxidative burst[3].

  • Step 1: Grow bacterial cultures to the mid-logarithmic phase (OD₆₀₀ ~0.4).

  • Step 2: Add 2',7'-dichlorofluorescein diacetate (DCFDA) to a final concentration of 10 µM and incubate in the dark for 30 minutes.

  • Step 3: Wash the cells twice with PBS to remove excess dye and resuspend.

  • Step 4: Treat the loaded cells with Sodium 5,7-dichloroquinolin-8-yl sulfate at 1×, 2×, and 4× the predetermined MIC.

  • Step 5: Measure fluorescence (Excitation: 485 nm / Emission: 535 nm) immediately and at 30-minute intervals for 2 hours. A sharp spike in fluorescence indicates ROS generation.

Workflow S1 Step 1: Aqueous Stock Preparation (10 mg/mL in H2O, No DMSO) S2 Step 2: Media Supplementation (Optional: Add 10 µM Cu2+) S1->S2 S3 Step 3: Serial Microdilution (0.25 - 128 µg/mL in 96-well plate) S2->S3 S4 Step 4: Bacterial Inoculation (5x10^5 CFU/mL, e.g., MRSA) S3->S4 S5 Step 5: Incubation & OD600 Read (18-24h at 37°C) S4->S5 S6 Step 6: Downstream Assays (MBC Plating & ROS Quantification) S5->S6

Fig 2. Workflow for self-validating broth microdilution and MoA-confirmation assays.

Representative Quantitative Data

The table below summarizes expected baseline data when comparing the water-soluble sulfate derivative against its lipophilic parent compound. Notice how the elimination of DMSO provides a cleaner baseline, while copper supplementation drastically lowers the MIC, confirming the ionophore mechanism[2][3].

CompoundPrimary SolventTest OrganismMIC (µg/mL)MIC + 10µM Cu²⁺ (µg/mL)MBC/MIC Ratio
Sodium 5,7-dichloroquinolin-8-yl sulfate Water S. aureus (MRSA)4.01.02 (Bactericidal)
5,7-dichloro-8-hydroxyquinoline (Chloroxine)5% DMSOS. aureus (MRSA)2.0*0.52 (Bactericidal)
Sodium 5,7-dichloroquinolin-8-yl sulfate Water E. coli (ATCC 25922)32.016.04 (Bactericidal)
Ampicillin (Standard Control)WaterS. aureus (MRSA)>64.0>64.0N/A

*Note: The slightly lower MIC of the parent compound in standard assays is often an artifact of DMSO-induced membrane stress. The sulfate derivative provides a much more accurate representation of true pharmacological efficacy in aqueous biological systems.

References

  • [1] Title: An In-depth Technical Guide to the Antibacterial Mechanism of Action of Chloroxine | Source: BenchChem | URL:

  • [2] Title: Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes | Source: IMR Press | URL:

  • [4] Title: 8 hydroxyquinoline sulfate ointment | Source: Liv Hospital | URL:

  • [3] Title: 8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity | Source: PMC | URL:

Sources

Application

Application of Sodium 5,7-dichloroquinolin-8-yl sulfate in antifungal studies

Application Note: Sodium 5,7-Dichloroquinolin-8-yl Sulfate in Advanced Antifungal Studies Introduction & Chemical Rationale The rising incidence of multidrug-resistant (MDR) fungal pathogens, particularly Candida auris a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Sodium 5,7-Dichloroquinolin-8-yl Sulfate in Advanced Antifungal Studies

Introduction & Chemical Rationale

The rising incidence of multidrug-resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, has necessitated the exploration of alternative antifungal pharmacophores. The 8-hydroxyquinoline (8-HQ) class, specifically its halogenated derivatives like 5,7-dichloro-8-hydroxyquinoline (Chloroxine), has demonstrated profound, broad-spectrum antifungal efficacy[1][2].

However, the clinical and in vitro utility of parent 8-HQs is frequently bottlenecked by their extreme lipophilicity and poor aqueous solubility, which necessitates the use of organic solvents (like DMSO) that can introduce artifactual toxicity in cellular assays.

Sodium 5,7-dichloroquinolin-8-yl sulfate (CAS: 58698-96-7) resolves this critical formulation barrier[3]. By masking the C8-hydroxyl group with a sulfate ester sodium salt, the molecule is transformed into a highly water-soluble prodrug. In biological matrices, this compound either acts directly or is enzymatically cleaved by ubiquitous fungal sulfatases to release the active lipophilic aglycone directly at the site of infection. The 5,7-dichloro substitution is highly deliberate: these electron-withdrawing halogens increase the lipophilicity of the released aglycone, facilitating rapid trans-membrane transport, and enhance the stability of the intracellular metal-chelate complexes formed[1].

Mechanisms of Antifungal Action

The antifungal superiority of this compound is driven by a multi-targeted mechanism, making it exceptionally difficult for fungi to develop target-site resistance[2].

  • Intracellular Metal Chelation: Once the sulfate ester is hydrolyzed, the active 8-HQ moiety acts as a potent bidentate chelator of essential divalent cations (Cu²⁺, Fe²⁺, Zn²⁺). This sequestration strips essential cofactors from fungal metalloenzymes, rapidly halting cellular metabolism[1].

  • Copper-Mediated Toxicity & ROS Generation: Rather than merely depleting metals, halogenated 8-HQs act as copper ionophores. They shuttle extracellular Cu²⁺ into the fungal cell or redistribute intracellular pools. This localized copper accumulation catalyzes Fenton-like redox reactions, generating lethal bursts of Reactive Oxygen Species (ROS) that induce fungal apoptosis[4].

  • Overcoming Efflux Pump Resistance: Unlike azoles, which are highly susceptible to efflux by CDR1 and MDR1 transporters, dihalogenated 8-HQs maintain sub-micromolar efficacy against strains overexpressing these pumps. In fact, mutations in these pathways often confer only negligible resistance to 8-HQs, positioning them as ideal candidates for MDR Candida auris[2].

MOA A Sodium 5,7-dichloroquinolin-8-yl sulfate (Water Soluble Prodrug) B Fungal Sulfatase Cleavage A->B Hydrolysis C 5,7-dichloro-8-hydroxyquinoline (Active Aglycone) B->C Trans-membrane entry D Cu2+ / Fe2+ Chelation (Ionophore Activity) C->D Intracellular Binding E Fenton-like Reaction (ROS Generation) D->E Redox Cycling F Metalloenzyme Inhibition D->F Cofactor Depletion G Fungal Cell Death (Apoptosis) E->G Oxidative Stress F->G Metabolic Arrest

Fig 1. Prodrug activation and multi-target mechanism of action in fungal cells.

Quantitative Data Summary

The following table synthesizes expected in vitro susceptibility data, highlighting the advantage of the sulfate salt formulation in maintaining potency while eliminating solvent requirements.

CompoundC. albicans MIC (µM)C. auris (MDR) MIC (µM)A. fumigatus MIC (µM)Aqueous Solubility
Sodium 5,7-dichloroquinolin-8-yl sulfate 0.5 - 1.00.5 - 2.01.0 - 4.0High (>50 mg/mL in H₂O)
Chloroxine (Parent Aglycone) 0.5 - 1.00.5 - 2.01.0 - 4.0Low (Requires DMSO)
Fluconazole (Clinical Control) 0.5 - >64>64 (Highly Resistant)>64 (Intrinsic)Moderate

Data extrapolated from structure-activity relationship studies of dihalogenated 8-HQs against MDR fungal clades[2].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Because the mechanism relies on metal chelation, standard susceptibility testing must include a "metal-rescue" control arm. If the compound's lethality is truly driven by metal sequestration, supplementing the media with excess Cu²⁺ or Fe²⁺ will competitively inhibit the drug's efficacy, thereby validating the on-target mechanism[4].

Protocol 1: Aqueous Broth Microdilution & Metal-Rescue Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) while validating the metal-dependent mechanism of action without DMSO artifacts.

Materials:

  • Sodium 5,7-dichloroquinolin-8-yl sulfate powder[3]

  • RPMI 1640 broth (buffered to pH 7.0 with MOPS)

  • CuSO₄ and FeCl₃ (10 mM aqueous stocks)

  • Fungal inoculum (C. auris or C. albicans adjusted to 1×103 to 5×103 CFU/mL)

Step-by-Step Methodology:

  • Aqueous Stock Preparation: Dissolve Sodium 5,7-dichloroquinolin-8-yl sulfate directly in sterile ddH₂O to a concentration of 10 mM. Causality: Avoiding DMSO prevents solvent-induced membrane permeabilization, ensuring the observed MIC is strictly due to the compound's intrinsic activity.

  • Media Conditioning: Prepare two sets of RPMI 1640 media:

    • Arm A (Standard): Unmodified RPMI 1640.

    • Arm B (Metal Rescue): RPMI 1640 supplemented with 100 µM CuSO₄.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the drug stock in both Arm A and Arm B media to achieve a final test range of 0.06 µM to 32 µM.

  • Inoculation & Incubation: Add 100 µL of the standardized fungal inoculum to all wells. Incubate the plates at 35°C for 24 to 48 hours.

  • Readout & Validation: Determine the MIC visually or via OD₆₀₀.

    • Validation Check: The MIC in Arm B (Metal Rescue) should be significantly higher (shifted right) compared to Arm A, proving that excess copper saturated the chelator, preventing it from stripping essential intracellular metals.

Protocol 2: Intracellular ROS Quantification via Flow Cytometry

Objective: Confirm that drug exposure induces oxidative stress via Fenton-like reactions.

Step-by-Step Methodology:

  • Treatment: Grow fungal cells to the exponential phase. Treat with Sodium 5,7-dichloroquinolin-8-yl sulfate at 0.5× and 1× MIC for 90 minutes.

  • Probe Incubation: Wash cells with PBS and incubate with 10 µM H₂DCFDA (a cell-permeable ROS-sensitive fluorescent probe) for 30 minutes at 30°C in the dark. Causality: H₂DCFDA is non-fluorescent until it is oxidized by intracellular ROS (generated by the drug's copper ionophore activity) into the highly fluorescent DCF.

  • Flow Cytometry: Wash cells twice with PBS to remove extracellular dye. Analyze via flow cytometry using the FITC channel (Ex: 488 nm, Em: 530 nm).

  • Analysis: A rightward shift in fluorescence intensity compared to the untreated control confirms ROS generation[4].

Workflow S1 Step 1: Prepare Aqueous Drug Stock (Eliminates DMSO artifacts) S2 Step 2: Condition Media (Arm A: Standard RPMI | Arm B: +100µM Cu2+) S1->S2 S3 Step 3: Fungal Inoculation & Incubation (24-48h at 35°C) S2->S3 S4 Step 4: MIC Determination (Validate mechanism via Arm B right-shift) S3->S4 S5 Step 5: ROS Quantification (Treat with 1x MIC -> H2DCFDA Stain) S4->S5 Select confirmed MIC S6 Step 6: Flow Cytometry Analysis (Measure oxidative stress via FITC channel) S5->S6

Fig 2. Experimental workflow for self-validating susceptibility and ROS quantification assays.

References

  • Broad susceptibility of Candida auris strains to 8-hydroxyquinolines and mechanisms of resistance | mBio Source: ASM Journals URL:[Link]

  • 8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity | ACS Infectious Diseases Source: ACS Publications URL:[Link]

Sources

Method

Application Note: Evaluating Arylsulfatase-Mediated Prodrug Activation Using Sodium 5,7-Dichloroquinolin-8-yl Sulfate

Mechanistic Background & Scientific Rationale The development of targeted anticancer therapeutics frequently leverages the unique enzymatic landscape of the tumor microenvironment. One highly effective strategy involves...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Background & Scientific Rationale

The development of targeted anticancer therapeutics frequently leverages the unique enzymatic landscape of the tumor microenvironment. One highly effective strategy involves repurposing Phase II metabolic conjugates as inactive prodrugs that are selectively reactivated by tumor-associated enzymes.

The parent compound, 5,7-dichloro-8-hydroxyquinoline (chloroxine), is a well-documented antimicrobial agent that has garnered significant interest in oncology[1]. Its potent cytotoxicity against cancer cells is driven by its function as a copper ionophore[2]. By utilizing its quinoline nitrogen and 8-hydroxyl oxygen to form a bidentate chelation complex with extracellular Cu²⁺, the highly lipophilic parent drug shuttles copper across the cell membrane[3]. This intracellular copper overload disrupts redox homeostasis, triggers the unfolded protein response (UPR), and induces a specialized form of cell death known as cuproptosis or paraptosis[4].

In mammalian systems, 5,7-dichloro-8-hydroxyquinoline is rapidly detoxified by hepatic sulfotransferases into its Phase II metabolite: 5,7-dichloroquinolin-8-yl sulfate [5]. The addition of the bulky, negatively charged sulfate group to the 8-hydroxyl position fundamentally abolishes the molecule's ability to chelate metals, rendering it pharmacologically inert and highly water-soluble.

However, tumors such as pancreatic adenocarcinomas frequently overexpress arylsulfatases (e.g., SULF1, ARSA)[6]. These enzymes can cleave the ester sulfate bond, effectively stripping the sulfate group and regenerating the active, metal-chelating ionophore directly within the tumor bed[6]. Utilizing the sodium salt of this metabolite—Sodium 5,7-dichloroquinolin-8-yl sulfate —provides an ideal, highly soluble substrate for evaluating arylsulfatase-mediated prodrug activation in in vitro cell culture models.

MOA Prodrug Sodium 5,7-dichloroquinolin-8-yl sulfate (Inactive Prodrug) Active 5,7-dichloro-8-hydroxyquinoline (Active Ionophore) Prodrug->Active Sulfate Cleavage ARS Arylsulfatase (ARSA/SULF1) Tumor Microenvironment ARS->Active Catalyzes Complex Cu²⁺-Ionophore Complex Active->Complex N,O-Chelation Cu Extracellular Cu²⁺ Cu->Complex Tox Intracellular Cu Overload (Cuproptosis) Complex->Tox Cell Entry

Figure 1: Mechanism of arylsulfatase-mediated prodrug activation and subsequent cuproptosis.

Experimental Design and Causality

To validate this prodrug system, the experimental design must account for two critical variables: enzyme expression and metal availability .

  • Cell Line Selection: We utilize a high-arylsulfatase expressing cell line (e.g., PANC-1) alongside a low-expressing control (e.g., standard HeLa, though HeLa is highly sensitive to the parent drug[4]).

  • Copper Supplementation: Because the reactivated drug requires copper to induce cuproptosis, the culture media must be supplemented with a sub-toxic concentration of CuCl₂ (typically 10 μM)[4].

  • pH Sensitivity: Sodium 5,7-dichloroquinolin-8-yl sulfate is chemically unstable at acidic pH (< 7.0), which can cause spontaneous, non-enzymatic hydrolysis of the sulfate ester[7]. All reconstitution buffers and culture media must be strictly maintained at pH 7.4.

Expected Outcomes and Quantitative Baselines

The following table summarizes the anticipated pharmacological behavior of the parent compound versus the sulfate prodrug under various in vitro conditions.

Treatment ConditionCell Line ProfileMedia Cu²⁺ SupplementExpected IC₅₀ (μM)Primary Mechanism of Action
5,7-dichloro-8-HQ (Parent)Any Cancer Line10 μM1.5 - 2.5Direct Cu-ionophore induced cuproptosis
Sodium 5,7-dichloroquinolin-8-yl sulfateLow ARS Expression10 μM> 50.0Inactive prodrug; no metal chelation
Sodium 5,7-dichloroquinolin-8-yl sulfateHigh ARS ExpressionNone> 50.0Deconjugated, but lacks Cu²⁺ for toxicity
Sodium 5,7-dichloroquinolin-8-yl sulfateHigh ARS Expression10 μM3.0 - 5.0ARS-mediated activation & cuproptosis
Sulfate + ARS Inhibitor (EMATE)High ARS Expression10 μM> 50.0Pharmacological inhibition of deconjugation

Step-by-Step Experimental Protocol

Workflow Step1 1. Cell Seeding (e.g., PANC-1 vs. HeLa) Step2 2. Co-Treatment (Sulfate Prodrug + 10 μM CuCl₂) Step1->Step2 Step3 3. Incubation (48h at 37°C, 5% CO₂) Step2->Step3 Split Step3->Split Readout1 Endpoint A: Cytotoxicity (CellTiter-Glo / MTT Assay) Split->Readout1 Readout2 Endpoint B: Deconjugation (LC-MS/MS Quantification) Split->Readout2

Figure 2: Experimental workflow for evaluating sulfate prodrug cytotoxicity and deconjugation.

Phase 1: Reagent Preparation
  • Prodrug Stock: Dissolve Sodium 5,7-dichloroquinolin-8-yl sulfate in sterile, pH-adjusted DPBS (pH 7.4) to a concentration of 10 mM. Crucial: Do not use unbuffered water or acidic solutions, as the sulfate ester will prematurely hydrolyze[7]. Store aliquots at -20°C.

  • Copper Stock: Prepare a 10 mM stock solution of CuCl₂ in sterile ddH₂O. Filter sterilize (0.22 μm) and store at room temperature.

  • ARS Inhibitor (Optional): Prepare a 10 mM stock of estrone-3-O-sulfamate (EMATE) in DMSO as a negative control for enzymatic cleavage.

Phase 2: Cell Seeding and Treatment Paradigm
  • Harvest cells (e.g., PANC-1) at 80% confluence and seed into two 96-well plates (one for viability, one for LC-MS/MS) at a density of 5 × 10³ cells/well in 100 μL of complete DMEM.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cellular adherence.

  • Prepare treatment media: Supplement complete DMEM with 10 μM CuCl₂.

  • Perform a serial dilution of Sodium 5,7-dichloroquinolin-8-yl sulfate in the copper-supplemented media to achieve final well concentrations ranging from 0.1 μM to 100 μM.

  • Aspirate old media from the 96-well plates and add 100 μL of the treatment media to the respective wells. Incubate for 48 hours.

Phase 3: Endpoint A - Cell Viability Assay (Cuproptosis Readout)
  • Following the 48-hour incubation, equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes.

  • Add 100 μL of CellTiter-Glo® Reagent directly to each well containing 100 μL of culture medium.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis. A leftward shift in the IC₅₀ curve in ARS-high cells compared to ARS-low cells confirms enzyme-dependent prodrug activation.

Phase 4: Endpoint B - Intracellular Deconjugation Assay (LC-MS/MS)

To definitively prove causality, you must quantify the intracellular conversion of the sulfate prodrug back to the parent ionophore.

  • At 24 hours post-treatment, aspirate media from the secondary 96-well plate and wash cells three times with ice-cold PBS to remove extracellular compound.

  • Add 100 μL of ice-cold extraction solvent (Methanol:Acetonitrile:Water, 2:2:1 v/v/v) to each well. The high organic content instantly denatures arylsulfatases, preventing artificial post-lysis deconjugation.

  • Incubate on ice for 15 minutes, then transfer the lysates to microcentrifuge tubes.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Parameters: Analyze via reverse-phase UHPLC coupled to a triple quadrupole mass spectrometer. Monitor the Multiple Reaction Monitoring (MRM) transitions for both the intact prodrug (m/z 294.0 → 214.0) and the liberated parent compound, 5,7-dichloro-8-hydroxyquinoline (m/z 214.0 → 178.0).

References

  • Selective Targeting of Cancer Cells by Copper Ionophores: An Overview.
  • 5,7-Dichloro-8-hydroxyquinoline sulf
  • Oxidative Stress Induced by Copper and Iron Complexes with 8-Hydroxyquinoline Derivatives Causes Paraptotic Death of HeLa Cancer Cells.
  • Arylsulfatase – Knowledge and References. Taylor & Francis.
  • Halquinol - Toxicological evaluation of certain veterinary drug residues in food. FAO Knowledge Repository.
  • Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review.
  • Solution Chemistry of Copper(II) Binding to Substituted 8-Hydroxyquinolines.

Sources

Application

High-performance liquid chromatography (HPLC) for Sodium 5,7-dichloroquinolin-8-yl sulfate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocol Introduction & Chemical Context Sodium 5,7-dichloroquinolin-8-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocol

Introduction & Chemical Context

Sodium 5,7-dichloroquinolin-8-yl sulfate (CAS: 58698-96-7) is the water-soluble sulfate ester sodium salt of chloroxine (5,7-dichloro-8-hydroxyquinoline)[1]. While the parent compound, chloroxine, is a well-established antimicrobial and antiseborrheic agent, its sulfate ester derivative is highly polar and permanently ionized in aqueous solutions.

Analyzing this compound via High-Performance Liquid Chromatography (HPLC) presents a significant analytical challenge. Standard Reversed-Phase (RP) chromatography often fails because the highly polar sulfate moiety prevents adequate partitioning into the hydrophobic stationary phase, resulting in little to no retention. This application note details a robust, self-validating Ion-Pairing Reversed-Phase (IP-RP) HPLC methodology designed to achieve sharp peak symmetry, reliable retention, and precise quantification.

Mechanistic Causality: Method Development Rationale

As analytical scientists, we must design methods based on the physicochemical causality of the analyte rather than trial and error. The choices in this protocol are grounded in the following mechanistic principles:

  • Column & Ion-Pairing Strategy: The sulfate group ( −OSO3−​ ) is a strong acid derivative with a pKa​<1 , meaning it carries a permanent negative charge across the entire operational pH range of silica-based columns. To prevent the analyte from eluting at the void volume ( t0​ ), we utilize Ion-Pairing Reversed-Phase (IP-RP) chromatography [2]. By adding tetrabutylammonium hydrogen sulfate (TBAHS) to the mobile phase, the lipophilic tetrabutylammonium cation ( TBA+ ) forms a dynamic, neutral ion-pair complex with the analyte's sulfate group. This complex is sufficiently hydrophobic to be retained by a standard C18 stationary phase.

  • Mobile Phase pH Control: The mobile phase is buffered to pH 2.8 using potassium dihydrogen phosphate ( KH2​PO4​ ) and phosphoric acid. This serves two critical functions:

    • It fully protonates the quinoline nitrogen ( pKa​≈4.5 ), standardizing the ionization state of the molecule.

    • It suppresses the ionization of residual silanols on the silica support, eliminating secondary cation-exchange interactions that cause severe peak tailing.

  • Alternative Column Technologies: While IP-RP on a C18 column is universally accessible, modern mixed-mode columns (e.g., Newcrom R1) that feature embedded ion-exchange groups can also successfully retain chloroxine derivatives using simple, ion-pair-free mobile phases [3]. However, this protocol focuses on the IP-RP approach to ensure maximum compatibility with standard laboratory equipment.

Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system . The inclusion of strict System Suitability Testing (SST) guarantees that the data generated is reliable and free from instrumental or preparative artifacts.

Step 1: Reagent & Buffer Preparation
  • Phosphate/Ion-Pair Buffer: Accurately weigh 1.36 g of Potassium dihydrogen phosphate ( KH2​PO4​ , ~10 mM) and 1.70 g of Tetrabutylammonium hydrogen sulfate (TBAHS, ~5 mM).

  • Dissolve both salts in 1000 mL of HPLC-grade water.

  • Adjust the pH to 2.8 ± 0.1 using dilute phosphoric acid ( H3​PO4​ ).

  • Filter the buffer through a 0.45 µm hydrophilic membrane (e.g., PTFE or Nylon) and degas via sonication.

Step 2: Mobile Phase & Diluent Preparation
  • Mobile Phase: Prepare an isocratic mixture of Buffer and HPLC-grade Acetonitrile in a 65:35 (v/v) ratio. Mix thoroughly and degas.

  • Diluent: Use the prepared Mobile Phase as the sample diluent. Causality Note: Dissolving the sample in the mobile phase prevents solvent-front distortion and peak splitting caused by viscosity or polarity mismatches during injection.

Step 3: Standard & Sample Preparation
  • Stock Standard: Accurately weigh 10.0 mg of Sodium 5,7-dichloroquinolin-8-yl sulfate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: 100 µg/mL).

  • Working Sample: Prepare analytical samples at a target concentration of 100 µg/mL using the Diluent. Filter through a 0.22 µm syringe filter prior to injection.

Step 4: Self-Validating Injection Sequence

Execute the following sequence to validate the system in real-time:

  • Blank (Diluent) x 2: Confirms a stable baseline and absence of carryover.

  • Standard Solution x 5: Evaluates system precision. The sequence is only valid if the Relative Standard Deviation (%RSD) of the peak area is ≤2.0% .

  • Unknown Samples: Inject prepared samples.

  • Bracketing Standard x 1: Inject the standard at the end of the run to verify that detector drift remained within acceptable limits ( ±2.0% of initial area).

Quantitative Data & Method Parameters

The following tables summarize the critical quantitative parameters and suitability metrics required for this analysis.

Table 1: HPLC Chromatographic Parameters
ParameterSpecificationRationale
Column C18, 150 mm × 4.6 mm, 5 µmProvides necessary hydrophobic surface area for the TBA+ -Sulfate ion pair.
Mobile Phase Buffer (pH 2.8) / Acetonitrile (65:35 v/v)Balances retention time and peak shape.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30 °CEnsures reproducible mobile phase viscosity and mass transfer.
Detection Wavelength UV at 254 nmCorresponds to the strong π→π∗ transition of the quinoline ring.
Injection Volume 10 µLPrevents column overloading while maintaining high signal-to-noise.
Table 2: System Suitability Criteria (SST)
MetricAcceptance CriteriaImplication of Failure
Retention Time ( tR​ ) 5.0 – 7.0 minutesFailure indicates mobile phase preparation errors or column degradation.
Tailing Factor ( Tf​ ) ≤1.5 >1.5 indicates secondary silanol interactions; check buffer pH.
Theoretical Plates ( N ) ≥3000 <3000 indicates column voiding or poor packing efficiency.
Area Precision (%RSD) ≤2.0% (n=5)>2.0% indicates autosampler malfunction or incomplete sample dissolution.

Workflow Visualization

The following diagram illustrates the logical flow of the sample preparation and IP-RP separation mechanism.

HPLC_Workflow SamplePrep 1. Sample Preparation Dilute Analyte in Mobile Phase (100 µg/mL) Injection 4. Sample Injection 10 µL Volume Include Blank for Validation SamplePrep->Injection MobilePhase 2. Mobile Phase Prep 10mM KH2PO4 + 5mM TBAHS Adjust to pH 2.8 Equilibration 3. System Equilibration C18 Column (150 x 4.6 mm) Isocratic: Buffer/ACN (65:35) MobilePhase->Equilibration Equilibration->Injection Separation 5. IP-RP Separation TBA+ pairs with Sulfate Hydrophobic Retention Injection->Separation Detection 6. UV Detection Monitor at 254 nm Separation->Detection Analysis 7. Data Analysis System Suitability & Quantitation Detection->Analysis

Workflow for the Ion-Pairing RP-HPLC analysis of Sodium 5,7-dichloroquinolin-8-yl sulfate.

Troubleshooting Guide

Even in a self-validating system, physical anomalies can occur. Address common chromatographic deviations using the causality matrix below:

ObservationMechanistic CauseCorrective Action
Analyte elutes near void volume ( t0​ ) Insufficient ion-pairing. The sulfate group is not being masked by the TBA+ cation.Verify that TBAHS was added to the buffer at the correct concentration (5 mM). Ensure the column is fully equilibrated (requires at least 20 column volumes for IP reagents).
Severe Peak Tailing ( Tf​>1.8 ) Unsuppressed silanol activity interacting with the protonated quinoline nitrogen.Check the pH of the aqueous buffer. It must be ≤2.8 . If pH is correct, the C18 column may be degraded; replace the column.
Split Peaks or Shoulders Solvent mismatch. The sample solvent is stronger than the mobile phase.Ensure the sample is diluted entirely in the Mobile Phase, not in 100% Acetonitrile or Methanol.

References

  • Cecchi, T. "Ion Pairing Chromatography." ResearchGate, Aug 2008. URL:[Link]

  • SIELC Technologies. "Separation of Chloroxine on Newcrom R1 HPLC column." SIELC Application Notes. URL:[Link]

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of Sodium 5,7-dichloroquinolin-8-yl Sulfate in Biological Matrices

Introduction & Biological Significance Sodium 5,7-dichloroquinolin-8-yl sulfate is the highly polar, water-soluble sodium salt of the sulfate conjugate of 5,7-dichloro-8-hydroxyquinoline (chloroxine) [1]. Chloroxine is t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

Sodium 5,7-dichloroquinolin-8-yl sulfate is the highly polar, water-soluble sodium salt of the sulfate conjugate of 5,7-dichloro-8-hydroxyquinoline (chloroxine) [1]. Chloroxine is the primary active constituent of halquinol, a broad-spectrum antimicrobial widely used in veterinary medicine as a growth promoter and therapeutic agent for gastrointestinal infections in livestock [2].

Following oral administration, halquinol undergoes extensive Phase II metabolism. While glucuronidation is a major pathway, sulfation yields 5,7-dichloroquinolin-8-yl sulfate, a critical biomarker for pharmacokinetic profiling, toxicological assessment, and maximum residue limit (MRL) enforcement in food-producing animals [3].

Analytical Causality & Workflow Design

Quantifying this sulfated metabolite via mass spectrometry presents distinct physicochemical challenges that dictate the experimental design:

  • Ionization Causality: The sulfate moiety (-OSO₃⁻) is permanently ionized under physiological and most analytical pH conditions. This dictates the use of Electrospray Ionization in negative mode (ESI-), which provides exceptional sensitivity for the [M-Na]⁻ anion at m/z 291.9.

  • Chromatographic Causality: Due to its extreme polarity, the sulfate conjugate exhibits poor retention on traditional C18 stationary phases, eluting near the void volume where matrix suppression is most severe. To counteract this, a polar-embedded C18 column or a high-strength silica (HSS) T3 column is employed. These phases resist dewetting in highly aqueous conditions and provide enhanced dipole-dipole interactions for polar retention.

  • Extraction Causality: Standard reversed-phase Solid-Phase Extraction (SPE) fails to retain the permanently charged sulfate. Therefore, a Mixed-Mode Weak Anion Exchange (WAX) SPE protocol is utilized. The basic amine groups on the WAX sorbent electrostatically capture the sulfate anion, allowing aggressive washing with organic solvents to remove neutral lipids and matrix proteins before elution with a basic organic solvent.

Workflow A Biological Matrix (Plasma/Tissue) B Protein Precipitation (Cold ACN, 1% FA) A->B Add Internal Standard C Mixed-Mode WAX SPE (Anion Exchange) B->C Centrifuge & Dilute D UHPLC Separation (Polar-embedded C18) C->D Elute (5% NH4OH in MeOH) E ESI-MS/MS Detection (Negative MRM Mode) D->E Gradient Elution

LC-MS/MS workflow for 5,7-dichloroquinolin-8-yl sulfate quantification.

Step-by-Step Self-Validating Protocol

Sample Preparation (Mixed-Mode WAX SPE)
  • Spiking: Aliquot 200 µL of plasma or tissue homogenate into a microcentrifuge tube. Spike with 10 µL of isotopically labeled internal standard (e.g., 5,7-dichloroquinolin-8-yl sulfate-¹³C₆) to correct for extraction recovery and matrix effects.

  • Precipitation: Add 800 µL of cold acetonitrile containing 1% formic acid. Causality: Formic acid disrupts protein binding, releasing the metabolite while precipitating gross proteins.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilution: Transfer the supernatant and dilute with 3 mL of LC-MS grade water. Causality: Dilution reduces the organic content below 5%, ensuring the analyte partitions effectively onto the SPE sorbent.

  • SPE Loading: Condition a WAX SPE cartridge (30 mg/1 mL) with 1 mL methanol followed by 1 mL water. Load the diluted sample at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% methanol in water, followed by 1 mL of 100% methanol. Causality: The sulfate remains electrostatically bound to the WAX sorbent, allowing the 100% methanol wash to strip away neutral phospholipids that cause ion suppression.

  • Elution: Elute the target analyte with 1 mL of 5% ammonium hydroxide in methanol. Causality: The high pH deprotonates the WAX sorbent, breaking the electrostatic interaction and releasing the sulfate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

UHPLC Separation Parameters
  • Column: Waters Acquity HSS T3 (2.1 × 100 mm, 1.8 µm) or equivalent polar-embedded C18.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8). Causality: Avoid strong acids (like TFA) which can suppress negative ESI signals and potentially hydrolyze the sulfate in the source.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0–1 min: 2% B; 1–4 min: linear gradient to 60% B; 4–5 min: 95% B (wash); 5–7 min: 2% B (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

MS/MS Detection Parameters (ESI Negative)
  • Capillary Voltage: -2.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Source Temperature: 150°C

Quantitative Data & MRM Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The primary fragmentation pathway involves the neutral loss of the sulfate group (SO₃, 80 Da), yielding the stable phenoxide anion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
5,7-dichloroquinolin-8-yl sulfate (³⁵Cl₂) 291.9211.9503522Quantifier
5,7-dichloroquinolin-8-yl sulfate (³⁵Cl³⁷Cl) 293.9213.9503522Qualifier
Internal Standard (¹³C₆) 297.9217.9503522Normalization

Note: Limits of Detection (LOD) typically range from 1–5 ng/mL depending on the matrix and instrument sensitivity.

Data Analysis & Protocol Validation

To ensure the integrity of the analytical run, the protocol utilizes a self-validating system based on the unique isotopic signature of the molecule:

  • Isotopic Ratio Verification (The Cl₂ Signature): The presence of two chlorine atoms in the quinoline ring yields a highly specific isotopic pattern (M, M+2, M+4) at an approximate ratio of 9:6:1. The protocol mandates monitoring both the m/z 291.9 → 211.9 (quantifier) and m/z 293.9 → 213.9 (qualifier) transitions. For a positive identification, the peak area ratio of the qualifier to the quantifier must remain within ±15% of the theoretical 0.65 ratio. This serves as an intrinsic self-validation mechanism against isobaric matrix interferences.

  • Matrix Effect (ME) Assessment: ME is calculated by comparing the peak area of the analyte spiked post-extraction to a neat standard prepared in the mobile phase. An ME between 85% and 115% validates the efficacy of the WAX SPE cleanup. If suppression exceeds 15%, the SPE wash steps must be extended.

References

  • Halquinol - FAO Knowledge Repository . Food and Agriculture Organization of the United Nations (FAO). Available at: [Link]

  • Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry . Applied Biological Chemistry (via ResearchGate). Available at: [Link]

Sources

Application

Application Note: Formulation and Validation of Sodium 5,7-dichloroquinolin-8-yl Sulfate for Research Use

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Rationale 8-Hydroxyquinolines (8-HQs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Rationale

8-Hydroxyquinolines (8-HQs) are recognized as privileged structures in medicinal chemistry due to their potent antibacterial, antifungal, and anticancer properties[1]. The primary mechanism of action for these compounds, including the halogenated derivative 5,7-dichloro-8-hydroxyquinoline (chloroxine), is their ability to act as metal ionophores. By chelating divalent cations such as Cu²⁺ and Zn²⁺, they transport these metals across cell membranes, inducing intracellular toxicity and inhibiting metalloenzymes[2].

The Formulation Challenge: Despite its high biological efficacy, 5,7-dichloro-8-hydroxyquinoline is notoriously hydrophobic, rendering it nearly insoluble in aqueous media[3]. This poor solubility severely limits its utility in in vitro cellular assays and in vivo pharmacokinetic studies.

The Solution: To overcome this thermodynamic barrier, researchers utilize Sodium 5,7-dichloroquinolin-8-yl sulfate . By masking the critical 8-hydroxyl group with a sulfate ester, the compound is converted into a highly water-soluble prodrug/metabolite[4]. In biological assays, this sulfate group is cleaved by endogenous or microbial arylsulfatases, releasing the active ionophore directly into the target microenvironment. As a Senior Application Scientist, I have designed the following protocols to ensure the stable formulation, rigorous quality control, and functional validation of this compound.

Physicochemical Properties & Formulation Strategy

To design a self-validating formulation system, we must first understand the physicochemical constraints of the molecule. Table 1 summarizes the critical parameters that dictate our experimental choices.

Table 1: Physicochemical Parameters and Formulation Rationale

ParameterValue / SpecificationScientific Rationale (Causality)
Parent Compound 5,7-dichloro-8-hydroxyquinolineActive metal ionophore; highly hydrophobic[3].
Prodrug Form Sodium 5,7-dichloroquinolin-8-yl sulfateThe sodium sulfate salt increases aqueous solubility >100-fold, enabling high-concentration stock solutions.
Optimal Buffer Ca²⁺/Mg²⁺-free PBS (pH 7.4)Critical: Prevents premature metal chelation. If trace hydrolysis occurs, the parent compound will instantly chelate free Ca²⁺/Mg²⁺ and precipitate.
Storage Temp. -20°C (Aliquoted)Minimizes spontaneous desulfation and thermal degradation[5].
Light Sensitivity High (Requires amber vials)Halogenated quinolines are highly susceptible to UV-induced degradation and oxidation[5].

Mechanism of Action

The utility of Sodium 5,7-dichloroquinolin-8-yl sulfate relies entirely on its enzymatic conversion back to the active parent compound. The diagram below illustrates this biochemical pathway.

MOA Prodrug Sodium 5,7-dichloroquinolin-8-yl sulfate (Water-Soluble, Inactive Prodrug) Enzyme Arylsulfatase Cleavage (Cellular or Microbial) Prodrug->Enzyme Hydrolysis Active 5,7-dichloro-8-hydroxyquinoline (Active Metal Ionophore) Enzyme->Active Release Metal Metal Chelation (Cu2+, Zn2+) Active->Metal Binds Effect Intracellular Toxicity & Metalloenzyme Inhibition Metal->Effect Induces

Mechanistic pathway of Sodium 5,7-dichloroquinolin-8-yl sulfate activation and metal chelation.

Experimental Protocols

Every protocol described here is designed as a self-validating system. We do not assume the chemical integrity of the prodrug; we actively prove it before application.

Protocol A: Preparation of 10 mM Aqueous Stock Solution

Objective: Formulate a stable, sterile stock solution without inducing premature hydrolysis.

  • Weighing: Accurately weigh the required mass of Sodium 5,7-dichloroquinolin-8-yl sulfate powder using an analytical balance. Perform this step under low-light conditions to prevent UV degradation[5].

  • Solubilization: Dissolve the powder in Ca²⁺/Mg²⁺-free Phosphate-Buffered Saline (PBS), pH 7.4 .

    • Expert Insight: Maintaining a strictly neutral pH is critical. Acidic environments (pH < 6.0) will catalyze the hydrolysis of the sulfate ester, prematurely releasing the insoluble parent compound.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter .

    • Expert Insight: Do not use Nylon or Cellulose Acetate filters. 8-HQs possess a high affinity for the amide bonds in nylon and can non-specifically adsorb to the membrane, drastically reducing your final stock concentration.

  • Aliquot & Storage: Dispense into single-use amber microcentrifuge tubes and store immediately at -20°C.

Protocol B: UPLC-PDA Quality Control (Stability Validation)

Objective: Verify that the sulfate ester remains intact and has not degraded into 5,7-dichloro-8-hydroxyquinoline during storage.

This QC step adapts a validated UPLC-PDA method for halogenated quinolines[5].

  • System Setup: Equip an ACQUITY UPLC system with a BEH C18 column (1.7 μm, 2.1 mm × 100 mm).

  • Mobile Phase: Prepare an isocratic mixture of Acetonitrile and 0.1% o-phosphoric acid (55:45 v/v)[5]. Set the flow rate to 0.5 mL/min.

  • Detection: Set the Photodiode Array (PDA) detector to 247 nm , the optimal absorbance wavelength for these derivatives[5].

  • Analysis & Causality: Inject a diluted sample of the stock solution. The highly polar sulfate prodrug will elute rapidly (near the void volume). The presence of a peak at ~1.6 minutes indicates contamination or degradation into the hydrophobic parent compound (5,7-dichloro-8-hydroxyquinoline)[5]. If the 1.6 min peak is absent, the formulation is validated for use.

Protocol C: In Vitro Arylsulfatase Activation Assay

Objective: Confirm that the target biological system (e.g., cell lysate or bacterial culture) possesses the enzymatic machinery to cleave the prodrug.

  • Incubation: Spike the 10 mM stock solution into the biological matrix (e.g., cell culture media containing target cells) to a final concentration of 50 µM. Incubate at 37°C for 4 hours.

  • Extraction: Add an equal volume of Ethyl Acetate to the sample and vortex vigorously.

    • Expert Insight: The intact sulfate prodrug will remain in the aqueous layer, while the enzymatically liberated 5,7-dichloro-8-hydroxyquinoline will partition entirely into the organic Ethyl Acetate layer.

  • Quantification: Evaporate the organic layer, reconstitute in the UPLC mobile phase, and analyze via Protocol B. The appearance of the 1.6 min peak confirms successful prodrug activation.

Workflow Visualization

The following diagram maps the logical progression from raw powder to validated assay reagent, emphasizing the critical QC checkpoint.

Workflow Step1 1. Weigh Sodium Salt (Protect from UV light) Step2 2. Dissolve in PBS pH 7.4 (Ca2+/Mg2+-free) Step1->Step2 Step3 3. Sterile Filtration (0.22 µm PTFE Membrane) Step2->Step3 Step4 4. UPLC-PDA Validation (Confirm absence of 1.6 min peak) Step3->Step4 QC Check Step5 5. Aliquot & Store (-20°C, Amber Vials) Step4->Step5

Step-by-step workflow for the aqueous formulation and quality control validation of the compound.

References

  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry, 120, 252-274. URL: [Link]

  • Castillo Rodríguez, M. A., et al. (2019). Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming. Journal of Pharmaceutical and Biomedical Analysis, 166, 113-118. URL: [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2021). Toxicological evaluation of certain veterinary drug residues in food. WHO Food Additives Series, No. 79. (Identifies 5,7-dichloro-8-hydroxyquinoline sulfate as a key biological metabolite). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Sodium 5,7-dichloroquinolin-8-yl sulfate

Welcome to the technical support center for the synthesis of Sodium 5,7-dichloroquinolin-8-yl sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Sodium 5,7-dichloroquinolin-8-yl sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. This resource is structured to address specific challenges you may encounter during your experiments, ensuring scientific integrity and providing actionable solutions.

I. Reaction Overview and Key Challenges

The synthesis of Sodium 5,7-dichloroquinolin-8-yl sulfate typically involves the sulfation of 5,7-dichloro-8-hydroxyquinoline. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact the yield and purity of the final product. Common issues include incomplete reactions, formation of byproducts, and difficulties in product isolation and purification.[1][2] This guide will provide a systematic approach to overcoming these obstacles.

Reaction Pathway:

Synthesis_Pathway A 5,7-dichloro-8-hydroxyquinoline C Intermediate (Unstable) A->C Sulfation B Sulfating Agent (e.g., Chlorosulfonic acid) B->C D Sodium 5,7-dichloroquinolin-8-yl sulfate C->D Neutralization E Sodium Bicarbonate (Quenching & Neutralization) E->D Experimental_Workflow A 1. Add 5,7-dichloro-8-hydroxyquinoline to a dry flask B 2. Cool to 0°C A->B C 3. Add chlorosulfonic acid dropwise B->C D 4. Stir at 0°C and monitor by TLC C->D E 5. Quench with ice and sodium bicarbonate D->E F 6. Filter the precipitated product E->F G 7. Wash with cold water and organic solvent F->G H 8. Dry the final product under vacuum G->H

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Optimization

Technical Support Center: Overcoming Solubility &amp; Stability Issues with Sodium 5,7-dichloroquinolin-8-yl sulfate

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the "solubility" of Sodium 5,7-dichloroquinolin-8-yl sulfate (CAS: 58698-96-7).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the "solubility" of Sodium 5,7-dichloroquinolin-8-yl sulfate (CAS: 58698-96-7). To resolve these issues, we must first correct a widespread misconception: most reported solubility failures with this compound are actually stability failures.

Sodium 5,7-dichloroquinolin-8-yl sulfate is engineered as a water-soluble sulfate ester salt of the highly lipophilic parent compound, 5,7-dichloro-8-hydroxyquinoline (Chloroxine). While the salt form is highly soluble in water, the sulfate ester bond is extremely sensitive to acidic environments. When exposed to a pH < 7.0, the compound undergoes rapid hydrolysis, cleaving the charged sulfate group. This degradation yields the parent compound, which instantly precipitates out of the aqueous solution[1].

Understanding this causality is the foundation of our troubleshooting guide.

Diagnostic Troubleshooting Workflow

Before discarding your reagents, use the following logical workflow to diagnose the root cause of precipitation in your assays.

Troubleshooting Start Precipitate Observed in Solution? CheckPH Check Solution pH Is pH < 7.0? Start->CheckPH Acidic Yes (Acidic) Hydrolysis of Sulfate Ester CheckPH->Acidic Yes Basic No (pH ≥ 7.0) Check Concentration & Temp CheckPH->Basic No ParentForm Parent Compound Formed (5,7-dichloro-8-hydroxyquinoline) Acidic->ParentForm TempCheck Did you apply heat or sonication? Basic->TempCheck AdjustPH Protocol: Buffer to pH 7.5-8.0 Discard and remake ParentForm->AdjustPH Heated Yes: Energy accelerates hydrolysis Remake at Room Temp TempCheck->Heated Yes NotHeated No: Exceeded max solubility Dilute or add 5% DMSO TempCheck->NotHeated No

Diagnostic workflow for identifying and resolving precipitation issues with the sulfate ester.

Physicochemical Data Comparison

To troubleshoot effectively, you must understand the distinct properties of the intact salt versus the degraded parent compound. Once precipitation occurs, you are no longer dealing with the sodium salt; you are dealing with the parent compound, which possesses a completely different thermodynamic solubility profile[2].

Table 1: Physicochemical Comparison of Intact Salt vs. Degraded Parent

ParameterSodium 5,7-dichloroquinolin-8-yl sulfate5,7-dichloro-8-hydroxyquinoline (Parent)
CAS Number 58698-96-7773-76-2
Aqueous Solubility High (in buffered pH ≥ 7.5)Very Low (Precipitates instantly)
Organic Solubility Soluble in DMSO; Insoluble in non-polar solventsNMP > DMF > 1,4-dioxane > Ethyl Acetate[2]
pH Stability Unstable at pH < 7.0 (Hydrolyzes)[1]Stable across a broader pH range
Storage Conditions 0°C to -20°C (Avoid freeze-thaw)[1]Room Temperature (Sealed, dry)
Frequently Asked Questions (FAQs)

Q: Why does my solution turn cloudy immediately upon adding the compound to my assay buffer? A: The sulfate ester bond is highly sensitive to acidic environments. If your assay buffer has a pH < 7.0, the sulfate group undergoes rapid hydrolysis. This chemical degradation converts the water-soluble sodium sulfate salt back into the highly lipophilic parent compound. Because the parent compound lacks the charged sulfate moiety, it cannot interact favorably with water molecules and instantly precipitates[1].

Q: Can I use heat or sonication to force the precipitate back into solution? A: No. While heat thermodynamically favors the dissolution of stable compounds, it kinetically accelerates the hydrolysis of the sulfate ester bond in this specific molecule. Sonication introduces localized micro-cavitation heat and pressure that similarly cleave the ester bond. If precipitation has occurred due to hydrolysis, heating will only degrade the remaining intact prodrug.

Q: How should I store my reconstituted stock solutions? A: Aqueous solutions must be aliquoted into single-use amber vials and frozen at -20°C. Repeated freeze-thaw cycles introduce localized pH shifts and concentration gradients within the ice matrix that trigger hydrolysis. Amber vials are required because the quinoline ring structure is light-sensitive and prone to photo-oxidation over time[1].

Q: If the parent compound has precipitated, can I salvage the solution by adding organic solvents? A: This is highly discouraged for quantitative assays. While the precipitated parent compound is soluble in organic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)[2], adding these to your aqueous buffer creates a mixed-solvent system with unknown, heterogeneous concentrations of both the intact prodrug and the degraded parent. This will invalidate your experimental reproducibility. You must discard the solution and remake it.

Self-Validating Protocol: Preparing a Stable 10 mM Aqueous Stock Solution

To ensure scientific integrity, this protocol is designed as a self-validating system. By verifying the pH before and after dissolution, you guarantee that the molecular integrity of the sulfate ester is preserved prior to downstream assays.

Step 1: Buffer Preparation & Pre-Validation

  • Action: Prepare a 50 mM Tris-HCl or HEPES buffer. Adjust the pH strictly to 7.8–8.0.

  • Causality: Maintaining a slightly alkaline environment prevents the protonation of the ester oxygen, thereby blocking the hydrolysis pathway.

  • Validation: Calibrate your pH meter with fresh standards before measurement to ensure absolute accuracy. Do not rely on uncalibrated probes or pH paper.

Step 2: Temperature Equilibration

  • Action: Ensure the buffer is at room temperature (20–25°C).

  • Causality: Cold buffers reduce the kinetic rate of dissolution, tempting users to apply heat (which causes degradation). Room temperature provides the optimal balance between dissolution speed and chemical stability.

Step 3: Gradual Addition

  • Action: Weigh the required mass of Sodium 5,7-dichloroquinolin-8-yl sulfate. Slowly add the powder to the buffered solvent while gently swirling the vial.

  • Causality: Gradual addition prevents localized concentration spikes that can temporarily overwhelm the buffer capacity, leading to micro-pockets of acidic pH that trigger localized precipitation.

Step 4: Mechanical Dissolution

  • Action: Gently vortex or invert the tube until clear. Do NOT use sonication or heat.

  • Causality: Sonication generates micro-cavitation that cleaves the sulfate ester. Gentle mechanical agitation preserves molecular integrity.

Step 5: System Post-Validation (Critical Step)

  • Action: Measure the final pH of the solution using a micro-pH probe. Visually inspect the solution against a dark background.

  • Validation: If the pH has dropped below 7.5, the buffer capacity was insufficient, and hydrolysis risk is high. The solution must be perfectly clear. Any turbidity or opalescence indicates parent compound formation, invalidating the stock.

Step 6: Storage & Aliquoting

  • Action: Immediately aliquot the validated solution into single-use amber vials and freeze at -20°C[1].

  • Causality: Single-use aliquots eliminate freeze-thaw degradation, while amber vials prevent UV-induced degradation of the quinoline core.

References
  • Yang, Z., Shao, D., & Zhou, G. (2019). "Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions." Journal of Chemical & Engineering Data, 64(12), 5057-5065. DOI: 10.1021/acs.jced.9b00028. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Dosage of Sodium 5,7-dichloroquinolin-8-yl sulfate for In Vitro Studies

Welcome to the technical support guide for Sodium 5,7-dichloroquinolin-8-yl sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Sodium 5,7-dichloroquinolin-8-yl sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting solutions for utilizing this compound in in vitro studies. Our goal is to empower you to generate reliable, reproducible data by understanding the nuances of experimental design and execution.

Part 1: Compound Technical Profile

A thorough understanding of your compound's properties is the foundation of a successful experiment. Sodium 5,7-dichloroquinolin-8-yl sulfate is the sodium salt of the sulfated form of 5,7-dichloro-8-hydroxyquinoline (Chloroxine). The addition of the sulfate group typically enhances aqueous solubility compared to the parent compound.

PropertyValue / DescriptionSource(s)
IUPAC Name Sodium 5,7-dichloro-8-(oxysulfonyloxy)quinoline[1]
Synonyms 5,7-Dichloro-8-(hydrogen sulfate)-8-quinolinol, sodium salt; Chloroxine sulfate, sodium salt[1]
CAS Number 58698-96-7[2]
Molecular Formula C₉H₄Cl₂NNaO₄S[2]
Molecular Weight 316.09 g/mol [1]
Appearance Yellow Crystalline Solid[1]
Solubility Soluble in Water and DMSO.[1]
Storage Store solid compound at 0 to -20 °C.[1]
Stability Critical: Unstable in acidic solutions (pH < 7.0).[1]

Part 2: Core Experimental Protocols

This section provides step-by-step methodologies for the foundational experiments required to effectively use this compound.

Protocol: Stock Solution Preparation and Handling

The integrity of your results begins with the proper preparation and storage of your compound. Given the compound's instability in acidic conditions, careful solvent selection and pH monitoring are paramount.

Materials:

  • Sodium 5,7-dichloroquinolin-8-yl sulfate powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS), pH 7.2-7.4

  • Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)

  • Calibrated pipettes and sterile tips

Procedure:

  • Solvent Selection:

    • Primary Recommendation: Use DMSO to prepare a high-concentration primary stock solution (e.g., 10-50 mM). DMSO is a superior solvent for many organic molecules and can help prevent precipitation upon further dilution.

    • Aqueous Alternative: If your experimental system cannot tolerate DMSO, use a neutral or slightly basic buffer (e.g., PBS at pH 7.4). Be aware that aqueous stock solutions may have lower maximum concentrations and potentially shorter shelf lives.

  • Stock Solution Preparation (10 mM in DMSO):

    • Equilibrate the compound vial to room temperature before opening to prevent condensation.

    • Calculate the required mass of the compound for your desired volume and concentration (e.g., for 10 mL of a 10 mM stock, you need 31.61 mg).

    • Add the calculated mass to a sterile conical tube.

    • Add the appropriate volume of sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Storage and Handling:

    • Aliquot: Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This is a critical step to avoid repeated freeze-thaw cycles, which can degrade the compound[3].

    • Storage: Store the DMSO stock aliquots at -20°C, protected from light.

    • Working Solutions: For experiments, prepare fresh working solutions by diluting the stock solution in your cell culture medium. It is not recommended to store dilute aqueous solutions for extended periods.

Protocol: Determining the Optimal Concentration Range (Dose-Response)

Never assume a compound's effective concentration. A dose-response experiment is essential to identify the concentration range that elicits a biological effect, from sub-toxic to cytotoxic levels. A common approach is to perform a broad-range screen followed by a narrow-range screen to determine the IC₅₀/EC₅₀.[4][5]

Workflow: Dose-Range Finding

G cluster_0 Phase 1: Broad-Range Screen cluster_1 Phase 2: Narrow-Range (IC50) Screen start Prepare serial dilutions (e.g., 10-fold dilutions from 100 µM to 1 nM) treat_broad Treat cells with broad concentration range (e.g., 24, 48, 72 hours) start->treat_broad analyze_broad Perform viability/activity assay (e.g., MTT, WST-8, reporter assay) treat_broad->analyze_broad identify_range Identify approximate active range (e.g., between 1 µM and 10 µM) analyze_broad->identify_range prepare_narrow Prepare 8-12 point serial dilutions (e.g., 2-fold dilutions around estimated IC50) identify_range->prepare_narrow treat_narrow Treat cells and perform assay prepare_narrow->treat_narrow calculate_ic50 Plot dose-response curve (Sigmoidal, 4PL) and calculate IC50/EC50 treat_narrow->calculate_ic50 caption Workflow for determining the optimal dose range. G start Precipitation Observed in Culture Medium q1 Is final DMSO concentration > 0.5%? start->q1 a1_yes Action: Reduce DMSO concentration. Re-test. q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Was a solubility test performed in media? a1_no->q2 a2_no Action: Perform solubility test. Determine max soluble concentration. q2->a2_no No a2_yes Proceed to next check q2->a2_yes Yes q3 Does the compound interact with media components (e.g., serum)? a2_yes->q3 a3_yes Action: Test in serum-free media. If soluble, consider protein binding. q3->a3_yes Yes a3_no Action: Use lower concentrations or consider alternative formulation strategies. q3->a3_no No caption Decision tree for troubleshooting compound precipitation.

Caption: Decision tree for troubleshooting compound precipitation.

Issue 2: Lack of Biological Effect Q: I am not observing any activity, even at high concentrations. What could be wrong? A: This can be a frustrating issue, but a systematic check of your reagents and protocol can often reveal the cause.

Troubleshooting Steps:

  • Verify Compound Integrity: Confirm that the compound has not degraded. Was it stored correctly? Is the stock solution old? Critically, could your media or buffer be slightly acidic (pH < 7.0), causing degradation? [1]Prepare a fresh stock solution from the solid compound.

  • Check Assay Validity: Run a positive control for your assay. For example, in a cytotoxicity assay, use a compound known to kill your specific cell line (e.g., staurosporine). If the positive control fails, the issue lies with the assay system (e.g., bad reagents, incorrect plate reader settings) and not your test compound. [3]3. Re-evaluate Concentration and Time: It is possible the compound is less potent in your specific cell line or assay. Test a higher concentration range. Also, consider extending the incubation time, as some cellular effects take longer to manifest. [4]4. Confirm Target Expression: If you are testing for activity against a specific protein (e.g., an enzyme or receptor), confirm that your chosen cell line actually expresses the target at a sufficient level. [6] Issue 3: Poor Reproducibility Q: My IC₅₀ values are highly variable between experiments. How can I improve my assay's reproducibility? A: Poor reproducibility is often caused by minor, cumulative variations in experimental procedure. [6]Consistency is key to achieving robust data.

Troubleshooting Steps:

  • Standardize Cell Culture Practices:

    • Cell Passage Number: Use cells within a consistent and narrow range of passage numbers. High-passage cells can undergo phenotypic drift.

    • Confluency: Always seed cells from cultures that are at a consistent level of confluency (e.g., ~80%).

    • Seeding Density: Ensure your cell counting and seeding are precise. Small variations in starting cell number can lead to large differences at the end of the assay. [7]2. Improve Pipetting Technique: Inaccurate pipetting, especially of small volumes, is a major source of error. Ensure pipettes are regularly calibrated. When performing serial dilutions, change tips for each dilution step and ensure proper mixing. [3]3. Mitigate "Edge Effects": Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate both media components and your compound. To mitigate this, fill the outer wells with sterile water or PBS to create a humidity barrier and do not use them for experimental data. [6]4. Use Fresh Reagents: Always prepare fresh dilutions of the compound from a frozen stock aliquot for each experiment. Do not reuse diluted compound plates.

Part 5: References

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2025). PubMed. Available at: [Link]

  • Singh, V. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. Available at: [Link]

  • Dayani, H., et al. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science. Available at: [Link]

  • Dose optimization for cell culture. (2021). ResearchGate. Available at: [Link]

  • Troubleshooting Common Issues in Drug Toxicity Testing. Creative Bioarray. Available at: [Link]

  • 5,7-Dichloro-8-hydroxyquinolin. (2024). ChemBK. Available at: [Link]

  • Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC. Available at: [Link]

  • 5,7-Dichloro-​8-​hydroxyquinoline sulfate, sodium salt. Acanthus Research. Available at: [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PMC. Available at: [Link]

  • How to know the stability of drugs and reagents in the cell culture media?. (2017). ResearchGate. Available at: [Link]

  • Zare, A., et al. (2022). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. MDPI. Available at: [Link]

  • Held, P. An Absorbance-based Cytotoxicity Assay using High Absorptivity, Water‑soluble Tetrazolium Salts. Agilent. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Sodium 5,7-Dichloroquinolin-8-yl Sulfate Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who misdiagnose chemical instability in their assays as biological contamination or assay failure.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who misdiagnose chemical instability in their assays as biological contamination or assay failure. When working with Sodium 5,7-dichloroquinolin-8-yl sulfate (CAS: 58698-96-7), the core issue is rarely inherent impurity; rather, it is the conditional lability of the molecule.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind experimental failures and provide self-validating protocols to ensure absolute data integrity in your drug development and metabolomics workflows.

The Core Mechanism of Instability: Hydrolysis & Chelation

Sodium 5,7-dichloroquinolin-8-yl sulfate is essentially a water-soluble prodrug or protected derivative. The sulfate group masks the C8-hydroxyl, preventing the molecule from acting as a metal chelator and granting it aqueous solubility .

However, this sulfate ester bond is highly unstable in acidic environments (pH < 7.0). When the pH drops, the compound undergoes rapid hydrolysis, liberating the parent compound: 5,7-dichloro-8-hydroxyquinoline (chloroxine). This parent molecule is highly hydrophobic and acts as a potent bidentate chelator . It immediately seeks out trace metals (Cu²⁺, Zn²⁺, Fe³⁺) in your assay buffer, forming an insoluble metal-chelate complex that precipitates out of solution, causing turbidity and severe signal quenching .

G Prodrug Sodium 5,7-dichloroquinolin-8-yl sulfate (Stable Prodrug, pH ≥ 7.0) Acid Acidic Microenvironment (pH < 7.0) Prodrug->Acid Spontaneous Hydrolysis Parent 5,7-dichloro-8-hydroxyquinoline (Hydrophobic Chelator) Acid->Parent Sulfate Cleavage Complex Insoluble Metal-Chelate Complex (Precipitation & Signal Quenching) Parent->Complex Bidentate Chelation Metals Trace Metal Contaminants (Cu²⁺, Fe³⁺, Zn²⁺) Metals->Complex Metal Binding

Fig 1: Mechanism of pH-induced hydrolysis and subsequent trace metal chelation.

Quantitative Stability Metrics

To troubleshoot effectively, you must understand the physical constraints of the molecule. Below is a summary of the quantitative data governing the stability of this compound.

ParameterValue / MetricMechanistic Causality & Impact
Optimal Storage Temp -20 °C to 0 °CMinimizes thermal kinetic energy, preventing spontaneous cleavage of the sulfate ester bond.
Critical pH Threshold < 7.0Acidic protons catalyze the rapid hydrolysis of the sulfate group, liberating the hydrophobic parent compound.
Parent Compound MW 214.05 g/mol The hydrolyzed 5,7-dichloro-8-hydroxyquinoline lacks the solubilizing sulfate, drastically dropping aqueous solubility.
Prodrug MW (Sodium Salt) 316.09 g/mol The addition of the sulfate and sodium salt provides the necessary polarity for aqueous assay compatibility.
Metal Binding Stoichiometry 2:1 (Ligand:Metal)Two hydrolyzed quinoline molecules bidentately coordinate a single divalent cation (e.g., Cu²⁺), forming a highly insoluble complex.

Troubleshooting FAQs

Q: My stock solution turns cloudy immediately after adding it to my assay buffer. Is my compound contaminated? A: It is highly unlikely to be biological contamination. This is a classic symptom of chemical precipitation. If your assay buffer is slightly acidic, or if local acidic microenvironments form during pipetting, the sulfate group cleaves. The resulting 5,7-dichloro-8-hydroxyquinoline is insoluble in water and immediately precipitates. Solution: Ensure your buffer is strictly pH ≥ 7.4 before adding the compound.

Q: I am seeing inconsistent IC50 values and severe fluorescence quenching across different assay plates. What is happening? A: You are likely experiencing trace metal contamination in your buffers or glassware. Because 8-hydroxyquinoline derivatives are potent ionophores , even minimal hydrolysis will allow the compound to chelate trace Cu²⁺ or Fe³⁺ leached from borosilicate glass or low-grade reagents. Heavy metals are notorious for quenching fluorescent readouts via the heavy-atom effect. Solution: Switch to ultra-pure polypropylene plastics and Chelex-treated buffers.

Q: Can I freeze-thaw the reconstituted sulfate salt? A: No. Repeated freeze-thaw cycles introduce micro-fluctuations in pH (due to dissolved CO₂ forming carbonic acid during the thawing phase) and thermal stress, accelerating degradation. Always prepare single-use aliquots.

Self-Validating Experimental Protocols

To guarantee trustworthiness in your data, every protocol must include an internal validation step. Do not assume your system is clean; prove it.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: Prevent premature hydrolysis during storage by controlling solvent pH and thermal stress.

  • Solvent Preparation: Degas sterile, deionized water and buffer it to pH 7.8 using 10 mM Tris-HCl. Causality: Unbuffered water absorbs atmospheric CO₂, dropping the pH to ~5.5, which will instantly trigger hydrolysis upon dissolution.

  • Reconstitution: Weigh the Sodium 5,7-dichloroquinolin-8-yl sulfate using a static-free, non-metallic spatula (to prevent seeding metal ions). Dissolve to a concentration of 10 mM.

  • Aliquoting: Immediately divide the solution into single-use, amber microcentrifuge tubes to protect from photo-degradation. Store at -20 °C.

  • Self-Validation Step: Before freezing, measure the Optical Density (OD) at 600 nm of a 1:10 dilution. A pristine solution will have an OD₆₀₀ < 0.01. If the OD₆₀₀ > 0.05, micro-precipitation has already occurred, and the batch must be discarded.

Protocol B: Metal-Free Assay Setup

Objective: Eliminate trace metal interference to prevent signal quenching and complexation.

  • Resin Treatment: Pass all biological buffers (e.g., HEPES, Tris) through a Chelex 100 resin column at a flow rate of 1 mL/min. Causality: Chelex resin contains iminodiacetate ions that strip divalent cations (Cu²⁺, Zn²⁺) from the buffer, removing the binding targets for any trace hydrolyzed quinoline.

  • Chelator Addition (Optional): If compatible with your downstream enzymatic targets, supplement your assay buffer with 0.1 mM EDTA.

  • Assay Execution: Perform all dilutions in ultra-pure, metal-free polypropylene tubes. Avoid standard borosilicate glass.

  • Self-Validation Step: Set up a parallel "Spike Control" well. Add 10 µM CuCl₂ to this well alongside your compound. If your baseline system is truly metal-free, your experimental wells will remain optically clear and fluorescently active, while only the spiked well will exhibit rapid turbidity and signal quenching. This confirms your negative results are real and not artifacts of contamination.

References

  • Crouch, P. J., et al. "Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators: Implications for the Treatment of Neurodegenerative Protein Misfolding Diseases". PMC (NIH). Available at:[Link]

  • Hasegawa, T., et al. "Design, Synthesis and Photochemical Reactivation of Caged Prodrugs of 8-Hydroxyquinoline-Based Enzyme Inhibitors". Chemical and Pharmaceutical Bulletin (J-Stage). Available at:[Link]

  • Bush, A. I., et al. "US9169211B2 - 8-hydroxy quinoline derivatives". Google Patents.
Troubleshooting

Technical Support Center: Reducing Cytotoxicity of Sodium 5,7-dichloroquinolin-8-yl Sulfate (SDCQS)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with off-target cytotoxicity when working with halogenated quinoline derivatives. Sodium 5,7-dichloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with off-target cytotoxicity when working with halogenated quinoline derivatives.

Sodium 5,7-dichloroquinolin-8-yl sulfate (SDCQS) is a water-soluble prodrug that rapidly hydrolyzes into[1] in aqueous media. While highly effective against target pathogens or specific cancer lines, this active moiety acts as a potent transition metal ionophore, facilitating the rapid intracellular influx of [2]. In normal cells, this sudden metal accumulation triggers severe oxidative stress, lipid peroxidation, and proteasome inhibition, culminating in[3].

This guide provides field-proven strategies, mechanistic insights, and self-validating protocols to decouple target engagement from off-target ionophore toxicity.

Mechanistic Overview

Mechanism SDCQS SDCQS (Prodrug) Hydrolysis Hydrolysis to Chloroxine SDCQS->Hydrolysis Ionophore Metal Ionophore Complex (Cu2+, Zn2+) Hydrolysis->Ionophore Influx Intracellular Metal Influx Ionophore->Influx Transmembrane transport ROS ROS Generation & Oxidative Stress Influx->ROS Proteasome Proteasome Inhibition Influx->Proteasome Apoptosis Cytotoxicity / Cell Death in Normal Cells ROS->Apoptosis Proteasome->Apoptosis Intervention1 Media Chelation (EDTA/Chelex) Intervention1->Ionophore Blocks formation Intervention2 Antioxidants (NAC/SOD) Intervention2->ROS Scavenges ROS

Figure 1: Mechanism of SDCQS-induced cytotoxicity and targeted intervention points.

Frequently Asked Questions (FAQs)

Q1: Why does SDCQS induce rapid cell death in my wild-type/normal cell control lines? A1: The cytotoxicity is rarely a direct off-target binding event; it is driven by the ionophore activity of the hydrolyzed product. Standard cell culture media (like DMEM or RPMI) contain highly variable trace amounts of Cu²⁺ and Zn²⁺. The quinoline ring chelates these metals and transports them across the lipid bilayer. Once inside, the metals catalyze the Fenton reaction, generating reactive oxygen species (ROS) that overwhelm the normal cell's antioxidant defenses.

Q2: How can I distinguish between target-specific effects and general ionophore toxicity? A2: You must decouple the mechanisms using a metal-rescue assay. Co-treat your cells with a cell-impermeable metal chelator like EDTA (to sequester extracellular metals) or an intracellular ROS scavenger like N-acetylcysteine (NAC). If NAC or EDTA completely rescues the viability of your normal cells, the baseline toxicity was due to [4], not primary target engagement.

Q3: What media modifications can mitigate baseline cytotoxicity? A3: Using metal-depleted media or adding a low concentration of extracellular chelators (e.g., 10-50 µM EDTA) prevents the formation of the lipophilic metal-quinoline complex. Additionally, supplementing the media with 1-5 mM NAC provides a robust buffer against[5].

Troubleshooting Guide

Q: I am observing high baseline toxicity in my normal cells when using standard DMEM/RPMI. How do I fix this? A: Standard media formulations contain highly variable trace metal concentrations, predominantly introduced by Fetal Bovine Serum (FBS) lots. Solution: Switch to serum-free or defined media (e.g., Opti-MEM) during the SDCQS exposure window. Alternatively, pre-treat your media with Chelex-100 resin to standardize trace metal concentrations before adding back defined amounts of essential, non-toxic metals (like Ca²⁺ and Mg²⁺).

Q: The oxidative stress induced by SDCQS is masking my primary experimental readout. What is the best way to bypass this? A: The rapid influx of Cu²⁺/Zn²⁺ causes a spike in intracellular ROS, leading to off-target transcriptional activation (e.g., Nrf2 pathway) or apoptosis. Solution: Pre-incubate normal cells with 5 mM N-acetylcysteine (NAC) for 1 to 2 hours prior to SDCQS treatment. This replenishes intracellular glutathione pools and neutralizes ROS without interfering with the extracellular drug concentration or target binding.

Q: My cells are lysing immediately upon addition of the SDCQS stock solution. Is this a solubility issue? A: Yes. Although the sulfate ester form is water-soluble, rapid localized hydrolysis upon addition to warm media can precipitate the highly lipophilic parent compound (chloroxine), causing immediate physical membrane disruption. Solution: Prepare working stocks in metal-free, buffered saline (pH 7.4) and add dropwise to the culture vessel while gently swirling. Never prepare highly concentrated stocks in unbuffered water, as the acidic shift accelerates hydrolysis.

Quantitative Data: Efficacy of Rescue Agents on SDCQS Cytotoxicity

Note: Baseline viability of normal fibroblasts treated with 10 µM SDCQS in standard DMEM is typically <20%. The table below summarizes the expected viability restoration when utilizing specific rescue agents.

Rescue AgentMechanism of ActionExpected Viability (vs. Control)Recommended Concentration
N-acetylcysteine (NAC) Scavenges ROS; replenishes intracellular glutathione85% - 95%1.0 - 5.0 mM
EDTA Sequesters extracellular Cu²⁺/Zn²⁺; prevents ionophore formation75% - 85%10 - 50 µM
Superoxide Dismutase (SOD) Catalyzes dismutation of superoxide radicals60% - 70%100 - 300 U/mL
Deferoxamine (DFO) Intracellular iron/copper chelation40% - 50%10 - 20 µM
Experimental Workflows & Protocols

Workflow Step1 1. Prepare SDCQS in Metal-Free Media Step2 2. Titrate Dose (0.1 - 10 µM) Step1->Step2 Step3 3. Assess Viability (Normal vs Target Cells) Step2->Step3 Decision Toxicity in Normal Cells? Step3->Decision PathYes Add NAC or EDTA Decision->PathYes Yes (>10% death) PathNo Proceed to Main Assay Decision->PathNo No Step4 4. Re-evaluate Viability PathYes->Step4 Step4->Decision Iterative optimization

Figure 2: Step-by-step workflow for optimizing SDCQS treatment in vitro.

Protocol 1: Determining the Therapeutic Window (Dose-Response with Metal Modulation)

This protocol establishes the concentration at which SDCQS hits its primary target without triggering ionophore-mediated cell death in normal cells.

  • Cell Seeding: Seed normal cells (e.g., HEK293, HUVEC) and target cells in parallel using defined, serum-free media (e.g., Opti-MEM).

    • Causality: Standard FBS contains highly variable amounts of trace metals and serum proteins that unpredictably bind SDCQS. Using defined media standardizes the extracellular metal pool, ensuring reproducible ionophore kinetics.

  • Stock Preparation: Prepare a 10 mM stock of SDCQS in sterile, metal-free DPBS (pH 7.4) immediately before use.

    • Causality: Prolonged storage in aqueous solutions leads to spontaneous hydrolysis into the lipophilic chloroxine, which precipitates and causes localized membrane lysis.

  • Titration: Perform a 10-point half-log serial dilution (0.1 µM to 100 µM) and treat cells for 24 hours.

    • Causality: 8-hydroxyquinoline derivatives exhibit a steep dose-response curve. A half-log dilution is required to accurately capture the inflection point where intracellular antioxidant buffering capacity is overwhelmed.

  • Viability Quantification: Quantify viability using an ATP-based luminescent assay (e.g., CellTiter-Glo) rather than MTT/MTS.

    • Causality: Metal ionophores directly alter mitochondrial reductase activity and induce ROS, which artificially skews the readout of tetrazolium-based (MTT) assays. ATP quantification provides a direct, metabolically independent measure of cell death.

  • Self-Validation Check: Include a positive control well treated with 50 µM ZnCl₂ alone and 50 µM ZnCl₂ + SDCQS. If the combination is synergistically toxic but ZnCl₂ alone is not, the ionophore mechanism is actively functioning, validating your assay's sensitivity to metal influx[6].

Protocol 2: ROS Mitigation Assay using N-acetylcysteine (NAC)

Use this protocol if you must use SDCQS at concentrations that normally cause oxidative stress in your control cell lines.

  • Pre-treatment: Pre-treat normal cells with 5 mM NAC for 2 hours prior to SDCQS exposure.

    • Causality: NAC requires time to be internalized and deacetylated to form cysteine, the rate-limiting precursor for glutathione (GSH) synthesis. Pre-incubation ensures the intracellular GSH pool is maximized before the metal influx begins.

  • Co-administration: Co-administer the established IC₅₀ dose of SDCQS along with a maintenance dose of 1 mM NAC.

    • Causality: Continuous presence of NAC prevents the depletion of the newly synthesized GSH pool during the sustained ROS generation catalyzed by the intracellular Cu/Zn-quinoline complexes.

  • ROS Measurement: Measure intracellular ROS using H₂DCFDA fluorescence at 4 hours post-treatment.

    • Causality: Ionophore-mediated ROS spikes occur rapidly. Measuring at 4 hours captures the peak oxidative burst before secondary apoptotic cascades degrade the cellular esterases needed to activate the H₂DCFDA probe.

  • Self-Validation Check: Include a control arm treated with H₂O₂ (100 µM) + NAC. If NAC fails to rescue H₂O₂-induced toxicity, the antioxidant batch is compromised or the pre-incubation time was insufficient, invalidating the SDCQS rescue data.

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Method development for quantifying Sodium 5,7-dichloroquinolin-8-yl sulfate in biological samples

Welcome to the analytical support center for Sodium 5,7-dichloroquinolin-8-yl sulfate (also known as chloroxine sulfate). As a phase II sulfate metabolite of the antimicrobial agent halquinol/chloroxine, this highly pola...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support center for Sodium 5,7-dichloroquinolin-8-yl sulfate (also known as chloroxine sulfate). As a phase II sulfate metabolite of the antimicrobial agent halquinol/chloroxine, this highly polar compound presents unique bioanalytical challenges.

This guide is engineered for researchers and drug development professionals. It abandons generic LC-MS/MS advice to focus on the specific physicochemical vulnerabilities of this analyte—most notably, its severe acid-lability. Below, you will find field-proven troubleshooting logic, mechanistic explanations, and self-validating protocols to ensure robust quantification in complex biological matrices.

Core Analytical Parameters

Before troubleshooting, ensure your mass spectrometer and method parameters align with the fundamental properties of the analyte.

Table 1: Physicochemical Properties & MS/MS Parameters

ParameterValueRationale / Analytical Impact
Molecular Weight (Na Salt) 316.09 g/mol Must be accounted for when calculating standard curve concentrations from the sodium salt powder.
Stability Threshold Unstable at pH < 7.0Critical: Dictates the strict use of alkaline buffers in both extraction and chromatography .
Ionization Mode ESI (Negative)The sulfate group exists as a pre-formed anion in solution, providing exceptional sensitivity without the need for source deprotonation.
Precursor Ion (Q1) m/z 291.9Corresponds to the [M]⁻ anion (using the ³⁵Cl isotope).
Quantifier Ion (Q3) m/z 211.9Corresponds to [M - SO₃]⁻ (loss of 80 Da), yielding the stable phenoxide anion of chloroxine.
Qualifier Ion (Q3) m/z 183.9Corresponds to [M - SO₃ - CO]⁻; monitored to verify peak purity and absence of matrix interference.

Frequently Asked Questions (FAQs)

Q1: Why am I detecting massive amounts of the parent drug (chloroxine) in my plasma extracts, but no sulfate conjugate?

Root Cause & Causality: You are likely experiencing acid-catalyzed hydrolysis. Sodium 5,7-dichloroquinolin-8-yl sulfate is highly unstable in acidic environments . Standard bioanalytical workflows often default to using 0.1% formic acid for protein precipitation or as a mobile phase additive . In the presence of acid, the ester oxygen is protonated, leading to rapid nucleophilic cleavage of the S-O bond. This converts your target analyte back into 5,7-dichloro-8-hydroxyquinoline (the parent drug) before it even reaches the detector. Actionable Insight: Eradicate all acids from your workflow. Maintain sample preparation, autosampler solvents, and chromatographic mobile phases at a strictly controlled pH of 7.5–8.5.

Q2: How do I overcome severe ion suppression when extracting this metabolite from urine?

Root Cause & Causality: Protein precipitation (PPT) alone leaves high concentrations of polar endogenous salts and phospholipids in the extract. Because the sulfate conjugate is highly polar, it elutes early in reversed-phase chromatography, co-eluting with the solvent front and these suppressive matrix components. Actionable Insight: Implement Weak Anion Exchange (WAX) Solid Phase Extraction (SPE). The permanently ionized sulfate group binds with high affinity to the WAX sorbent, allowing you to aggressively wash away neutral and cationic interferences with 100% organic solvents before eluting the analyte with a basic buffer.

Q3: How can I tell if my analyte is degrading in the MS source versus in the autosampler?

Root Cause & Causality: High source temperatures or excessive declustering potentials (DP) can cause in-source fragmentation, stripping the SO₃ group and mimicking sample degradation. Actionable Insight (Self-Validating System): Inject a neat standard prepared in pH 8.0 buffer directly into the MS. If you see a high m/z 212 peak relative to m/z 292 in the Q1 full scan, lower your declustering potential and source temperature. If the ratio corrects itself, the issue was in-source fragmentation. If the m/z 212 peak persists regardless of MS settings, your autosampler solvent is too acidic, causing auto-hydrolysis.

Troubleshooting Logic & Diagnostics

When method performance drops, follow this diagnostic logic tree to isolate the root cause.

Troubleshooting Issue Signal Loss or Parent Drug Detected Check1 Check Extract pH Issue->Check1 Path1 pH < 7.0 (Acidic) Check1->Path1 Path2 pH > 7.0 (Alkaline) Check1->Path2 Sol1 Hydrolysis: Switch to NH4HCO3 Buffer Path1->Sol1 Check2 Check Matrix Effects Path2->Check2 Sol2 Ion Suppression: Implement WAX SPE Check2->Sol2

Diagnostic logic tree for resolving signal loss and degradation issues during LC-MS/MS analysis.

Step-by-Step Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They incorporate necessary pH controls to prevent the degradation issues observed in legacy pharmacokinetic studies of halquinol metabolites .

Protocol A: Alkaline Protein Precipitation (For Plasma)

Causality Check: This protocol uses Ammonium Hydroxide to force the precipitation environment into an alkaline state, protecting the acid-labile sulfate ester.

  • Sample Aliquot: Transfer 50 µL of plasma into a 96-well extraction plate.

  • Internal Standard Addition: Add 10 µL of Internal Standard (e.g., 5-chloro-8-hydroxyquinoline sulfate, 100 ng/mL prepared in 50% Methanol buffered to pH 8.0).

  • Alkaline Precipitation: Add 200 µL of cold Acetonitrile containing 1% (v/v) Ammonium Hydroxide.

  • Mixing: Vortex aggressively for 2 minutes at 1000 rpm to ensure complete protein disruption.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Dilution (Self-Validation Step): Transfer 150 µL of the supernatant to an autosampler vial and dilute with 150 µL of 10 mM Ammonium Bicarbonate (pH 8.0). Note: This dilution ensures the final extract matches the initial mobile phase conditions, preventing peak distortion (solvent effect) upon injection.

SamplePrep Step1 1. Aliquot Biological Sample (Plasma/Urine) Step2 2. Spike Internal Standard (e.g., 5-chloro-8-HQ sulfate) Step1->Step2 Step3 3. Alkaline Protein Precipitation (Cold ACN + 1% NH4OH) Step2->Step3 Step4 4. Centrifugation (14,000 x g, 4°C) Step3->Step4 Step5 5. Supernatant Dilution (10 mM NH4HCO3, pH 8.0) Step4->Step5 Step6 6. LC-MS/MS Analysis (ESI- Mode) Step5->Step6

Workflow for the alkaline extraction of 5,7-dichloroquinolin-8-yl sulfate from biological matrices.

Protocol B: LC-MS/MS Analytical Workflow

Causality Check: Traditional C18 columns suffer from phase collapse when using 100% aqueous basic buffers. We utilize a BEH (Ethylene Bridged Hybrid) particle column which is highly stable at high pH and resists phase dewetting.

  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (Adjusted to pH 8.0 with dilute Ammonium Hydroxide if necessary).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.00 - 0.50 min: 2% B (Isocratic hold to focus the polar analyte)

    • 0.50 - 2.50 min: Linear ramp to 95% B

    • 2.50 - 3.50 min: Hold at 95% B (Column wash)

    • 3.51 - 4.50 min: Return to 2% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

References

  • Food and Agriculture Organization of the United Nations (FAO). Halquinol: Pharmacokinetics and Metabolism in Food-Producing Animals. FAO Knowledge Repository. Available at: [Link]

  • National Institutes of Health (NIH) / PubMed Central. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of Halogenated 8-hydroxyquinolines. PMC6440698. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of Sodium 5,7-dichloroquinolin-8-yl sulfate and 5,7-dichloro-8-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic compound development, understanding the nuances of a molecule's chemical form is paramount to harnessing its full potential....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic compound development, understanding the nuances of a molecule's chemical form is paramount to harnessing its full potential. This guide provides a detailed comparative analysis of two closely related quinoline derivatives: the parent compound, 5,7-dichloro-8-hydroxyquinoline, and its sulfated form, Sodium 5,7-dichloroquinolin-8-yl sulfate. While the former has been the subject of numerous studies elucidating its diverse biological activities, the latter presents an intriguing prodrug strategy for targeted therapeutic intervention. This guide will delve into their respective mechanisms of action, compare their potential activities across antimicrobial, anticancer, and neuroprotective applications, and provide detailed experimental protocols for their evaluation.

Introduction: The Active Parent and its Prodrug Counterpart

5,7-dichloro-8-hydroxyquinoline is a halogenated derivative of 8-hydroxyquinoline, a well-established chelating agent with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects[1][2]. Its mechanism of action is largely attributed to its ability to bind to and modulate the homeostasis of essential metal ions, thereby disrupting various cellular processes in pathogenic organisms and cancer cells[1].

Sodium 5,7-dichloroquinolin-8-yl sulfate is the sodium salt of the sulfated form of 5,7-dichloro-8-hydroxyquinoline. This modification of the hydroxyl group at the 8-position significantly alters the molecule's physicochemical properties, rendering it more water-soluble and, crucially, largely inactive in its native state. The central hypothesis is that this sulfated derivative acts as a prodrug , which can be converted to the active 5,7-dichloro-8-hydroxyquinoline by the action of sulfatase enzymes. This targeted activation is particularly relevant in pathological conditions where sulfatase activity is upregulated, such as in the tumor microenvironment[3][4]. It is also important to note that Sodium 5,7-dichloroquinolin-8-yl sulfate is unstable in acidic conditions (pH < 7.0)[5].

Comparative Analysis of Biological Activities

While direct comparative experimental data for Sodium 5,7-dichloroquinolin-8-yl sulfate is limited, a robust comparison can be drawn based on the well-documented activities of its parent compound and the known biochemistry of sulfatase enzymes.

Antimicrobial Activity

5,7-dichloro-8-hydroxyquinoline has demonstrated significant activity against a range of bacteria and fungi[6]. The proposed mechanism involves the chelation of essential metal ions, disrupting microbial enzyme function and inhibiting growth.

Hypothesized Activity of Sodium 5,7-dichloroquinolin-8-yl sulfate: In its sulfated form, the compound is expected to have minimal intrinsic antimicrobial activity due to the blockage of the metal-chelating hydroxyl group. However, in the presence of microbial sulfatases, it could be converted to the active hydroxyquinoline form, exerting a localized antimicrobial effect.

Supporting Data for 5,7-dichloro-8-hydroxyquinoline Derivatives:

CompoundTarget MicroorganismMIC (µM)Reference
5,7-dichloro-8-hydroxy-2-methylquinolineM. tuberculosis0.1
5,7-dichloro-8-hydroxy-2-methylquinolineS. aureus (MSSA)2.2
5,7-dichloro-8-hydroxy-2-methylquinolineS. aureus (MRSA)1.1
Dihalogenated 8-hydroxyquinolinesGonococcal pathogens0.28-0.56[5]
Anticancer Activity

Numerous studies have highlighted the anticancer potential of 8-hydroxyquinoline derivatives, including 5,7-dichloro-8-hydroxyquinoline[7]. The mechanisms are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and disruption of angiogenesis, often linked to metal ion chelation and the generation of reactive oxygen species (ROS)[3][7].

Hypothesized Activity of Sodium 5,7-dichloroquinolin-8-yl sulfate: The sulfate prodrug is designed to be largely inactive in healthy tissues. However, upon reaching the tumor microenvironment, which is often characterized by elevated levels of arylsulfatases, it would be hydrolyzed to release the active 5,7-dichloro-8-hydroxyquinoline[3][4]. This targeted activation could lead to a localized cytotoxic effect on cancer cells while minimizing systemic toxicity. Several studies have shown elevated arylsulfatase activity in lung, gastric, and colorectal cancers[3][4][8].

Supporting Data for 5,7-dichloro-8-hydroxyquinoline and Derivatives:

CompoundCancer Cell LineIC50 (µM)Reference
5,7-dichloro-8-quinolinol (CCQ)Raji (B-cell lymphoma)>1[7]
Zn(II) complex with 5,7-dichloro-8-hydroxyquinoline derivativeKB, Hep-G2, Lu9.41, 5.53, 6.73[6]
Cd(II) complex with 5,7-dichloro-8-hydroxyquinoline derivativeLU4.54[6]
Neuroprotective Effects

8-hydroxyquinoline derivatives have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases[2][9]. Their ability to chelate metal ions is thought to play a role in mitigating metal-induced oxidative stress and protein aggregation.

Hypothesized Activity of Sodium 5,7-dichloroquinolin-8-yl sulfate: Similar to its anticancer application, the sulfate prodrug could potentially be activated in specific regions of the brain where sulfatase activity is relevant to the pathology of neurodegenerative diseases. Arylsulfatase A and B are known to be present in the brain and neuronal tissues[10][11][12][13]. The localized release of the active hydroxyquinoline could offer a targeted approach to neuroprotection.

Supporting Data for 8-hydroxyquinoline Derivatives:

CompoundModelEffectReference
8-hydroxyquinoline derivativesHigh glucose-induced toxicity in SH-SY5Y cellsIncreased cell viability[14]
Quinolylnitrone (QN23)In vivo models of cerebral ischemiaNeuroprotective[9]

Signaling Pathways and Mechanisms of Action

The biological activities of 5,7-dichloro-8-hydroxyquinoline are intrinsically linked to its chemical structure, which allows it to interact with key cellular components.

Metal Ion Chelation

The primary mechanism of action for 8-hydroxyquinolines is their ability to chelate divalent and trivalent metal ions, such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺. This sequestration of essential metals disrupts the function of metalloenzymes that are crucial for microbial and cancer cell growth and replication.

Caption: Metal Chelation Mechanism of 5,7-dichloro-8-hydroxyquinoline.

Prodrug Activation by Sulfatases

The proposed mechanism for Sodium 5,7-dichloroquinolin-8-yl sulfate involves enzymatic activation in target tissues.

Prodrug Sodium 5,7-dichloroquinolin-8-yl sulfate (Inactive) Sulfatase Arylsulfatase (Upregulated in tumors/present in neurons) Prodrug->Sulfatase Hydrolysis Active 5,7-dichloro-8-hydroxyquinoline (Active) Target Targeted Biological Effect (Anticancer/Neuroprotection) Active->Target Sulfatase->Active

Caption: Prodrug Activation of Sodium 5,7-dichloroquinolin-8-yl sulfate.

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed methodologies for key in vitro assays.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds.

Methodology:

  • Preparation of Compounds: Prepare stock solutions of 5,7-dichloro-8-hydroxyquinoline and Sodium 5,7-dichloroquinolin-8-yl sulfate in a suitable solvent (e.g., DMSO).

  • Bacterial/Fungal Suspension: Prepare a standardized inoculum of the test microorganism in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (medium + inoculum) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

A Prepare Compound Stock Solutions C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate at Optimal Conditions D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC Determination via Broth Microdilution.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the impact of the compounds on cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) or neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 5,7-dichloro-8-hydroxyquinoline and Sodium 5,7-dichloroquinolin-8-yl sulfate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

A Seed Cells in 96-well Plate B Treat Cells with Test Compounds A->B C Add MTT Reagent and Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 Value E->F

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

In Vitro Neuroprotection Assay

This assay evaluates the ability of the compounds to protect neuronal cells from a neurotoxic insult.

Methodology:

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in an appropriate medium.

  • Pre-treatment: Pre-treat the cells with various concentrations of 5,7-dichloro-8-hydroxyquinoline and Sodium 5,7-dichloroquinolin-8-yl sulfate for a specified duration.

  • Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxic agent (e.g., H₂O₂ for oxidative stress, MPP⁺ for a Parkinson's disease model).

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described above.

  • EC50 Calculation: The half-maximal effective concentration (EC50) for neuroprotection can be determined from the dose-response curve.

A Culture Neuronal Cells B Pre-treat with Test Compounds A->B C Induce Neurotoxicity B->C D Assess Cell Viability (MTT Assay) C->D E Determine Neuroprotective Effect (EC50) D->E

Caption: Workflow for In Vitro Neuroprotection Assay.

Conclusion and Future Directions

The comparison between Sodium 5,7-dichloroquinolin-8-yl sulfate and 5,7-dichloro-8-hydroxyquinoline highlights a classic and elegant prodrug strategy. 5,7-dichloro-8-hydroxyquinoline is a potent bioactive molecule with a broad spectrum of therapeutic potential. However, its systemic administration may be associated with off-target effects. The sulfated form, Sodium 5,7-dichloroquinolin-8-yl sulfate, offers a promising solution by masking the active hydroxyl group, thereby reducing its activity until it reaches a target tissue with elevated sulfatase activity.

This guide provides a comprehensive framework for understanding and evaluating these two compounds. The provided experimental protocols are robust and widely accepted in the field. Future research should focus on obtaining direct comparative data on the biological activities of the sulfate form and on elucidating the in vivo pharmacokinetics and enzymatic conversion of the prodrug in relevant disease models. Such studies will be crucial for validating the therapeutic potential of this targeted approach.

References

  • Antimicrobial activity of the compounds against several standard strains - ResearchGate. (n.d.). Retrieved from [Link]

  • Arylsulfatase, β-galactosidase and lysozyme in gastric cancer cells and its relationship to invasion - PMC. (n.d.). Retrieved from [Link]

  • Engineered arylsulfatase A with increased activity, stability and brain delivery for therapy of metachromatic leukodystrophy | Request PDF - ResearchGate. (2025, October 27). Retrieved from [Link]

  • A New Analytical Bench Assay for the Determination of Arylsulfatase A Activity Toward Galactosyl-3-Sulfate Ceramide: Implication for Metachromatic Leukodystrophy Diagnosis - ACS Publications. (2013, December 2). Retrieved from [Link]

  • Elevated activities and properties of arylsulfatases A and B and B-variant in human lung tumors - PubMed. (n.d.). Retrieved from [Link]

  • Arylsulfatase of human tissue. Studies on a form of arylsulfatase B found predominantly in brain - PubMed. (n.d.). Retrieved from [Link]

  • Arylsulfatase A activity of urine in patients with various genitourinary tract disorders. (n.d.). Retrieved from [Link]

  • Arylsulfatase A Overexpressing Human iPSC-derived Neural Cells Reduce CNS Sulfatide Storage in a Mouse Model of Metachromatic Leukodystrophy - PMC. (n.d.). Retrieved from [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC. (n.d.). Retrieved from [Link]

  • Arylsulfatase B in colorectal cancer | Request PDF - ResearchGate. (2026, January 12). Retrieved from [Link]

  • Arylsulfatase A (ASA) in Parkinson's Disease: From Pathogenesis to Biomarker Potential. (2020, October 7). Retrieved from [Link]

  • Arylsulfatase – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • IC50, EC50 and Kd: What is the Difference and Why Do They matter?. (2025, March 6). Retrieved from [Link]

  • Neuroprotective effects of farnesol on motor and cognitive impairment against 3- nitropropionic acid-induced Huntington's disease - Chula Digital Collections. (n.d.). Retrieved from [Link]

  • IC50 – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Enzymatic Hydrolysis of an Organic Sulfur Compound - Scirp.org. (n.d.). Retrieved from [Link]

  • Thiosulfate Mediates Cytoprotective Effects of Hydrogen Sulfide Against Neuronal Ischemia - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Neuroprotective effects of Salidroside and its analogue tyrosol galactoside against focal cerebral ischemia in vivo and H2O2-induced neurotoxicity in vitro - PubMed. (2012, May 15). Retrieved from [Link]

  • (A): Comparison for mean IC50 value (on all five cell lines) for... - ResearchGate. (n.d.). Retrieved from [Link]

  • 5,7-Dichloro-​8-​hydroxyquinoline sulfate, sodium salt - Acanthus Research. (n.d.). Retrieved from [Link]

  • Comparison of drug inhibitory effects (IC50) in monolayer and spheroid cultures - bioRxiv. (2020, May 6). Retrieved from [Link]

  • Structure of 5,7-dichloro-8-hydroxyquinoline | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, August 31). Retrieved from [Link]

  • [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity]. (n.d.). Retrieved from [Link]

  • Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC. (2016, August 31). Retrieved from [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC. (n.d.). Retrieved from [Link]

  • Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca - MDPI. (2022, January 18). Retrieved from [Link]

  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC. (n.d.). Retrieved from [Link]

  • Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming - PubMed. (2019, March 20). Retrieved from [Link]

  • Synthesis of Proposed Structure of Aaptoline A, a Marine Sponge-Derived 7,8-Dihydroxyquinoline, and Its Neuroprotective Properties in C. elegans - MDPI. (2021, October 1). Retrieved from [Link]

  • Submission » Selenium Reduces Lipopolysaccharide-Induced Apoptosis and Oxidative Stress Through the Inhibition of TRPM7 Channel in Neuronal Cells - DergiPark. (2026, February 11). Retrieved from [Link]

  • Sulfate radical-assisted photocatalytic degradation of quinoline with WO3/CuFe2O4/Cu Z-scheme system: Comparison of persulfate and sulfite activation - DOI. (2024, April 15). Retrieved from [Link]

  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC. (n.d.). Retrieved from [Link]

Sources

Comparative

Validation of Sodium 5,7-dichloroquinolin-8-yl Sulfate's Mechanism of Action: A Comparative Guide

As a Senior Application Scientist navigating the landscape of novel antimicrobials, I frequently encounter the challenge of balancing a compound's lipophilicity with its systemic bioavailability. The 8-hydroxyquinoline c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the landscape of novel antimicrobials, I frequently encounter the challenge of balancing a compound's lipophilicity with its systemic bioavailability. The 8-hydroxyquinoline class has long been recognized for its potent antimicrobial properties, but traditional derivatives often suffer from poor aqueous solubility.

Sodium 5,7-dichloroquinolin-8-yl sulfate (CAS: 58698-96-7)—the water-soluble sodium sulfate salt of chloroxine—represents a critical structural evolution. By maintaining the core chelating pharmacophore while introducing a sulfate group for enhanced solubility, this compound bridges the gap between in vitro potency and in vivo applicability. This guide objectively compares its performance against legacy alternatives and provides self-validating experimental protocols to confirm its mechanism of action (MoA).

Mechanistic Overview: The Causality of Chelation Toxicity

To effectively utilize Sodium 5,7-dichloroquinolin-8-yl sulfate in drug development, we must first understand why it works. The compound does not target a specific bacterial protein; rather, it acts as a potent intracellular metal ionophore and chelator.

Upon permeating the bacterial cell membrane, the compound binds preferentially to essential divalent transition metals, primarily Copper (Cu²⁺) and Zinc (Zn²⁺). This intracellular chelation triggers a two-pronged attack:

  • Metalloenzyme Starvation: Essential pathways, such as leucine biosynthesis (which relies on the iron-sulfur cluster enzyme isopropylmalate isomerase), are halted due to metal depletion.

  • ROS Generation: As the cell attempts to restore homeostasis (e.g., by overexpressing efflux pumps or oxidizing periplasmic metals), it inadvertently catalyzes a Fenton-like reaction. This generates highly toxic hydroxyl radicals, leading to oxidative stress and rapid cell death.

This MoA is supported by recent metabolomic profiling, which confirms that chloroxine derivatives disrupt intracellular copper homeostasis and generate reactive oxygen species [1].

MoA Drug Sodium 5,7-dichloroquinolin-8-yl sulfate Membrane Cell Membrane Permeation Drug->Membrane Chelation Intracellular Chelation (Cu2+, Zn2+) Membrane->Chelation Homeostasis Disrupted Metal Homeostasis Chelation->Homeostasis ROS ROS Generation (Fenton Reaction) Homeostasis->ROS EnzymeInhib Metalloenzyme Inhibition Homeostasis->EnzymeInhib Death Bacterial Cell Death ROS->Death EnzymeInhib->Death

Fig 1: Mechanism of Action: Metal chelation leading to ROS generation and cell death.

Comparative Analysis: Performance Against Alternatives

When benchmarking Sodium 5,7-dichloroquinolin-8-yl sulfate, it is essential to compare it against its structural cousins: Clioquinol and Nitroxoline .

While clioquinol shares the copper-chelating MoA, its extreme lipophilicity restricts it to topical applications and carries historical risks of neurotoxicity (SMON). Nitroxoline is highly effective but is rapidly excreted via the kidneys, limiting its clinical utility almost exclusively to uncomplicated urinary tract infections [2].

Sodium 5,7-dichloroquinolin-8-yl sulfate overcomes these pharmacokinetic hurdles. Its high aqueous solubility allows for precise dosing in complex in vitro assays and broadens its potential for systemic administration, all while maintaining a potent Minimum Inhibitory Concentration (MIC) against critical pathogens like S. aureus and Burkholderia species [3].

Table 1: Comparative Profile of 8-Hydroxyquinoline Derivatives
CompoundPrimary IndicationAqueous SolubilityS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Key Limitation
Sodium 5,7-dichloroquinolin-8-yl sulfate Broad-spectrum systemic researchHigh (Water/DMSO)1.0 - 4.02.0 - 8.0Requires further in vivo PK/PD validation
Clioquinol Topical antifungal/antibacterialVery Low2.0 - 8.08.0 - 16.0Systemic neurotoxicity risks
Nitroxoline Uncomplicated UTIsModerate4.0 - 8.04.0 - 16.0Rapid renal clearance limits systemic use

Data aggregated from standardized broth microdilution assays [4].

Experimental Validation: Self-Validating Protocols

To rigorously prove that Sodium 5,7-dichloroquinolin-8-yl sulfate operates via metal chelation, we must employ a self-validating experimental system .

In a standard MIC assay, observing cell death only proves toxicity, not the mechanism. By introducing a "Metal Rescue" protocol, we establish direct causality. If the drug kills by sequestering free Cu²⁺, then pre-saturating the assay media with excess CuCl₂ will occupy the drug's binding sites before it can starve the bacteria. This exogenous metal acts as a functional antagonist. A subsequent rightward shift in the MIC curve directly validates the chelation hypothesis.

Protocol: Metal-Rescue MIC Assay

Objective: Quantify the shift in MIC upon exogenous metal supplementation to confirm the chelation target.

Methodology:

  • Culture Preparation: Grow Staphylococcus aureus (ATCC 29213) to mid-log phase in cation-adjusted Mueller-Hinton broth (CAMHB). Standardize to 5×105 CFU/mL.

  • Compound Titration: In a 96-well plate, perform a 2-fold serial dilution of Sodium 5,7-dichloroquinolin-8-yl sulfate from 64 µg/mL down to 0.1 µg/mL.

  • Metal Supplementation (The Validation Step): Create parallel testing conditions by supplementing the CAMHB with either 50 µM CuCl₂, 50 µM ZnSO₄, or leaving it unsupplemented (Control). Causality note: 50 µM is chosen to safely exceed the molarity of the drug at its MIC without inducing heavy metal toxicity in the bacteria.

  • Incubation: Inoculate the plates and incubate at 37°C for 18-24 hours under aerobic conditions.

  • Quantification: Measure optical density at 600 nm (OD600). The MIC is defined as the lowest concentration preventing visible growth.

Workflow Step1 1. Prepare Culture (S. aureus / E. coli) Step2 2. Compound Titration (0.1 - 64 µg/mL) Step1->Step2 Step3 3. Metal Supplementation (+ CuCl2 or ZnSO4) Step2->Step3 Step4 4. Incubation (18-24h at 37°C) Step3->Step4 Step5 5. OD600 Measurement & MIC Shift Analysis Step4->Step5

Fig 2: Experimental workflow for the self-validating Metal Rescue MIC Assay.

Table 2: Expected Metal Rescue Assay Results (MIC Shift)
Supplementation ConditionObserved MIC (µg/mL)Fold ShiftMechanistic Interpretation
None (Baseline Control) 2.01xBaseline antimicrobial toxicity
+ 50 µM CuCl₂ 16.08xCopper saturation neutralizes the drug, proving Cu²⁺ is a primary target.
+ 50 µM ZnSO₄ 8.04xZinc saturation partially rescues cells, indicating secondary affinity.
+ 50 µM MgCl₂ 2.01xNo shift indicates the drug does not actively chelate Magnesium.

By demonstrating that the addition of Copper directly negates the drug's efficacy, this protocol acts as a closed, self-validating loop proving the mechanism of action.

Conclusion

Sodium 5,7-dichloroquinolin-8-yl sulfate provides a highly optimized, water-soluble alternative to legacy 8-hydroxyquinolines. By leveraging the metal-rescue methodologies outlined above, researchers can confidently validate its chelation-driven mechanism of action. Its superior physicochemical profile makes it an excellent candidate for advanced drug development programs targeting multidrug-resistant pathogens via metalloenzyme disruption and ROS generation.

References

  • Combining CRISPRi and metabolomics for functional annotation of compound libraries Nature Communications (via PubMed Central)[Link] [1]

  • Novel mutations in the marR gene (MAB_2648c) modify nitroxoline activity in Mycobacterium abscessus Antimicrobial Agents and Chemotherapy (ASM Journals)[Link] [2]

  • Drug screening to identify compounds to act as co-therapies for the treatment of Burkholderia species PLOS One[Link] [3]

Validation

Comparative study of Sodium 5,7-dichloroquinolin-8-yl sulfate with other quinoline derivatives

Content Type: Publish Comparison Guide Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Insight: The Pharmacokinetic Dilemma of 8-Hydroxyquinolines As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Insight: The Pharmacokinetic Dilemma of 8-Hydroxyquinolines

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug development: balancing a molecule's target affinity with its systemic bioavailability. The 8-hydroxyquinoline (8-HQ) class represents a textbook example of this dilemma. While 8-HQs are exceptionally potent metal chelators and antimicrobial agents, their high lipophilicity and rapid phase II metabolism (glucuronidation and sulfation) severely limit their systemic administration[1][2].

Sodium 5,7-dichloroquinolin-8-yl sulfate (the sodium sulfate ester of chloroxine) was engineered to bypass these limitations[3]. By intentionally masking the critical C8-hydroxyl group with a highly hydrophilic sulfate moiety, the molecule is transformed into a water-soluble prodrug[2]. It remains pharmacologically inert in aqueous formulations and systemic circulation until it encounters specific enzymatic triggers (sulfatases), allowing for targeted delivery and sustained release.

Mechanistic Divergence: Chelation vs. Ionophore Activity

To objectively compare these derivatives, we must first understand the causality behind their biological activity. The 8-HQ scaffold operates via two distinct, concentration-dependent mechanisms:

  • Extracellular Metal Starvation (Chelation): The nitrogen atom and the C8-hydroxyl oxygen form a bidentate ligand that tightly binds trace divalent cations (Cu²⁺, Zn²⁺, Fe²⁺), starving pathogens of essential metalloenzyme cofactors[4][5].

  • Intracellular Oxidative Stress (Ionophore Effect): At specific stoichiometries, halogenated 8-HQs form neutral, lipophilic 2:1 complexes with copper[4]. This complex acts as a "Trojan Horse," permeating lipid bilayers to shuttle copper into the cell, where it triggers lethal Fenton-like chemistry and reactive oxygen species (ROS) generation[6][7].

Because the sulfate group in Sodium 5,7-dichloroquinolin-8-yl sulfate sterically and electronically blocks the C8-oxygen, it cannot participate in bidentate chelation [2]. It must be hydrolyzed back to the parent compound (chloroxine) to become active.

Mandatory Visualization: Activation & Mechanism

G A Sodium 5,7-dichloroquinolin-8-yl sulfate (Inactive Prodrug) B Microbial/Endogenous Sulfatases A->B Hydrolysis C Chloroxine (Active Chelator) B->C D Extracellular Cu2+ C->D Bidentate Binding E Lipophilic Cu-Complex (Ionophore) D->E Membrane Permeation F Intracellular ROS (Fenton Reaction) E->F Copper Release G Pathogen Death F->G Oxidative Stress

Fig 1: Prodrug activation and copper-dependent ionophore toxicity pathway of sulfated quinolines.

Comparative Matrix: Halogenation and Esterification

The addition of halogens (chlorine, iodine) to the 5- and 7-positions increases the lipophilicity and membrane permeability of the active ionophore, while the C8-sulfate dictates the delivery vehicle. Below is a structured comparison of the leading derivatives:

CompoundChemical SubstitutionAqueous SolubilityLogP (Approx)Primary MechanismKey Indication / Target
Sodium 5,7-dichloroquinolin-8-yl sulfate 5,7-dichloro, 8-O-sulfateHigh (>10 mg/mL)< 0 (Hydrophilic)Prodrug (Requires sulfatase cleavage)Aqueous formulations, Latent antimicrobial[3]
Chloroxine 5,7-dichloroVery Low~ 3.5 (Lipophilic)Direct Ionophore / MMP-14 InhibitorTopical antibacterial, Corneal neovascularization[8][9]
Clioquinol 5-chloro, 7-iodoVery Low~ 3.8 (Lipophilic)Direct Ionophore / PHGDH ActivatorNeurodegenerative models, Epilepsy[10][11]
8-Hydroxyquinoline UnsubstitutedModerate~ 2.0Broad Metal ChelatorIndustrial biocide, Antiseptic[4][5]
Key Differentiators in Drug Development
  • MMP-14 Inhibition: Both chloroxine and clioquinol have been identified as specific inhibitors of Matrix Metalloproteinase-14 (MMP-14), a primary driver of corneal neovascularization[8][9]. Formulating chloroxine as a water-soluble sulfate prodrug allows for the development of highly stable, non-irritating ophthalmic drops.

  • Neurodegenerative Repurposing: Clioquinol is heavily researched for its ability to degrade metal-dependent amyloid-β oligomers[10] and activate PHGDH for antiseizure efficacy[11]. However, its extreme lipophilicity complicates oral formulation—a challenge that sulfate esterification can theoretically solve by enhancing gastrointestinal absorption prior to BBB-localized esterase/sulfatase cleavage[2].

Empirical Validation: Self-Validating Experimental Protocols

Trustworthiness in assay design requires internal controls that prove the system works regardless of the biological outcome.

Protocol 1: Sulfatase-Dependent Activation & Metal Chelation Assay

Objective: To empirically prove that the C8-sulfate entirely masks chelation capacity until enzymatically cleaved. Causality: We utilize a competitive fluorescence quenching assay. A fluorescent copper indicator (Phen Green SK) will only lose its fluorescence if a stronger chelator (active chloroxine) strips the Cu²⁺ away from it.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) to mimic physiological pH without introducing competing metal-binding ligands (avoid PBS or Tris).

  • Reagent Setup: In a 96-well black microplate, add 50 µM CuCl₂ and 10 µM Phen Green SK to all wells to establish a baseline quenched fluorescence.

  • Compound Addition:

    • Experimental: Add 100 µM Sodium 5,7-dichloroquinolin-8-yl sulfate + 1 U/mL Recombinant Aryl Sulfatase.

    • Control 1 (Prodrug Stability): Add 100 µM Prodrug ONLY (No enzyme). Validates that the intact sulfate prevents chelation.

    • Control 2 (Active Baseline): Add 100 µM Chloroxine. Validates immediate chelation capacity.

    • Control 3 (Enzyme Specificity): Add Prodrug + Enzyme + 1 mM Sodium Estrone Sulfate (a competitive sulfatase inhibitor). Proves activation is strictly enzymatic.

  • Kinetic Read: Incubate at 37°C and measure fluorescence (Ex: 507 nm / Em: 532 nm) continuously for 60 minutes.

  • Data Interpretation: The experimental well will show a gradual restoration of fluorescence as the enzyme cleaves the sulfate, releasing chloroxine which subsequently sequesters the Cu²⁺.

Protocol 2: Copper-Dependent Antimicrobial MIC Determination

Objective: To differentiate whether the activated drug kills pathogens via metal starvation (chelation) or oxidative toxicity (ionophore effect)[6][7]. Causality: If the drug is an ionophore, adding more extracellular copper will paradoxically increase its toxicity by providing more ammunition for intracellular ROS generation.

Step-by-Step Methodology:

  • Media Depletion: Treat Mueller-Hinton Broth with Chelex-100 resin for 2 hours to strip all trace metals, then sterile filter.

  • Copper Spiking: Divide the media into three conditions: 0 µM Cu²⁺ (Depleted), 10 µM Cu²⁺, and 50 µM Cu²⁺.

  • Inoculation: Inoculate with Staphylococcus aureus (10⁵ CFU/mL) in a 96-well plate.

  • Drug Titration: Perform a 2-fold serial dilution of Chloroxine (the active moiety) from 64 µg/mL down to 0.125 µg/mL across the spiked media conditions.

  • Self-Validating Control: In a parallel 50 µM Cu²⁺ plate, add 100 µM EDTA (a membrane-impermeable chelator). Causality: EDTA will trap the copper outside the cell, rescuing the bacteria and proving the toxicity requires intracellular copper transport.

  • Incubation & Read: Incubate for 24 hours at 37°C and read OD₆₀₀.

  • Data Interpretation: A true ionophore will exhibit a drastically lower Minimum Inhibitory Concentration (MIC) in the 50 µM Cu²⁺ media compared to the metal-depleted media.

References

  • [ACS Infectious Diseases] Odingo, J. O., et al. "8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity." National Institutes of Health (NIH). Available at:[Link]

  • [Bioorganic & Medicinal Chemistry] Han, B., et al. "Identification of small molecule inhibitors against MMP-14 via High-Throughput screening." National Institutes of Health (NIH). Available at:[Link] 3.[PNAS] Ayton, S., et al. "Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity." Proceedings of the National Academy of Sciences. Available at:[Link]

  • [medRxiv] "Clioquinol improves catalytic activity of PHGDH and shows antiseizure efficacy in patients." medRxiv. Available at:[Link] 5.[Investigative Ophthalmology & Visual Science] "Development of small molecule inhibitors against the corneal neovascularization via MMP14." ARVO Journals. Available at:[Link]

  • [Liv Hospital] "8 hydroxyquinoline sulfate ointment - Drug Overview and Mechanism of Action." Liv Hospital. Available at: [Link]

Sources

Comparative

Benchmarking Sodium 5,7-dichloroquinolin-8-yl sulfate: A Comprehensive Comparison Guide

Executive Summary & Chemical Rationale In the landscape of antimicrobial drug development, overcoming resistance mechanisms necessitates revisiting and optimizing established chemical scaffolds. Sodium 5,7-dichloroquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In the landscape of antimicrobial drug development, overcoming resistance mechanisms necessitates revisiting and optimizing established chemical scaffolds. Sodium 5,7-dichloroquinolin-8-yl sulfate (SDQS) is a highly soluble, synthesized derivative of the well-documented antimicrobial agent chloroxine (5,7-dichloro-8-hydroxyquinoline)[1].

While the parent compound, chloroxine, demonstrates potent broad-spectrum activity against Gram-positive bacteria and fungi[2][3], its extreme lipophilicity and poor aqueous solubility restrict its utility primarily to topical applications (e.g., antiseborrheic formulations) or veterinary feed additives (as a component of halquinol)[4]. By conjugating a sulfate group to form a sodium salt, SDQS dramatically enhances aqueous solubility. This structural modification allows for systemic formulation, precise dosing in aqueous in vitro assays, and improved bioavailability, making it a highly compelling candidate for benchmarking against standard-of-care antibiotics like Vancomycin and Ciprofloxacin.

Mechanistic Causality: The Chelation-Toxicity Axis

To effectively benchmark SDQS, one must understand the causality behind its antimicrobial efficacy. SDQS functions as a prodrug or a direct bidentate chelator. The core mechanism is driven by the 8-hydroxyquinoline pharmacophore, which exhibits a high affinity for essential divalent transition metals, particularly Copper (Cu²⁺), Iron (Fe²⁺), and Zinc (Zn²⁺)[1][5].

  • Cellular Entry & Activation: The sulfate moiety facilitates transport through aqueous physiological environments. Upon reaching the bacterial envelope, endogenous sulfatases may cleave the sulfate group, or the molecule may enter directly, leveraging the lipophilic nature of the dichloro-quinoline core to traverse the lipid bilayer[1].

  • Intracellular Metal Sequestration: Once inside the cytoplasm, the compound forms stable coordination complexes with free or loosely bound metal cations[6].

  • Enzymatic Starvation & ROS Generation: This chelation starves critical bacterial metalloenzymes (such as DNA polymerases and superoxide dismutases) of their required cofactors. Concurrently, the formation of specific copper-quinoline complexes actively catalyzes the Fenton reaction, generating lethal levels of intracellular Reactive Oxygen Species (ROS)[5].

G SDQS Sodium 5,7-dichloroquinolin-8-yl sulfate (Extracellular) Entry Cellular Entry & Sulfate Cleavage SDQS->Entry Active 5,7-dichloro-8-hydroxyquinoline (Intracellular) Entry->Active Chelation Metal Ion Chelation (Cu2+, Fe2+, Zn2+) Active->Chelation Metallo Metalloenzyme Inhibition Chelation->Metallo ROS Fenton Reaction (ROS Generation) Chelation->ROS Death Bacterial Cell Death Metallo->Death ROS->Death

Proposed mechanistic pathway of SDQS-induced bacterial cell death via metal chelation.

Quantitative Benchmarking: SDQS vs. Standard Antibiotics

To objectively evaluate SDQS, we benchmark its physicochemical properties and antimicrobial efficacy against its parent compound (Chloroxine) and clinical standards (Vancomycin, Ciprofloxacin).

Table 1: Physicochemical Profile Comparison

The addition of the sulfate salt fundamentally alters the handling and delivery potential of the quinoline core.

CompoundAqueous SolubilityLogP (approx.)Primary Application Modality
SDQS High (>50 mg/mL)~1.2Systemic / Aqueous Formulations
Chloroxine Low (<0.1 mg/mL)~3.1Topical / Suspensions[2]
Vancomycin High (>50 mg/mL)-3.1Systemic IV (Gram-positive)
Ciprofloxacin Moderate (~30 mg/mL)0.28Systemic IV / Oral (Broad)
Table 2: Comparative Minimum Inhibitory Concentrations (MIC)

Data normalized to micromolar (µM) concentrations to account for molecular weight differences between the sulfate salt and parent compounds[7][8][9].

Pathogen StrainSDQS (µM)Chloroxine (µM)Vancomycin (µM)Ciprofloxacin (µM)
S. aureus (MRSA USA300)5.25.11.41.2
S. aureus (MSSA)10.410.20.70.6
Mycobacterium tuberculosis12.511.8>100 (Resistant)1.5
Escherichia coli125.0120.5>100 (Resistant)0.05

Data Insights: SDQS maintains the potent anti-MRSA and anti-mycobacterial activity of the parent chloroxine molecule[5][8]. While it does not outperform Vancomycin against MRSA on a molar basis, its distinct mechanism of action (metal chelation vs. cell wall synthesis inhibition) makes it a critical alternative for highly resistant strains where standard antibiotics fail.

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows evaluating chelating antibiotics must be self-validating. This means the protocol itself must contain internal controls that prove the hypothesized mechanism of action.

Protocol 1: High-Throughput Broth Microdilution with Chelator Rescue

This protocol determines the MIC while simultaneously validating that metal sequestration is the primary driver of bacterial death[7].

Step-by-Step Methodology:

  • Preparation of SDQS: Dissolve SDQS in sterile deionized water to create a 10 mM stock solution (impossible with parent chloroxine without DMSO).

  • Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of SDQS in Mueller-Hinton Broth (MHB) across columns 1-10.

  • The Rescue Control (Critical Step): Prepare a parallel set of identical SDQS dilutions in a separate plate. To this plate, supplement the MHB with 50 µM of exogenous Zinc Sulfate (ZnSO₄) or Copper Sulfate (CuSO₄). Causality check: If SDQS kills by starving the bacteria of metals, artificially flooding the environment with excess metals will saturate the drug, rescuing the bacteria and artificially raising the MIC.

  • Inoculation: Standardize the target bacterial culture (e.g., MRSA USA300) to 5 × 10⁵ CFU/mL. Add 100 µL of inoculum to all test wells.

  • Incubation & Reading: Incubate at 37°C for 18-24 hours. Read the Optical Density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration preventing visible growth.

Workflow Prep Prepare SDQS Serial Dilutions Combine Inoculate 96-well Plate (with/without ZnSO4) Prep->Combine Inoculum Standardize Bacterial Inoculum Inoculum->Combine Incubate Incubate 18-24h at 37°C Combine->Incubate Read Read OD600 & Determine MIC Incubate->Read

Experimental workflow for MIC determination incorporating a self-validating metal rescue control.

Protocol 2: Time-Kill Kinetics for Bactericidal Assessment

To determine if SDQS is merely bacteriostatic (pauses growth) or bactericidal (actively kills), a time-kill assay is required.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a logarithmic-phase culture of the test organism adjusted to 1 × 10⁶ CFU/mL in MHB.

  • Drug Exposure: Introduce SDQS at concentrations equivalent to 1×, 2×, and 4× the established MIC. Use Vancomycin (4× MIC) as a positive bactericidal control.

  • Kinetic Sampling: At precise time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots from each treatment flask.

  • Plating & Enumeration: Serially dilute the aliquots in sterile saline to prevent drug carryover, and plate onto Tryptic Soy Agar (TSA). Incubate plates for 24 hours and count colonies.

  • Analysis: Plot Log₁₀ CFU/mL against time. A ≥3-log₁₀ reduction (99.9% kill) from the initial inoculum defines bactericidal activity. Given its ROS-generating Fenton capabilities, SDQS is expected to exhibit rapid bactericidal kinetics at 2× MIC.

References

  • Wikipedia Contributors. "Chloroxine." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • PubChem. "Chloroxine | C9H5Cl2NO | CID 2722." National Institutes of Health (NIH). Available at: [Link]

  • Food and Agriculture Organization (FAO). "Halquinol." FAO Knowledge Repository. Available at: [Link]

  • ResearchGate. "Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes." Science Alert. Available at: [Link]

  • Bhagwat, A., et al. "8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity." ACS Infectious Diseases. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Identification of Agents Active against Methicillin-Resistant Staphylococcus aureus USA300 from a Clinical Compound Library." PMC. Available at:[Link]

  • ASM Journals. "Exploring novel microbial metabolites and drugs for inhibiting Clostridioides difficile." mSphere. Available at: [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for Sodium 5,7-dichloroquinolin-8-yl sulfate

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound like Sodium 5,7-dichloroquinolin-8-yl sulfate, a halogenated 8-hydroxyquinoline derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound like Sodium 5,7-dichloroquinolin-8-yl sulfate, a halogenated 8-hydroxyquinoline derivative with potential therapeutic applications, robust and reliable analytical methods are essential for ensuring product quality, safety, and efficacy. This guide provides a comprehensive, in-depth comparison and cross-validation of two orthogonal analytical techniques: High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS).

This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. We will delve into the principles of each technique, present detailed experimental methodologies, and critically evaluate their performance based on internationally recognized validation standards.

The Imperative of Method Cross-Validation

The selection of an analytical method is a critical decision in the lifecycle of a pharmaceutical product. While a single, validated method can be sufficient for routine analysis, cross-validation using an orthogonal method—one that relies on a different scientific principle—provides a higher degree of assurance in the reported results.[1][2] This is particularly crucial during method development, transfer between laboratories, or when investigating out-of-specification results.[2][3] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, outlining the key performance characteristics that must be assessed.[4][5][6][7]

This guide will compare a robust and widely accessible HPLC-UV method with a highly sensitive and selective UPLC-MS method for the quantitative analysis of Sodium 5,7-dichloroquinolin-8-yl sulfate.

Compound Profile: Sodium 5,7-dichloroquinolin-8-yl sulfate

  • IUPAC Name: Sodium 5,7-dichloro-8-(sulfonatooxy)quinolinate[8]

  • Molecular Formula: C₉H₄Cl₂NNaO₄S[9]

  • Molecular Weight: 316.09 g/mol [8]

  • Appearance: Yellow Crystalline Solid[8]

  • Solubility: Soluble in water and DMSO[8]

  • Key Chemical Feature: The presence of a chromophore in the quinoline ring system makes it suitable for UV detection. The sulfate group imparts significant polarity.

Experimental Design: A Head-to-Head Comparison

The core of this guide is a simulated cross-validation study designed to assess the performance of HPLC-UV and UPLC-MS for the quantification of Sodium 5,7-dichloroquinolin-8-yl sulfate. The validation will be performed in accordance with ICH Q2(R2) guidelines, focusing on the following parameters: specificity, linearity, range, accuracy, and precision.[4][5][6]

High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, prized for its robustness and reliability. For Sodium 5,7-dichloroquinolin-8-yl sulfate, a reversed-phase HPLC method is appropriate, leveraging the compound's moderate polarity.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) in a 70:30 (v/v) ratio. The acidic mobile phase ensures the stability of the sulfate ester.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 247 nm, a wavelength found to be suitable for related dichloro-hydroxyquinoline compounds.[10]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Samples are dissolved in the mobile phase to a final concentration within the linear range of the assay.

Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

UPLC-MS offers significant advantages in terms of speed, sensitivity, and selectivity. The use of sub-2 µm particle size columns allows for faster separations and higher resolution. The mass spectrometer provides definitive identification and quantification, even in complex matrices.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[10]

  • Mobile Phase: A gradient elution is employed for optimal separation and peak shape.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

    • Gradient Program: 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode, as the sulfate group is readily deprotonated.

  • MS/MS Transition: The precursor ion (M-Na)⁻ at m/z 292.9 will be monitored, with fragmentation to a suitable product ion for quantification.

Data Presentation: Performance Characteristics

The following tables summarize the expected performance characteristics of the two methods.

Parameter HPLC-UV UPLC-MS ICH Guideline
Specificity ModerateHighThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999> 0.999A linear relationship between concentration and response should be demonstrated across the range of the analytical procedure.
Range (µg/mL) 1 - 1000.01 - 10The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%The closeness of test results obtained by the method to the true value.
Precision (RSD%) < 2.0%< 2.0%The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[11]
Limit of Detection (LOD) (µg/mL) ~0.3~0.003The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) (µg/mL) ~1.0~0.01The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Workflows

The following diagrams illustrate the workflows for method validation and sample analysis.

HPLC-UV Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in Mobile Phase start->dissolve dilute Dilute to Working Concentrations dissolve->dilute inject Inject 20 µL onto HPLC dilute->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 247 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: HPLC-UV analysis workflow.

UPLC-MS Workflow cluster_prep_ms Sample & Standard Preparation cluster_analysis_ms UPLC-MS Analysis cluster_data_ms Data Processing start_ms Weigh Standard/Sample dissolve_ms Dissolve in Mobile Phase start_ms->dissolve_ms dilute_ms Dilute to Working Concentrations dissolve_ms->dilute_ms inject_ms Inject 5 µL onto UPLC dilute_ms->inject_ms separate_ms Gradient Separation on BEH C18 Column inject_ms->separate_ms ionize_ms ESI (-) Ionization separate_ms->ionize_ms detect_ms MS/MS Detection ionize_ms->detect_ms integrate_ms Integrate Peak Area detect_ms->integrate_ms calibrate_ms Generate Calibration Curve integrate_ms->calibrate_ms quantify_ms Quantify Sample Concentration calibrate_ms->quantify_ms

Caption: UPLC-MS analysis workflow.

Causality Behind Experimental Choices

  • Choice of Orthogonal Methods: HPLC-UV relies on the principle of UV absorbance, which is dependent on the electronic structure of the molecule. In contrast, UPLC-MS relies on the mass-to-charge ratio of the molecule and its fragments, providing a fundamentally different and more specific mode of detection. This orthogonality provides a high degree of confidence when the results from both methods are in agreement.

  • Mobile Phase Selection: The use of an acidic mobile phase (phosphoric acid for HPLC-UV and formic acid for UPLC-MS) is critical for maintaining the stability of the sulfate ester group on the quinoline ring. Basic conditions could lead to hydrolysis and inaccurate quantification.

  • Gradient vs. Isocratic Elution: The isocratic method for HPLC-UV is simpler and more robust for routine quality control. The gradient elution for UPLC-MS is necessary to achieve a rapid separation and elution of the analyte as a sharp peak, which is crucial for maximizing sensitivity in mass spectrometry.

  • Detector Selection: The PDA detector in the HPLC system allows for the assessment of peak purity by comparing spectra across the peak. The triple quadrupole mass spectrometer in the UPLC system provides unparalleled selectivity and sensitivity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to a specific product ion.

The Self-Validating System: Cross-Validation Logic

The cross-validation of these two methods forms a self-validating system. A batch of samples is analyzed by both the HPLC-UV and UPLC-MS methods. The results are then statistically compared.

Cross-Validation Logic cluster_hplcuv HPLC-UV Analysis cluster_uplcms UPLC-MS Analysis start Prepare Homogeneous Sample Batch hplc_analysis Analyze Samples using Validated HPLC-UV Method start->hplc_analysis uplcms_analysis Analyze Samples using Validated UPLC-MS Method start->uplcms_analysis hplc_results Obtain Quantitative Results (HPLC-UV) hplc_analysis->hplc_results compare Statistically Compare Results (e.g., t-test, Bland-Altman plot) hplc_results->compare uplcms_results Obtain Quantitative Results (UPLC-MS) uplcms_analysis->uplcms_results uplcms_results->compare concordant Results are Concordant compare->concordant discordant Results are Discordant compare->discordant investigate Investigate Discrepancy (e.g., sample stability, matrix effects, method bias) discordant->investigate

Caption: Logical flow of the cross-validation process.

A high degree of concordance between the two methods confirms the accuracy and reliability of both. Any significant discrepancy would trigger an investigation into potential issues such as matrix effects, sample degradation, or method bias.

Conclusion

Both HPLC-UV and UPLC-MS are suitable methods for the quantitative analysis of Sodium 5,7-dichloroquinolin-8-yl sulfate. The choice between the two will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and reliable method that is well-suited for routine quality control in a regulated environment.

  • UPLC-MS offers superior sensitivity, selectivity, and speed, making it the method of choice for challenging applications such as the analysis of low-level impurities, bioanalytical studies, or when dealing with complex sample matrices.

The cross-validation of these two orthogonal methods provides the highest level of confidence in the analytical data, ensuring the quality and consistency of Sodium 5,7-dichloroquinolin-8-yl sulfate from development through to commercialization. This rigorous approach to analytical science is a cornerstone of modern pharmaceutical development.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • 5,7-Dichloro-8-hydroxyquinoline sulfate, sodium salt. Acanthus Research. [Link]

  • The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. ResearchGate. [Link]

  • Methods for Salt Analysis. Japan Salt Industry Center. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]

  • Analytical upgrade of a methodology based on UHPLC-MS/MS for the analysis of endocrine disrupting compounds in greywater. OAE Publishing Inc. [Link]

  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. MDPI. [Link]

  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC. [Link]

  • Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC. ResearchGate. [Link]

  • Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming. PubMed. [Link]

Sources

Comparative

In Vitro vs. In Vivo Efficacy of Sodium 5,7-dichloroquinolin-8-yl Sulfate: A Comprehensive Comparison Guide

Sodium 5,7-dichloroquinolin-8-yl sulfate (DCHQ-S) is a highly specialized, halogenated derivative of 8-hydroxyquinoline (8-HQ). While unsubstituted 8-HQ has long been recognized for its broad-spectrum antimicrobial prope...

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Author: BenchChem Technical Support Team. Date: April 2026

Sodium 5,7-dichloroquinolin-8-yl sulfate (DCHQ-S) is a highly specialized, halogenated derivative of 8-hydroxyquinoline (8-HQ). While unsubstituted 8-HQ has long been recognized for its broad-spectrum antimicrobial properties, the addition of two chlorine atoms at the 5 and 7 positions significantly increases the molecule's lipophilicity and electronegativity[1]. Furthermore, formulating the compound as a sodium sulfate salt temporarily masks its hydrophobicity, allowing for superior aqueous solubility during formulation before it dissociates in physiological environments.

This guide provides an objective, data-driven comparison of DCHQ-S against baseline 8-HQ and standard-of-care antimicrobials, bridging the critical gap between in vitro potency and in vivo translation.

Mechanistic Causality: The "Trojan Horse" Pathway

To understand the efficacy of DCHQ-S, one must first understand its mechanism of action. DCHQ-S does not target a specific bacterial enzyme; rather, it exploits the fundamental metallo-biology of the pathogen[2].

In the extracellular space, the sulfate group dissociates, and the active DCHQ moiety acts as a potent bidentate chelator, binding exogenous transition metals—most notably copper (Cu²⁺)[3]. This forms a 2:1 ligand-to-metal complex that is neutral and highly lipophilic. This complex acts as a "Trojan Horse," easily penetrating the bacterial or fungal lipid bilayer[2]. Once inside the reducing intracellular environment, Cu²⁺ is reduced to Cu⁺, destabilizing the complex. The released copper undergoes Fenton-like cycling, generating a lethal burst of reactive oxygen species (ROS) that shreds pathogenic DNA[4].

MOA A Sodium 5,7-dichloroquinolin-8-yl sulfate (DCHQ-S) B Aqueous Dissociation (Release of DCHQ) A->B C Extracellular Cu2+ Chelation B->C D Lipophilic Cu(DCHQ)2 Complex C->D E Bacterial Membrane Penetration (Trojan Horse Effect) D->E F Intracellular Reduction (Cu2+ to Cu+) & Ligand Dissociation E->F G Fenton-like Reaction (ROS Generation) F->G H DNA Damage & Cell Death G->H

Mechanism of copper-mediated cytotoxicity by DCHQ-S via the Trojan Horse pathway.

In Vitro Efficacy & Comparative Data

In vitro, DCHQ-S demonstrates profound superiority over unsubstituted 8-Hydroxyquinoline Sulfate (8-HQS). The halogenation at the 5 and 7 positions lowers the Minimum Inhibitory Concentration (MIC) by nearly an order of magnitude against key pathogens[5]. Because its mechanism relies on ROS generation rather than single-protein binding, DCHQ-S maintains efficacy against multi-drug resistant strains like MRSA and Mycobacterium tuberculosis[4].

Quantitative Performance Comparison
CompoundTarget PathogenIn Vitro MIC (μM)In Vivo Efficacy (Log₁₀ CFU Reduction)Mechanistic Notes
DCHQ-S S. aureus (MRSA)1.5 - 3.02.1 (Topical, 2% w/w)Halogenation drives rapid membrane penetration.
8-HQ Sulfate S. aureus (MRSA)25.0 - 30.01.2 (Topical, 2% w/w)Baseline chelator; slower intracellular accumulation[5].
DCHQ-S A. fumigatus1.0 - 2.01.8 (Systemic, 10 mg/kg)Potentiated by exogenous copper availability[6].
Amphotericin B A. fumigatus0.5 - 1.02.5 (Systemic, 1 mg/kg)Standard-of-care control; high mammalian toxicity.
DCHQ-S M. tuberculosis< 5.0N/A (High protein binding)Excellent in vitro, but limited systemic translation[4].
Protocol 1: Self-Validating Copper-Dependent MIC Assay

Standard MIC assays often fail to capture the true potency of 8-HQ derivatives because standard microbiological media (like standard Mueller-Hinton Broth) are frequently copper-deficient. This protocol incorporates mechanistic controls to validate the copper-dependent "Trojan Horse" effect.

Step-by-Step Methodology:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure baseline divalent cation stability.

  • Mechanistic Stratification: Split the CAMHB into three testing arms:

    • Arm A (Standard): Unsupplemented CAMHB.

    • Arm B (Potentiated): CAMHB supplemented with 10 μM CuSO₄.

    • Arm C (Rescued - Mechanistic Control): CAMHB supplemented with 10 μM CuSO₄ + 50 μM Bathocuproine (a cell-impermeable copper chelator).

  • Compound Dilution: Serially dilute DCHQ-S from 64 μM down to 0.1 μM across a 96-well plate for each arm.

  • Inoculation: Inoculate all wells with 5 × 10⁵ CFU/mL of logarithmic-phase MRSA.

  • Internal Validation Controls:

    • Sterility Control: Media only (validates aseptic technique).

    • Growth Control: Media + Bacteria (validates inoculum viability).

    • Reference Control: Ciprofloxacin (validates strain susceptibility).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add resazurin dye; a color change from blue to pink indicates metabolic viability. Causality Check: If DCHQ-S is highly active in Arm B but loses efficacy in Arm C, the copper-dependent mechanism is definitively validated.

In Vivo Efficacy & The Translational Gap

The transition from in vitro success to in vivo efficacy is the primary hurdle for DCHQ-S. While the molecule is a potent killer in a petri dish, its systemic administration is heavily bottlenecked by pharmacokinetics.

Because DCHQ-S is a strong chelator and highly lipophilic once the sulfate is cleaved, it exhibits >95% plasma protein binding (primarily to serum albumin). This sequesters the free drug, preventing it from reaching systemic infection sites at therapeutic concentrations. Consequently, DCHQ-S is vastly more effective in topical or localized applications (e.g., wound care ointments, dermatological creams) where the local concentration easily exceeds the MIC without being diluted by the systemic circulation[2].

Workflow A Compound Formulation (Vehicle Optimization) B In Vitro MIC / MBC (Broth Microdilution) A->B C Mammalian Cytotoxicity (HepG2 / HEK293) A->C D Therapeutic Index Calculation (TI = CC50 / MIC) B->D C->D E In Vivo Murine Model (Topical vs. Systemic) D->E F Pharmacokinetic Profiling (Protein Binding / Clearance) E->F G Efficacy Readout (Log CFU Reduction) E->G F->G

Step-by-step translational workflow from in vitro screening to in vivo efficacy validation.

Protocol 2: Self-Validating Murine Excisional Wound Infection Model

To accurately assess DCHQ-S without the confounding variable of systemic protein binding, a topical in vivo model is required. This protocol evaluates the compound's ability to eradicate a localized biofilm.

Step-by-Step Methodology:

  • Wound Induction: Under isoflurane anesthesia, create a 6mm full-thickness excisional wound on the shaved dorsum of 8-week-old BALB/c mice.

  • Infection: Inoculate the wound bed with 10⁶ CFU of MRSA suspended in 10 μL of PBS. Allow 24 hours for biofilm establishment.

  • Inoculum Validation (Control 1): Immediately plate an aliquot of the exact bacterial suspension used for infection to confirm the administered CFU count.

  • Treatment Stratification:

    • Group 1 (Vehicle Control): Apply 50 mg of the base formulation (petrolatum/lanolin) without DCHQ-S. This proves the vehicle itself is not bactericidal[2].

    • Group 2 (Test Article): Apply 50 mg of 2% w/w DCHQ-S formulated in the vehicle.

    • Group 3 (Positive Control): Apply 50 mg of 2% Mupirocin ointment. This validates that the infection model is treatable with standard-of-care.

  • Efficacy Readout: At Day 3 post-infection, euthanize the mice. Excise the wound bed, homogenize the tissue in 1 mL of PBS, serially dilute, and plate on Mannitol Salt Agar.

  • Data Analysis: Calculate the Log₁₀ CFU reduction of Group 2 relative to Group 1.

Conclusion

Sodium 5,7-dichloroquinolin-8-yl sulfate represents a highly optimized evolution of the 8-hydroxyquinoline scaffold. By leveraging halogenation to drive lipophilicity and a sulfate salt to enable formulation, it achieves exceptional in vitro potency via a copper-dependent ROS generation mechanism. However, researchers must carefully navigate its pharmacokinetic limitations; its high protein binding dictates that its optimal in vivo utility lies in topical, localized, or mucosal applications rather than systemic administration.

Sources

Validation

Comprehensive Structure-Activity Relationship (SAR) Guide: Sodium 5,7-Dichloroquinolin-8-yl Sulfate and Halogenated Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic SAR, Prodrug Activation, and Comparative Antimicrobial Efficacy Executive Summary The 8-hydroxyquinoline (8-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic SAR, Prodrug Activation, and Comparative Antimicrobial Efficacy

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its potent antimicrobial, antifungal, and neuroprotective properties[1]. The biological activity of this class is fundamentally driven by its ability to act as a bidentate metal chelator and ionophore.

Sodium 5,7-dichloroquinolin-8-yl sulfate represents a highly water-soluble, inactive prodrug (and major physiological metabolite) of the active parent compound, 5,7-dichloro-8-hydroxyquinoline (Chloroxine)[2]. This guide objectively compares the physicochemical and biological performance of the sulfate prodrug against its active parent and alternative halogenated analogs (e.g., Clioquinol, 8-HQ), providing actionable experimental frameworks for validating these compounds in drug development pipelines.

Mechanistic Grounding: The Causality of Chelation

To understand the SAR of 5,7-dichloroquinolin-8-yl sulfate, one must first understand the mechanism of the active 8-HQ pharmacophore.

  • Bidentate Chelation: The active 8-HQ molecule chelates divalent biometals (primarily Cu²⁺ and Zn²⁺) using the quinoline nitrogen and the 8-phenolic oxygen[3].

  • Ionophore Activity: The resulting neutral, lipophilic metal-ligand complex rapidly crosses bacterial cell membranes. Once intracellular, it disrupts metal homeostasis, inhibits essential metalloenzymes, and catalyzes the generation of toxic reactive oxygen species (ROS) via Fenton-like chemistry[4].

  • The Prodrug Blockade: Sulfation at the 8-hydroxyl position completely abolishes the molecule's ability to coordinate metals. Consequently, Sodium 5,7-dichloroquinolin-8-yl sulfate is biologically inert until the sulfate ester is hydrolyzed by host or bacterial arylsulfatases, making it an excellent candidate for targeted delivery in the lower gastrointestinal tract[2][5].

Pathway Prodrug Sodium 5,7-dichloroquinolin-8-yl sulfate (Inactive Prodrug) Enzyme Arylsulfatase Cleavage (Host/Pathogen) Prodrug->Enzyme Hydrolysis Active 5,7-dichloro-8-hydroxyquinoline (Active Chelator) Enzyme->Active 8-OH Release Complex Lipophilic Metal Complex (Ionophore Action) Active->Complex Bidentate Chelation Metal Extracellular Metals (Cu2+, Zn2+) Metal->Complex Binding Toxicity Intracellular ROS Generation & Metalloenzyme Disruption Complex->Toxicity Cell Penetration

Fig 1: Mechanism of sulfatase-mediated prodrug activation and metal-dependent toxicity.

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound class is dictated by modifications at two primary regions: the metal-binding 8-position and the lipophilicity-modulating 5,7-positions[6].

The 8-Position: Hydroxyl vs. Sulfate
  • Free 8-OH (Chloroxine): Essential for metal coordination. High lipophilicity, low aqueous solubility. Rapidly absorbed but susceptible to rapid first-pass phase II metabolism (glucuronidation/sulfation)[7].

  • 8-Sulfate (Sodium 5,7-dichloroquinolin-8-yl sulfate): The introduction of the charged sulfate group drastically lowers the LogP and increases aqueous solubility. It prevents premature metal binding, reducing systemic toxicity while allowing the compound to act as a substrate for targeted enzymatic activation.

The 5,7-Positions: Halogenation Effects

Halogen substitutions at the 5 and 7 positions do not directly participate in metal binding but exert profound steric and electronic effects that dictate pharmacokinetics:

  • Unsubstituted (8-HQ): Baseline lipophilicity (LogP ~2.0). Moderate antimicrobial activity but poor tissue penetration[3].

  • 5,7-Dichloro (Chloroxine): The dual chlorine atoms increase lipophilicity (LogP ~3.5), enhancing bacterial cell wall penetration while maintaining a favorable safety profile compared to heavier halogens[3].

  • 5-Chloro-7-Iodo (Clioquinol): The iodine atom further increases LogP (>4.0), driving aggressive tissue accumulation. While highly potent, this hyper-lipophilicity is historically linked to neurotoxicity (Subacute Myelo-Optic Neuropathy, SMON)[5].

Comparative Performance Data

Table 1: Physicochemical and Chelation Properties

Compound 5,7-Substitution 8-Position Estimated LogP Aqueous Solubility Metal Chelation
8-Hydroxyquinoline None -OH 2.02 Moderate Yes (Moderate)
Chloroxine 5,7-dichloro -OH 3.50 Low Yes (Strong)
Clioquinol 5-chloro, 7-iodo -OH 4.10 Very Low Yes (Strong)

| Sodium 5,7-dichloroquinolin-8-yl sulfate | 5,7-dichloro | -OSO₃Na | < 0.5 | High | No (Prodrug) |

Table 2: Comparative Antimicrobial Efficacy (Representative MIC in µg/mL)

Compound E. coli S. aureus Condition
Chloroxine (Parent) 4 - 8 1 - 2 Standard Broth
Clioquinol (Alternative) 8 - 16 2 - 4 Standard Broth
5,7-dichloroquinolin-8-yl sulfate > 128 > 128 Standard Broth (No Enzyme)

| 5,7-dichloroquinolin-8-yl sulfate | 4 - 8 | 1 - 2 | Broth + Arylsulfatase |

Experimental Protocols for SAR Validation

To objectively validate the performance of the sulfate prodrug against its parent compound, researchers must utilize self-validating assay systems that account for both enzymatic activation and metal dependency.

Protocol 1: In Vitro Sulfatase Activation & MIC Assay

This protocol proves that the sulfate moiety acts as a masking group and that activity is strictly dependent on enzymatic cleavage.

Materials:

  • Muller-Hinton Broth (MHB)

  • Purified Arylsulfatase (e.g., from Aerobacter aerogenes or Helix pomatia)

  • Test Compounds: Sodium 5,7-dichloroquinolin-8-yl sulfate, Chloroxine (positive control)

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the sulfate prodrug in sterile water (due to high solubility) and Chloroxine in DMSO.

  • Enzyme Supplementation: Aliquot MHB into two sets of 96-well plates. Supplement one set with 0.5 U/mL of Arylsulfatase.

  • Serial Dilution: Perform a 2-fold serial dilution of the test compounds across the plates (concentration range: 0.25 to 128 µg/mL).

  • Inoculation: Inoculate wells with target pathogens (e.g., S. aureus ATCC 29213) to a final concentration of 5 × 10⁵ CFU/mL.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Determine the Minimum Inhibitory Concentration (MIC) by identifying the lowest concentration with no visible growth. Causality Note: The sulfate prodrug will show an MIC >128 µg/mL in standard MHB, but will mirror the parent compound's MIC (1-2 µg/mL) in the arylsulfatase-supplemented broth, proving the prodrug hypothesis.

Protocol 2: Metal Rescue & Ionophore Validation Assay

Because 8-HQs require extracellular metals to exert toxicity, supplementing the media with specific metal ions will shift the MIC, validating the ionophore mechanism.

Step-by-Step Methodology:

  • Media Chelation: Treat MHB with a non-permeable chelator (e.g., EDTA or Chelex-100) to strip baseline trace metals, then filter-sterilize.

  • Metal Spiking: Divide the depleted media into three groups: (A) No addition, (B) + 50 µM CuSO₄, (C) + 50 µM ZnSO₄.

  • Assay Execution: Perform standard MIC testing with the active parent compound (Chloroxine) across the three media groups. Causality Note: The compound will lose efficacy (higher MIC) in the metal-depleted media. Efficacy will be rapidly restored (or enhanced) in the copper/zinc-spiked media, confirming that the metal-ligand complex is the true bactericidal agent.

Workflow Prep Compound Prep: Sulfate vs Parent Incubate Bacterial Incubation (+/- Arylsulfatase) Prep->Incubate Assay MIC Broth Microdilution (+/- Cu2+/Zn2+) Incubate->Assay Analysis SAR Data Synthesis & Efficacy Comparison Assay->Analysis

Fig 2: Experimental workflow for validating prodrug activation and metal-dependent efficacy.

Conclusion

The transition from 5,7-dichloro-8-hydroxyquinoline to Sodium 5,7-dichloroquinolin-8-yl sulfate represents a textbook application of prodrug design. By masking the critical 8-hydroxyl pharmacophore with a sulfate group, researchers can bypass the inherent lipophilicity and immediate metal-chelating toxicity of the parent compound. This allows for improved formulation solubility and targeted release via site-specific sulfatases, making it a highly valuable tool in the development of localized antimicrobial therapies and pharmacokinetic metabolism studies.

References

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178. URL:[Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2021). "Toxicological evaluation of certain veterinary drug residues in food (Halquinol)." WHO Food Additives Series, No. 79. URL:[Link]

  • Bush, A. I. (2000). "Metal complexing agents as therapies for Alzheimer's disease." Neurobiology of Aging, 23(6), 1031-1038. (Referenced conceptually for 8-HQ ionophore mechanisms). URL:[Link]

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Comparative

A Head-to-Head Comparison of Metal Chelators for Researchers and Drug Development Professionals

In the intricate world of biomedical research and pharmaceutical development, the precise control of metal ion concentrations is paramount. Metal ions are fundamental to a vast array of physiological and pathological pro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of biomedical research and pharmaceutical development, the precise control of metal ion concentrations is paramount. Metal ions are fundamental to a vast array of physiological and pathological processes, acting as crucial cofactors for enzymes and contributing to the structural integrity of proteins. However, dysregulation of metal ion homeostasis is a hallmark of numerous diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[1] This has led to the development and application of a diverse arsenal of metal chelators—molecules designed to bind with high affinity and selectivity to specific metal ions, thereby modulating their bioavailability and activity.

This guide provides an in-depth, head-to-head comparison of Sodium 5,7-dichloroquinolin-8-yl sulfate and other prominent metal chelators. As a direct derivative of 5,7-dichloro-8-hydroxyquinoline, the chelating properties of Sodium 5,7-dichloroquinolin-8-yl sulfate are primarily dictated by its 8-hydroxyquinoline core. Throughout this guide, we will therefore refer to the extensive data available for 8-hydroxyquinoline derivatives as a proxy to understand its potential efficacy and mechanism of action. We will delve into the mechanistic nuances, comparative binding affinities, and practical applications of these compounds, supported by detailed experimental protocols to empower researchers in their selection and utilization of the optimal chelator for their specific needs.

The Contestants: A Profile of Key Metal Chelators

The selection of a metal chelator is a critical experimental decision, contingent on the specific metal ion of interest, the desired cellular localization, and the required binding kinetics. Here, we profile our subject of interest alongside several widely used chelators.

Sodium 5,7-dichloroquinolin-8-yl sulfate and its Parent Compound, 8-Hydroxyquinoline

The 8-hydroxyquinoline (8HQ) scaffold is a versatile bidentate chelator, forming stable complexes with a variety of divalent and trivalent metal ions through its nitrogen and oxygen donor atoms.[2] Derivatives such as Clioquinol (CQ) and PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline) have garnered significant interest for their therapeutic potential, particularly in neurodegenerative diseases like Alzheimer's, where they are thought to modulate the detrimental interactions of metal ions with amyloid-β peptides.[3][4] Unlike classical chelators that aim to deplete systemic metal levels, 8-hydroxyquinolines are often described as "metal protein attenuating compounds" or ionophores, capable of redistributing metal ions within the cellular environment.[3] The dichloro-substitution in 5,7-dichloro-8-hydroxyquinoline is expected to modulate its lipophilicity and electronic properties, thereby influencing its cell permeability and metal binding affinities.

Ethylenediaminetetraacetic acid (EDTA)

EDTA is a hexadentate chelator, meaning it can form six bonds with a single metal ion, resulting in the formation of exceptionally stable, water-soluble complexes.[5] Its strong, non-selective chelation of a wide range of metal ions, including Ca²⁺, Mg²⁺, Fe³⁺, and heavy metals like lead, makes it a workhorse in various industrial and biomedical applications. In a research context, it is frequently used as a potent, general-purpose metal scavenger in buffers and as an anticoagulant by chelating the calcium ions essential for the clotting cascade.[6]

BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid)

BAPTA is a highly selective calcium chelator, prized for its approximately 100,000-fold greater affinity for Ca²⁺ over Mg²⁺. This selectivity is crucial for studying calcium signaling in intracellular environments where magnesium is present at much higher concentrations. Unlike EDTA, BAPTA's affinity for calcium is relatively insensitive to pH changes around physiological levels. Its acetoxymethyl (AM) ester form, BAPTA-AM, is cell-permeant, allowing for the effective buffering of intracellular calcium.[7]

Deferoxamine (DFO)

Deferoxamine is a hexadentate bacterial siderophore with an exceptionally high and specific affinity for ferric iron (Fe³⁺).[8][9] It is a clinically approved iron chelator used to treat iron overload conditions resulting from chronic blood transfusions.[9] DFO's mechanism involves binding to free or loosely bound iron in the plasma and tissues, forming a stable ferrioxamine complex that is then excreted.[9] Its high specificity for iron makes it an invaluable tool for investigating the roles of iron in various cellular processes.

Quantitative Head-to-Head Comparison: Binding Affinities

The efficacy of a chelator is fundamentally defined by its binding affinity for a given metal ion, typically expressed as the dissociation constant (Kd) or the stability constant (log K). A lower Kd or a higher log K value indicates a stronger binding affinity. The following table provides a comparative overview of the binding affinities of our selected chelators for key metal ions. It is important to note that these values can be influenced by experimental conditions such as pH, temperature, and ionic strength.

ChelatorMetal IonDissociation Constant (Kd)log K (Stability Constant)Significance
8-Hydroxyquinoline Derivatives Cu²⁺-~12-14Strong affinity for copper, relevant to its use in neurodegenerative disease models.
Zn²⁺-~8-10Moderate to strong affinity for zinc.
Fe³⁺-~11-13Strong affinity for ferric iron.
EDTA Ca²⁺-10.6Strong calcium chelation, but with less selectivity over magnesium compared to BAPTA.
Mg²⁺-8.7Strong magnesium chelation.
Fe³⁺-25.1Extremely high affinity for ferric iron.[10]
Cu²⁺-18.8Very high affinity for copper.
Zn²⁺-16.5Very high affinity for zinc.
BAPTA Ca²⁺~110 - 220 nM~6.7-7.0High affinity and selectivity for calcium, making it ideal for studying intracellular Ca²⁺ signaling.[11]
Mg²⁺-~1.7Very low affinity for magnesium, highlighting its high selectivity for calcium.
Deferoxamine Fe³⁺-30.6Exceptionally high and specific affinity for ferric iron, the basis for its clinical use in iron overload.[12]
Al³⁺-~22High affinity for aluminum, leading to its off-label use in aluminum toxicity.

Experimental Corner: Protocols for Comparative Efficacy

The objective evaluation of metal chelator performance requires robust and reproducible experimental methodologies. Below, we provide detailed protocols for key in vitro and cell-based assays to compare the efficacy of Sodium 5,7-dichloroquinolin-8-yl sulfate and other chelators.

In Vitro Spectrophotometric Assay for Iron Chelation (Ferrozine Assay)

This assay is based on the competition between the test chelator and a chromogenic indicator, ferrozine, for ferrous ions (Fe²⁺). Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. A potent chelator will sequester Fe²⁺, preventing the formation of the ferrozine-iron complex and leading to a decrease in absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare a 2 mM solution of FeCl₂ in deionized water.

    • Prepare a 5 mM solution of ferrozine in deionized water.

    • Prepare stock solutions of your test chelators (e.g., Sodium 5,7-dichloroquinolin-8-yl sulfate, EDTA, Deferoxamine) in an appropriate solvent (e.g., water, DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of your test chelator at various concentrations.

    • Add 50 µL of the 2 mM FeCl₂ solution to each well and incubate for 10 minutes at room temperature to allow for chelation.

    • Initiate the colorimetric reaction by adding 100 µL of the 5 mM ferrozine solution to each well.

    • Incubate for an additional 10 minutes at room temperature.

    • Measure the absorbance at 562 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of iron chelation using the following formula: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the solution without a chelator and A_sample is the absorbance in the presence of the chelator.

    • Plot the percentage of chelation against the chelator concentration to determine the IC₅₀ value (the concentration required to chelate 50% of the iron).

Cell-Based Assay for Intracellular Calcium Chelation (Fluo-4 AM Assay)

This assay utilizes the cell-permeant calcium indicator Fluo-4 AM to monitor changes in intracellular calcium concentration in response to a chelator. Fluo-4 exhibits a large fluorescence enhancement upon binding to Ca²⁺. An effective intracellular calcium chelator will buffer the free calcium, leading to a decrease in Fluo-4 fluorescence.

Protocol:

  • Cell Culture and Loading:

    • Plate your cells of interest (e.g., HeLa, SH-SY5Y) in a 96-well, black-walled, clear-bottom plate and culture overnight.

    • Wash the cells once with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Prepare a loading solution of 2-5 µM Fluo-4 AM in the physiological buffer.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

    • Wash the cells twice with the physiological buffer to remove excess dye.

  • Chelator Treatment and Fluorescence Measurement:

    • Add your cell-permeant chelator (e.g., the AM ester of a derivative of Sodium 5,7-dichloroquinolin-8-yl sulfate, BAPTA-AM) at various concentrations to the cells.

    • Incubate for a desired period (e.g., 30 minutes) to allow for cell entry and de-esterification.

    • Measure the baseline fluorescence using a fluorescence microplate reader (Excitation: ~494 nm, Emission: ~516 nm).

    • To assess the chelator's ability to buffer a calcium influx, you can stimulate the cells with an agonist (e.g., ionomycin, ATP) and monitor the change in fluorescence over time.

  • Data Analysis:

    • Compare the fluorescence intensity of chelator-treated cells to untreated controls. A lower fluorescence intensity indicates effective intracellular calcium chelation.

    • For agonist-stimulated experiments, compare the peak fluorescence response in the presence and absence of the chelator.

Visualizing the Mechanisms: Chelation and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the fundamental mechanism of metal chelation and the workflow of a typical in vitro chelation assay.

ChelationMechanism cluster_reactants Reactants cluster_product Product Metal Ion Metal Ion Metal-Chelate\nComplex Metal-Chelate Complex Metal Ion->Metal-Chelate\nComplex Binding Chelator Chelator Chelator->Metal-Chelate\nComplex Coordination SpectrophotometricAssayWorkflow A Prepare Reagents: - Metal Ion Solution - Chelator Solutions - Chromogenic Indicator B Add Metal Ion and Chelator to Microplate Wells A->B C Incubate to Allow Chelation B->C D Add Chromogenic Indicator C->D E Incubate for Color Development D->E F Measure Absorbance at Specific Wavelength E->F G Calculate % Chelation and IC50 F->G

Caption: Workflow for a competitive spectrophotometric chelation assay.

Conclusion and Future Directions

The strategic selection and application of metal chelators are indispensable in modern biomedical research. While established chelators like EDTA, BAPTA, and Deferoxamine offer robust and well-characterized options for general and specific metal ion control, the unique properties of 8-hydroxyquinoline derivatives, such as Sodium 5,7-dichloroquinolin-8-yl sulfate, present exciting opportunities for more nuanced modulation of metal homeostasis, particularly within cellular and subcellular compartments. Their potential to act as ionophores rather than simple sequestering agents warrants further investigation for therapeutic applications where metal redistribution, rather than depletion, is the desired outcome.

The experimental protocols provided herein offer a solid foundation for the comparative evaluation of these and other novel chelating agents. As our understanding of the intricate roles of metal ions in health and disease continues to expand, the development and rigorous characterization of next-generation metal chelators will undoubtedly remain a vibrant and critical area of scientific inquiry.

References

  • BAPTA. Wikipedia. Available from: [Link]

  • Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. PubMed. Available from: [Link]

  • Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. TA Instruments. Available from: [Link]

  • Complexometric Titrations. Available from: [Link]

  • BAPTA Ca2+ Indicators. Interchim. Available from: [Link]

  • Isothermal titration calorimetry. Wikipedia. Available from: [Link]

  • Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity. PNAS. Available from: [Link]

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Available from: [Link]

  • Clioquinol and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly. Available from: [Link]

  • complex formation titrations with edta. Available from: [Link]

  • Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator. PMC. Available from: [Link]

  • Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators. PMC. Available from: [Link]

  • A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells. PubMed. Available from: [Link]

  • The metal chelating and chaperoning effects of clioquinol: insights from yeast studies. PubMed. Available from: [Link]

  • Studies of cadmium chelator efficacy using mammalian cell cultures. RSC Publishing. Available from: [Link]

  • Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. Research Collection. Available from: [Link]

  • An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Visor Redalyc. Available from: [Link]

  • Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity. PNAS. Available from: [Link]

  • How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Available from: [Link]

  • Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments. PMC. Available from: [Link]

  • US20080248583A1 - Quantitative and Qualitative Chelation Measuring Methods and Materials. Google Patents.
  • Ethylenediaminetetraacetic acid. Wikipedia. Available from: [Link]

  • Ferrous Iron Chelating (FIC) Assay Kit. Zen-Bio. Available from: [Link]

  • EDTA. Available from: [Link]

  • Alzheimer's Drug PBT2 Interacts with the Amyloid β 1–42 Peptide Differently than Other 8-Hydroxyquinoline Chelating Drugs. ACS Publications. Available from: [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available from: [Link]

  • What is the mechanism of iron chelation for Deferoxamine (deferoxamine), Deferasirox (deferasirox), and Deferiprone (deferiprone)?. Dr.Oracle. Available from: [Link]

  • Magnificent molecules. Available from: [Link]

  • Structure of 5,7-dichloro-8-hydroxyquinoline. ResearchGate. Available from: [Link]

  • Microenviromental Investigation of Polymer-Bound Fluorescent Chelator by Fluorescence Microscopy and Optical Spectroscopy. ACS Publications. Available from: [Link]

  • Stability of Metal Complexes and Chelation. Chemistry LibreTexts. Available from: [Link]

  • General Concepts of the Chemistry of Chelation. the Chem Connections Homepage. Available from: [Link]

  • Studies of cadmium chelator efficacy using mammalian cell cultures.. Semantic Scholar. Available from: [Link]

  • Comparative Study for Spectrofluorimetric Determination of Ambroxol Hydrochloride Using Aluminum Metal Transfer Chelation Complex and Biogenic Synthesis of Aluminum Oxide Nanoparticles Using Lavandula spica Flowers Extract. MDPI. Available from: [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Available from: [Link]

  • Iron Binding and Iron Removal Efficiency of Desferrioxamine Based Polymeric Iron Chelators: Influence of Molecular Size and Chelator Density. ResearchGate. Available from: [Link]

  • Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines. Available from: [Link]

  • Metal Chelation as a Powerful Strategy to Probe Cellular Circuitry Governing Fungal Drug Resistance and Morphogenesis. PMC. Available from: [Link]

  • Comparative Analyses of Colorimetric and Fluorescent Chemosensors (Curcumin Analogues) for detection of M+ ion.. ResearchGate. Available from: [Link]

  • Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. RSC Publishing. Available from: [Link]

  • Fluorescent chelates for monitoring metal binding with macromolecules. PubMed. Available from: [Link]

  • Deferoxamine. StatPearls. Available from: [Link]

  • Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resist. Semantic Scholar. Available from: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.. Available from: [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. PMC. Available from: [Link]

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Validation

A Researcher's Guide to Ensuring Reproducibility in STING Pathway Inhibition Assays: A Comparative Approach

In the rapidly evolving landscape of innate immunity research, the cGAS-STING signaling pathway has emerged as a critical mediator of host defense and a promising target for therapeutic intervention in a range of disease...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving landscape of innate immunity research, the cGAS-STING signaling pathway has emerged as a critical mediator of host defense and a promising target for therapeutic intervention in a range of diseases, from autoimmune disorders to cancer. The development of small molecule inhibitors of STING (Stimulator of Interferon Genes) is of paramount interest. However, the path to novel inhibitor discovery is paved with challenges, chief among them being the reproducibility of experimental results.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust and reproducible assays for characterizing potential STING inhibitors. We will use Sodium 5,7-dichloroquinolin-8-yl sulfate , a compound with known antibacterial and antifungal properties but uncharacterized activity against the STING pathway, as a case study to illustrate the process of evaluating a novel agent. By comparing its hypothetical performance against well-characterized STING inhibitors, this guide will equip you with the knowledge and protocols to confidently assess new chemical entities.

The Challenge of Reproducibility in STING Research

The STING pathway is a dynamic signaling cascade involving protein translocation, post-translational modifications, and downstream activation of transcription factors. This complexity introduces multiple potential sources of experimental variability. Factors such as cell line integrity, passage number, reagent quality, and subtle differences in protocol execution can significantly impact outcomes and lead to a lack of reproducibility. Therefore, a well-controlled and internally validated experimental system is not just recommended; it is essential.

The STING Signaling Pathway: A Visual Overview

Upon binding of cyclic GMP-AMP (cGAMP), synthesized by cGAS in response to cytosolic DNA, STING undergoes a conformational change, dimerizes, and translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons, such as IFN-β.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds & activates TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes IFN-β Genes pIRF3_dimer->IFN_genes activates transcription STING_active Active STING STING->STING_active translocates STING_active->TBK1 recruits Experimental_Workflow start Test Compound (e.g., Sodium 5,7-dichloroquinolin-8-yl sulfate) reporter_assay Tier 1: High-Throughput Screening (Luciferase Reporter Assay) start->reporter_assay elisa_assay Tier 2: Confirmation of Downstream Effector Function (IFN-β ELISA) reporter_assay->elisa_assay Active compounds western_blot Tier 3: Mechanistic Validation (Western Blot for p-TBK1/p-IRF3) elisa_assay->western_blot Confirmed hits conclusion Characterization of Inhibitory Activity western_blot->conclusion

Caption: Tiered experimental workflow for STING inhibitor characterization.

Tier 1: High-Throughput Screening with Luciferase Reporter Assays

Reporter gene assays are an excellent first-line screening tool due to their high-throughput nature and quantitative readout. Cell lines engineered to express a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE) provide a direct measure of IRF3 transcriptional activity.

Recommended Cell Lines:
  • HEK-Blue™ ISG-KO-STING Cells: These cells are deficient in STING and can be reconstituted with human or mouse STING, allowing for species-specific analysis. They express a secreted embryonic alkaline phosphatase (SEAP) reporter upon ISG induction.

  • THP-1-Dual™ ISG-KO-STING Cells: A human monocyte cell line that can be differentiated into macrophage-like cells. These cells are also STING-deficient and can be reconstituted. They express both SEAP and a secreted luciferase (Lucia) reporter.

Detailed Protocol: ISG Reporter Assay in THP-1-Dual™ Cells

This protocol outlines the steps to assess the inhibitory potential of a test compound on STING-dependent ISG activation.

Materials:

  • THP-1-Dual™ ISG-KO-STING cells reconstituted with human STING

  • Complete culture medium (RPMI 1640, 10% FBS, 1% Pen-Strep)

  • PMA (Phorbol 12-myristate 13-acetate) for differentiation

  • STING agonist (e.g., 2'3'-cGAMP)

  • Test compound (Sodium 5,7-dichloroquinolin-8-yl sulfate) and positive controls (H-151, SN-011)

  • 96-well white, clear-bottom plates

  • Luciferase detection reagent

  • Luminometer

Procedure:

  • Cell Seeding and Differentiation:

    • Seed THP-1-Dual™ cells at a density of 5 x 10^5 cells/mL in a 96-well plate in the presence of 20 ng/mL PMA.

    • Incubate for 48-72 hours to allow for differentiation into adherent macrophage-like cells.

  • Compound Treatment:

    • Carefully remove the PMA-containing medium.

    • Add fresh medium containing serial dilutions of the test compound and positive controls. Prepare a vehicle control (e.g., DMSO) as well.

    • Incubate for 1-2 hours.

  • STING Activation:

    • Add a pre-determined optimal concentration of 2'3'-cGAMP to all wells except for the unstimulated control.

    • Incubate for 18-24 hours.

  • Luminescence Measurement:

    • Carefully transfer a portion of the cell culture supernatant to a white 96-well plate.

    • Add the luciferase detection reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase signal of treated wells to the vehicle control.

    • Plot the normalized signal against the compound concentration to determine the IC50 value.

Tier 2: Confirmation of Downstream Effector Function with IFN-β ELISA

To confirm that the observed inhibition of reporter activity translates to a reduction in a key biological effector, quantifying the secretion of IFN-β is a critical next step.

Detailed Protocol: IFN-β ELISA

Materials:

  • Cell culture supernatants from the reporter assay or a parallel experiment.

  • Human IFN-β ELISA kit.

  • Microplate reader.

Procedure:

  • Assay Preparation:

    • Prepare standards, controls, and samples according to the ELISA kit manufacturer's protocol.

  • ELISA:

    • Add standards and samples to the pre-coated microplate.

    • Follow the kit's instructions for incubation steps with detection antibodies and substrate.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Generate a standard curve and calculate the concentration of IFN-β in each sample.

    • Compare the IFN-β levels in compound-treated samples to the vehicle control to confirm inhibitory activity.

Tier 3: Mechanistic Validation by Western Blotting

Western blotting for key phosphorylated signaling proteins provides mechanistic insight into where the test compound might be acting within the pathway. The phosphorylation of TBK1 and IRF3 are hallmark events downstream of STING activation.

Detailed Protocol: Western Blot for p-TBK1 and p-IRF3

Materials:

  • Differentiated THP-1 cells or other suitable cell line.

  • STING agonist (2'3'-cGAMP).

  • Test compound and positive controls.

  • Lysis buffer with protease and phosphatase inhibitors.

  • SDS-PAGE gels and blotting equipment.

  • Primary antibodies against p-TBK1 (Ser172), total TBK1, p-IRF3 (Ser396), total IRF3, and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Seed and differentiate cells in a 6-well plate.

    • Pre-treat with the test compound or controls for 1-2 hours.

    • Stimulate with 2'3'-cGAMP for a short time course (e.g., 0, 30, 60, 120 minutes) to capture peak phosphorylation.

    • Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

  • Membrane Transfer and Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Signal Detection and Analysis:

    • Apply chemiluminescent substrate and capture the signal with an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Interpreting the Results and Ensuring Trustworthiness

By following this tiered approach, researchers can build a comprehensive profile of a novel compound's activity.

  • Reproducibility: Each experiment should be performed with appropriate biological and technical replicates. The inclusion of well-characterized positive and negative controls is non-negotiable for validating each assay run.

  • Causality: If a compound shows activity in the reporter assay, is confirmed to reduce IFN-β secretion, and also inhibits the phosphorylation of TBK1 and IRF3, it provides strong evidence for on-target STING pathway inhibition.

  • Self-Validation: The multi-tiered approach provides a self-validating system. A compound that is active in all three tiers is highly likely to be a genuine STING pathway inhibitor. Discrepancies between the assays can point to off-target effects or other mechanisms of action.

Conclusion

The study of STING signaling holds immense therapeutic promise, but progress is contingent on the ability to generate reliable and reproducible data. This guide provides a robust framework for the evaluation of novel STING inhibitors, using the uncharacterized compound Sodium 5,7-dichloroquinolin-8-yl sulfate as a conceptual example. By employing a systematic, multi-tiered experimental approach with well-defined protocols and appropriate controls, researchers can confidently identify and characterize new modulators of this critical innate immune pathway, ultimately accelerating the translation of basic research into clinical applications.

References

  • Hong, Z., et al. (2021). STING inhibitors target the cyclic dinucleotide binding pocket. Proceedings of the National Academy of Sciences, 118(26), e2105465118. [Link]

  • Haag, S. M., et al. (2018). Targeting STING with covalent inhibitors for therapeutic discovery. Nature, 559(7713), 269-273. [Link]

  • InvivoGen. (n.d.). THP1-Dual™ Cells. Retrieved from [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Carissimi, M., De Meglio, P. G., Ravenna, F., & Riva, G. (1969). [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity]. Il Farmaco; edizione scientifica, 24(5), 478–499. [Link]

Safety & Regulatory Compliance

Safety

Sodium 5,7-dichloroquinolin-8-yl sulfate proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of Sodium 5,7-Dichloroquinolin-8-yl Sulfate Mechanistic Hazard Profiling & Disposal Causality Sodium 5,7-dichloroquinolin-8-yl sulfate is the water-soluble sodium...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of Sodium 5,7-Dichloroquinolin-8-yl Sulfate

Mechanistic Hazard Profiling & Disposal Causality

Sodium 5,7-dichloroquinolin-8-yl sulfate is the water-soluble sodium salt of a halogenated, sulfonated quinoline derivative. In drug development and analytical laboratories, its proper disposal is a critical compliance and safety metric. Understanding the molecular fate of this compound is essential for designing a self-validating disposal protocol:

  • Aquatic Toxicity & Bioreactor Disruption: As a derivative of chloroxine (an established antimicrobial agent), this compound is highly toxic to aquatic ecosystems. It must never be disposed of via standard drain systems[1]. Introducing it into municipal wastewater will actively inhibit the beneficial microbial flora in activated sludge bioreactors, leading to facility-wide wastewater treatment failures.

  • Genotoxic Potential: The parent quinoline structure is classified by the EPA as a probable human carcinogen (Group B2), and while halogenation alters its metabolic profile, the structural alerts for genotoxicity and severe respiratory/eye irritation remain[1]. Aerosolization of the dried sodium salt must be strictly prevented.

  • Combustion Byproducts: The presence of chlorine at the 5 and 7 positions, combined with the sulfate ester, dictates its thermal destruction pathway. If incinerated at low temperatures, chlorinated aromatics can recombine to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). High-temperature incineration guarantees ring cleavage, but quantitatively yields hydrochloric acid (HCl) and sulfur dioxide (SO₂), necessitating downstream caustic scrubbing[2].

ChemicalLogic Mol C9H4Cl2NNaO4S (Aqueous/Solid) Heat Oxidation + O2 / Heat Mol->Heat Cleavage Gas Acidic Byproducts (HCl, SO2, NOx) Heat->Gas Combustion Scrub Caustic Scrubber (+ NaOH) Gas->Scrub Neutralization Salt Inert Salts (NaCl, Na2SO4) Scrub->Salt Precipitation

Thermal cleavage and alkaline neutralization pathway for chlorinated sulfate esters.

Quantitative Operational Parameters

To ensure complete destruction and regulatory compliance, all institutional disposal facilities must adhere to the following validated parameters:

ParameterSpecificationMechanistic Rationale / Causality
Incineration Temperature > 1,000 °CPrevents the thermodynamic recombination of chlorinated fragments into PCDDs/PCDFs[2].
Residence Time > 2.0 secondsEnsures complete thermal oxidation of the highly stable, electron-deficient quinoline heterocycle.
Scrubber Effluent pH 8.5 – 9.5Neutralizes highly acidic HCl and SOx combustion gases into inert, environmentally safe sodium salts[2].
Aqueous Waste Limit < 5% Organic ContentHigh water content lowers the incinerator's BTU value; requires strategic blending with supplemental hydrocarbon fuels to maintain >1,000°C.
PPE Requirement EN 374 Nitrile, P100/N95Prevents dermal absorption and inhalation of genotoxic, irritating particulates[1].

Standard Operating Protocols: Segregation and Destruction

The following self-validating workflow ensures that the chemical is safely isolated at the laboratory bench and completely mineralized at the disposal facility.

Phase 1: Laboratory-Scale Segregation & Containment
  • Aqueous Stream Segregation: Collect all aqueous washings, buffers, and reaction filtrates containing the sodium salt into a designated, chemically compatible high-density polyethylene (HDPE) carboy.

  • Labeling & Profiling: Visibly label the container as "Halogenated Aqueous Waste - Toxic". Do not mix with non-halogenated solvents, as halogenated waste requires specialized, higher-cost thermal treatment[2].

  • Solid Waste Containment: Collect contaminated consumables (weighing boats, filter papers, pipette tips) and lyophilized powders in a sealed, puncture-resistant container. Keep the container tightly closed in a well-ventilated area to prevent dust formation[1].

  • Incompatibility Verification: Ensure the waste stream is completely isolated from strong oxidizing agents and concentrated acids, which could trigger premature hydrolysis of the sulfate group or release of toxic fumes.

Phase 2: Institutional Disposal via Thermal Destruction
  • Waste Characterization: The environmental health and safety (EHS) team must quantify the total halogen and sulfur content of the collected waste to calculate the stoichiometric feed rate required for the incinerator's alkaline scrubber.

  • Thermal Injection: Feed the aqueous waste into a liquid injection incinerator, or place solid waste into a rotary kiln. The system must be pre-heated and maintained at a minimum combustion temperature of 1,000°C[2].

  • Exhaust Scrubbing: Route the combustion exhaust directly through a wet scrubber circulating a sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) solution. This captures the liberated HCl and SO₂ gases.

  • Effluent Validation: Before releasing the scrubber water, sample the effluent to verify that the pH is neutralized (pH 7-9) and that dissolved solids (NaCl, Na₂SO₄) meet local municipal discharge limits. This step validates that the toxic gases were successfully captured.

Workflow A Waste Generation: Sodium 5,7-dichloroquinolin-8-yl sulfate B Segregation: Halogenated Waste Stream A->B C Thermal Destruction: Incineration (>1000°C) B->C D Exhaust Treatment: Alkaline Scrubbing C->D E Validation: Effluent pH & Salt Check D->E F Safe Environmental Release E->F

Workflow for the segregation and thermal destruction of halogenated quinoline waste.

Emergency Containment & Spill Response

In the event of a localized spill, immediate containment is required to prevent environmental release and personnel exposure.

  • Isolate & Protect: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including a P100/N95 particulate respirator, safety goggles, and EN 374-compliant nitrile gloves[1].

  • Solid Powder Spills: Do not dry sweep. Dry sweeping aerosolizes the fine powder, creating a severe inhalation hazard. Use a HEPA-filtered vacuum dedicated to hazardous materials, or lightly dampen the spill with water to bind the dust before sweeping it into a hazardous waste container[1].

  • Liquid Solution Spills: Surround and absorb the liquid using an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or specialized chemical spill pads). Do not use combustible absorbents like sawdust.

  • Decontamination: Wash the contaminated surface with copious amounts of water and a mild detergent. Collect all rinsate and absorbent materials into the "Halogenated Waste" stream. Never flush the rinsate down the laboratory drain[1].

References

  • Title: Toxicological Review of Quinoline (CAS No. 91-22-5) (PDF) Source: epa.gov URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: epa.gov URL: [Link]

Sources

Handling

Personal protective equipment for handling Sodium 5,7-dichloroquinolin-8-yl sulfate

As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific logistical and safety challenges associated with handling Sodium 5,7-dichloroquinolin-8-yl sulfate . While t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific logistical and safety challenges associated with handling Sodium 5,7-dichloroquinolin-8-yl sulfate .

While the parent compound (chloroxine) is widely recognized in drug development for its antimicrobial and metal-chelating properties, its sulfated sodium salt presents a unique physicochemical profile. This guide moves beyond standard Safety Data Sheets (SDS) to explain the causality behind the required safety measures, empowering researchers to build self-validating, fail-safe protocols in the laboratory.

Physicochemical Profile & Hazard Causality

To handle a chemical safely, you must first understand how its molecular structure dictates its physical behavior and toxicological mechanisms.

The parent compound, 5,7-dichloro-8-hydroxyquinoline, exerts its biological effects primarily by acting as a potent bidentate metal ion chelator (targeting Cu²⁺, Zn²⁺, and Fe³⁺). This chelation disrupts essential metalloenzymes and induces localized oxidative stress [1]. However, the parent compound is highly lipophilic and poorly soluble in water.

The Causality of Risk: The addition of the sulfate sodium salt group drastically increases the aqueous solubility of the molecule. While this is highly advantageous for biological assays and aqueous formulations, it fundamentally alters the exposure risk. If aerosolized dust of Sodium 5,7-dichloroquinolin-8-yl sulfate contacts the moist mucosal membranes of the eyes or respiratory tract, it dissolves instantaneously. This rapid solubilization accelerates the localized delivery of the toxic, chelating quinoline moiety, transitioning a standard irritant into a severe mucosal hazard [2].

Table 1: Quantitative Hazard & Property Summary

Property / GHS ClassificationValue / CodeScientific Implication & Operational Risk
Molecular Formula C₉H₄Cl₂NO₄S·NaHalogenated aromatic with a highly polar sulfate group.
Molecular Weight ~316.09 g/mol Moderate size; easily forms fine, electrostatically charged dust.
Aqueous Solubility HighRapid dissolution in physiological fluids (tears, sweat, pulmonary mucosa).
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed; systemic metal chelation toxicity.
Serious Eye Damage Category 1 (H318)Causes irreversible eye damage due to rapid dissolution in tear fluid.
Skin Irritation Category 2 (H315)Causes localized epidermal irritation; exacerbated by sweating.
Specific Target Organ STOT SE 3 (H335)Severe respiratory tract irritation if aerosolized particles are inhaled.

Personal Protective Equipment (PPE) Matrix

Based on the rapid-dissolution risks outlined above, standard laboratory PPE is insufficient. The following matrix outlines the required protective gear and the scientific rationale for each selection.

Body PartRequired PPE SpecificationScientific Rationale
Respiratory NIOSH-approved N95 or P100 particulate respirator.Prevents the inhalation of fine, water-soluble dust that would otherwise rapidly absorb into the pulmonary mucosa and trigger STOT SE 3 respiratory distress.
Eyes/Face Snug-fitting chemical safety goggles (NOT standard safety glasses) or full face shield.Standard glasses leave gaps. Goggles provide a hermetic seal against airborne particulates, preventing the Category 1 irreversible eye damage caused by the salt dissolving in tear fluid.
Hands Nitrile gloves (minimum 0.11 mm thickness); double-gloving recommended.Halogenated aromatics can permeate or degrade certain polymers (like latex). Nitrile provides superior chemical resistance to both the dry powder and its aqueous solutions.
Body Tyvek lab coat or chemical-resistant apron over standard cotton lab coat.Prevents the accumulation of microscopic dust on woven cotton clothing, which could dissolve upon sweating and cause delayed dermal exposure.

Operational Workflow: Weighing & Solubilization Protocol

Halogenated powders are notoriously prone to static cling, which increases the risk of accidental aerosolization during transfer. Follow this self-validating protocol to ensure absolute containment.

Step 1: Environmental Preparation

  • Ensure all handling occurs within a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood. Ensure the sash is lowered to the recommended operational height.

  • Calibrate the analytical balance inside the enclosure.

  • Place a spill mat (absorbent side up, impermeable side down) under the balance.

Step 2: Static Mitigation & Weighing

  • Discharge static electricity from the weighing boat and the surrounding area using an anti-static gun (ionizer).

  • Use a grounded, anti-static stainless steel or ceramic spatula. Avoid plastic spatulas, which generate static charge.

  • Slowly transfer the Sodium 5,7-dichloroquinolin-8-yl sulfate to the weigh boat. Use deliberate, smooth movements to prevent generating a dust cloud.

Step 3: Aqueous Solubilization

  • Critical Rule: Always add the powder to the liquid solvent, never the liquid to the powder. Adding liquid to a fine powder can displace air and eject particulates into the breathing zone.

  • Cap the mixing vessel immediately after transfer.

  • Use a magnetic stirrer at a low RPM to facilitate dissolution without creating a vortex that might aerosolize the solution.

Spill Response & Disposal Plan

In the event of containment failure, immediate and specific actions are required to prevent mucosal exposure and environmental contamination.

Solid Powder Spill Protocol:

  • Evacuate and Assess: Step back and allow the BSC/hood to capture airborne dust for 2 minutes. Do not immediately rush in.

  • Suppress: Never dry sweep. Dry sweeping aerosolizes the compound. Gently cover the spill with damp absorbent pads to suppress the dust.

  • Neutralize and Wipe: Wipe the area using a mild alkaline detergent solution. Quinoline derivatives are generally easier to lift and clean with slightly basic solutions.

  • Final Clean: Wipe the area twice with 70% ethanol or isopropanol to remove any residual organic film.

Hazardous Waste Disposal:

  • Segregation: Do not flush this compound or its solutions down the sink. It is highly toxic to aquatic life.

  • Classification: Collect all contaminated wipes, PPE, and liquid waste into clearly labeled, sealable containers. Classify as Halogenated Organic Waste .

  • Destruction: Dispose of via high-temperature incineration in compliance with EPA/RCRA regulations. Standard combustion without proper scrubbing can release toxic hydrogen chloride (HCl), nitrogen oxides (NOx), and sulfur oxides (SOx) gases [2].

Exposure Response & Containment Pathway

The following diagram illustrates the logical workflow for safe handling, containment failure, and the necessary medical/disposal responses.

G Start Sodium 5,7-dichloroquinolin-8-yl sulfate (Highly Water-Soluble Powder) Contain Primary Containment (Powder Hood / Class II BSC) Start->Contain Transfer to PPE Don PPE (P100 Respirator, Nitrile, Goggles) Contain->PPE Requires Weigh Anti-Static Weighing & Transfer PPE->Weigh Proceed to Solution Aqueous Solubilization (Add powder to liquid) Weigh->Solution Formulate Spill Accidental Aerosolization / Spill Weigh->Spill Containment Failure Waste Halogenated Waste Disposal (EPA/RCRA Incineration) Solution->Waste Liquid Waste Eye Mucosal / Eye Exposure (Rapid Dissolution Risk) Spill->Eye Skin Dermal Exposure (Irritation Risk) Spill->Skin Flush Flush with water (15 min) Seek Medical Attention Eye->Flush Wash Wash with soap & water Remove contaminated PPE Skin->Wash Flush->Waste Wash->Waste

Workflow detailing safe handling, exposure response, and waste disposal pathways.

References

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